Product packaging for Crolibulin(Cat. No.:CAS No. 1000852-17-4)

Crolibulin

货号: B1683790
CAS 编号: 1000852-17-4
分子量: 417.3 g/mol
InChI 键: JXONINOYTKKXQQ-CQSZACIVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Crolibulin is a neoflavonoid.
EPC2407 is a novel small molecule vascular disruption agent and apoptosis inducer for the treatment of patients with advanced solid tumors and lymphomas. It is intended for the treatment of advanced cancer patients with solid tumors that are well vascularized. These tumors include the frequently occurring cancers of the lung, gastrointestinal tract, ovaries, and breast.
This compound has been used in trials studying the treatment of Solid Tumor and Anaplastic Thyroid Cancer.
This compound is a small molecule tubulin polymerization inhibitor with potential antineoplastic activity. Microtubulin inhibitor EPC2407 binds to the colchicine-binding site on beta-tubulin and inhibits the polymerization of tubulin into microtubules, which may result in cell cycle arrest, the induction of apoptosis, and the inhibition of tumor cell proliferation. As a vascular disruption agent (VDA), this agent also disrupts tumor neovascularization, which may result in a reduction in tumor blood flow and tumor hypoxia and ischemic necrosis.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
a vascular disrupting agent with antineoplastic activity;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H17BrN4O3 B1683790 Crolibulin CAS No. 1000852-17-4

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(4R)-2,7,8-triamino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN4O3/c1-24-13-6-8(5-11(19)17(13)25-2)14-9-3-4-12(21)15(22)16(9)26-18(23)10(14)7-20/h3-6,14H,21-23H2,1-2H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXONINOYTKKXQQ-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C2C3=C(C(=C(C=C3)N)N)OC(=C2C#N)N)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)[C@@H]2C3=C(C(=C(C=C3)N)N)OC(=C2C#N)N)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10142925
Record name Crolibulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10142925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000852-17-4
Record name Crolibulin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000852174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Crolibulin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12925
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Crolibulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10142925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CROLIBULIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ENT43KY91
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Crolibulin: A Technical Guide to its Mechanism as a Tubulin Polymerization Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crolibulin (also known as EPC2407) is a potent, small-molecule, synthetic 4-aryl-4H-chromene derivative that has demonstrated significant potential as an antineoplastic agent.[1] Its primary mechanism of action involves the disruption of microtubule dynamics through the inhibition of tubulin polymerization, classifying it as a microtubule-targeting agent (MTA).[2] By binding to the colchicine site on β-tubulin, this compound effectively suppresses microtubule formation, leading to cell cycle arrest at the G2/M phase and the subsequent induction of apoptosis.[1][2] Furthermore, this compound exhibits vascular-disrupting properties, targeting the tumor neovasculature to induce ischemic necrosis.[2][3] This guide provides an in-depth technical overview of this compound's core mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular and cellular effects.

Core Mechanism: Inhibition of Tubulin Polymerization

Microtubules are highly dynamic cytoskeletal polymers essential for numerous cellular processes, most critically for the formation of the mitotic spindle during cell division.[4] They are composed of α- and β-tubulin heterodimers that polymerize in a GTP-dependent manner to form hollow filaments.[5] The dynamic instability of microtubules, characterized by rapid cycles of polymerization and depolymerization, is fundamental for proper chromosome segregation.

This compound exerts its potent antimitotic effects by directly interfering with this process. It binds to the colchicine-binding site, a critical pocket located on the β-tubulin subunit near the interface with the α-tubulin subunit.[6][7] This binding event introduces a conformational change in the tubulin dimer, rendering it incapable of polymerizing into microtubules.[4]

The crystal structure of the tubulin-crolibulin complex (PDB ID: 6JCJ) reveals that the 3'-bromo,4',5'-dimethoxybenzene ring of this compound embeds deeply within a hydrophobic pocket of β-tubulin.[7] This interaction physically obstructs the longitudinal association of tubulin heterodimers, effectively inhibiting microtubule assembly and shifting the dynamic equilibrium towards depolymerization.[8] The consequences of this action are twofold:

  • Disruption of Mitotic Spindle: The inability to form a functional mitotic spindle prevents the proper alignment and segregation of chromosomes during mitosis.[1]

  • Cell Cycle Arrest: This mitotic failure activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[1][9]

Ultimately, this sustained mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in rapidly dividing cancer cells.[1]

Quantitative Data on this compound's Biological Activity

The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize its antiproliferative activity against several human cancer cell lines and its direct inhibitory effect on tubulin polymerization.

Table 1: In Vitro Antiproliferative Activity of this compound

Cell LineCancer TypeIC50 (µM)Assay TypeExposure Time (hrs)Reference
HT-29Colon Carcinoma0.52MTT72[10]
A549Lung Carcinoma0.39MTT72[10]
MKN-45Gastric CancerN/AMTT72[10]
NCI-H460Lung CancerN/AMTT72[10]
MDA-MB-231Breast CancerN/AN/AN/A[6]
SMMC-7721Hepatocellular CarcinomaN/AN/AN/A[6]

(Note: "N/A" indicates that while the cell line was tested, specific IC50 values were not provided in the cited search results.)

Table 2: Direct Inhibition of Tubulin Polymerization

ParameterValue (µM)Assay TypeReference
IC503.64In Vitro Tubulin Polymerization Assay[6]

Signaling Pathways and Cellular Fate

This compound's interaction with tubulin initiates a cascade of events culminating in apoptosis and vascular disruption.

Mitotic Arrest and Apoptosis Induction

The primary consequence of tubulin polymerization inhibition is the disruption of the mitotic spindle. This triggers the spindle assembly checkpoint, arresting the cell in the G2/M phase. Prolonged mitotic arrest leads to the activation of the apoptotic cascade, a key mechanism for its anticancer effect.[1] This process often involves the activation of caspase-3, a critical executioner caspase.[1]

G1 This compound This compound Tubulin β-Tubulin (Colchicine Site) This compound->Tubulin Binds to Polymerization Tubulin Polymerization Inhibited Tubulin->Polymerization Depolymerization Microtubule Depolymerization Polymerization->Depolymerization Spindle Mitotic Spindle Disruption Depolymerization->Spindle Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis Triggers

This compound's mechanism of action leading to apoptosis.
Vascular Disruption

In addition to its direct effects on tumor cells, this compound also acts as a vascular disrupting agent (VDA).[3] It selectively targets the less stable vasculature of tumors, causing a rapid disruption of blood flow. This leads to tumor hypoxia and widespread ischemic necrosis, contributing significantly to its overall antitumor efficacy.[2][3]

G2 This compound This compound Endothelial Tumor Endothelial Cells This compound->Endothelial Targets Disruption Disruption of Neovasculature Endothelial->Disruption BloodFlow Reduced Tumor Blood Flow Disruption->BloodFlow Hypoxia Tumor Hypoxia & Ischemia BloodFlow->Hypoxia Necrosis Tumor Necrosis Hypoxia->Necrosis

Vascular disrupting effects of this compound.

Experimental Protocols

Reproducing and validating the effects of tubulin inhibitors requires standardized methodologies. Below are detailed protocols for key experiments.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of a compound on the rate and extent of GTP-induced tubulin polymerization by monitoring changes in light scattering.

Methodology:

  • Reagent Preparation:

    • Tubulin Stock: Reconstitute lyophilized bovine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9) to a final concentration of 1-4 mg/mL. Keep on ice.

    • GTP Stock: Prepare a 10 mM GTP stock solution in buffer.

    • Compound Preparation: Dissolve this compound in DMSO to create a high-concentration stock (e.g., 10 mM). Perform serial dilutions to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay is ≤1%.

  • Assay Procedure:

    • Pre-warm a 96-well plate in a spectrophotometer equipped with temperature control to 37°C.

    • In each well, add the appropriate volume of buffer, the test compound (this compound) or vehicle control (DMSO), and the tubulin stock solution.

    • Incubate the plate at 37°C for 1-2 minutes to allow the compound to interact with the tubulin.

    • Initiate polymerization by adding GTP to a final concentration of 1 mM.

    • Immediately begin monitoring the change in absorbance (turbidity) at 340 nm every 60 seconds for 60-90 minutes.[11]

  • Data Analysis:

    • Plot absorbance versus time. The rate of polymerization is determined from the initial slope of the curve.

    • Calculate the percent inhibition relative to the vehicle control.

    • Determine the IC50 value by plotting percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

G3 cluster_prep Preparation cluster_assay Assay Execution (37°C) cluster_analysis Data Analysis A Reconstitute Tubulin (Keep on ice) D Add Buffer, this compound, & Tubulin to 96-well plate A->D B Prepare this compound Serial Dilutions B->D C Prepare GTP Stock F Initiate with GTP C->F E Pre-incubate 2 min D->E E->F G Read Absorbance (340 nm) every 60s for 60 min F->G H Plot Absorbance vs. Time G->H I Calculate % Inhibition H->I J Determine IC50 I->J

Experimental workflow for a tubulin polymerization assay.
Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with this compound.

Methodology:

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., HeLa, A549) in 6-well plates at a density that allows for logarithmic growth for the duration of the experiment.

    • Allow cells to adhere overnight.

    • Treat cells with various concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells by trypsinization and centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours (or up to several weeks).

  • Staining and Analysis:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide, 50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of the dye.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

    • Compare the cell cycle distribution of treated cells to control cells to identify accumulation in the G2/M phase.

Conclusion

This compound is a well-characterized tubulin polymerization inhibitor that binds to the colchicine site on β-tubulin.[2] This action effectively disrupts microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis in cancer cells.[1][10] Its dual mechanism, combining direct cytotoxicity with potent vascular-disrupting activity, makes it a promising candidate for the treatment of advanced solid tumors, particularly those with complex vasculatures.[3] The data and protocols presented in this guide offer a comprehensive technical foundation for researchers and drug developers working with this compound and other microtubule-targeting agents. This compound has been evaluated in Phase I/II clinical trials, including in combination with cisplatin for anaplastic thyroid cancer.[3][12]

References

Crolibulin's Interaction with the Colchicine Binding Site on Tubulin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crolibulin (EPC2407) is a potent, small molecule vascular disrupting agent (VDA) that has demonstrated significant anti-tumor and anti-angiogenic activity. Its mechanism of action involves the inhibition of tubulin polymerization by binding to the colchicine site on the β-tubulin subunit. This interaction disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. This technical guide provides an in-depth overview of the binding of this compound to the colchicine site on tubulin, presenting key quantitative data, detailed experimental protocols for relevant assays, and visualizations of the associated molecular pathways and experimental workflows.

Introduction

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. They play a crucial role in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The dynamic instability of microtubules is essential for the formation and function of the mitotic spindle during cell division, making them a key target for anticancer drug development.

This compound is a synthetic 4-aryl-4H-chromene derivative that has been investigated in clinical trials for the treatment of various cancers, including anaplastic thyroid cancer.[1] It belongs to a class of compounds known as colchicine binding site inhibitors (CBSIs). These agents bind to a specific pocket on β-tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network leads to mitotic arrest and ultimately, programmed cell death in rapidly dividing cancer cells. Furthermore, by affecting the endothelial cells of tumor vasculature, this compound acts as a vascular disrupting agent, leading to a shutdown of blood flow to the tumor.

This guide will delve into the technical details of this compound's interaction with tubulin, providing valuable information for researchers and professionals involved in the development of novel anti-cancer therapeutics.

Quantitative Data

The following tables summarize the in vitro efficacy of this compound in terms of its anti-proliferative activity against various cancer cell lines and its direct inhibitory effect on tubulin polymerization.

Table 1: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation
A549Lung Carcinoma0.39[2]
HT-29Colorectal Adenocarcinoma0.52 - 0.55[2]
MKN-45Gastric Carcinoma0.17[2]
NCI-H460Large Cell Lung Cancer0.03[2]
MDA-MB-231Breast Adenocarcinoma0.023 - 0.033[3]
MCF-7Breast Adenocarcinoma0.01 - 0.033[3]

Table 2: Inhibition of Tubulin Polymerization by this compound

ParameterValueCitation
IC50 for Tubulin Polymerization Not explicitly reported, but potent inhibition demonstrated.[1][4]
Binding Site Colchicine site on β-tubulin[3][4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the binding of this compound to the colchicine site on tubulin.

Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro. The polymerization of tubulin into microtubules can be monitored by the increase in fluorescence of a reporter dye that preferentially binds to microtubules.

Materials:

  • Lyophilized tubulin (>99% pure)

  • G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂)

  • GTP solution (10 mM)

  • Fluorescent reporter dye (e.g., DAPI)

  • This compound (or other test compounds) dissolved in an appropriate solvent (e.g., DMSO)

  • Paclitaxel (positive control for polymerization)

  • Colchicine (positive control for inhibition)

  • 96-well, black, clear-bottom microplates

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Preparation of Reagents:

    • Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 3 mg/mL. Keep on ice.

    • Prepare a working solution of GTP in G-PEM buffer.

    • Prepare a working solution of the fluorescent reporter dye in G-PEM buffer.

    • Prepare serial dilutions of this compound and control compounds in G-PEM buffer.

  • Assay Setup:

    • Pre-warm the fluorescence plate reader to 37°C.

    • In a 96-well plate on ice, add the test compounds at various concentrations to the designated wells. Include wells for positive and negative controls.

    • To each well, add the tubulin solution.

    • Add the fluorescent reporter dye to each well.

    • To initiate polymerization, add the GTP solution to all wells.

  • Data Acquisition:

    • Immediately place the plate in the pre-warmed plate reader.

    • Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm for DAPI) every 60 seconds for 60-90 minutes.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of time for each concentration of the test compound.

    • The rate of polymerization and the maximum polymer mass can be determined from the kinetic curves.

    • Calculate the IC50 value for the inhibition of tubulin polymerization by determining the concentration of this compound that reduces the maximum microtubule polymer mass by 50%.

Colchicine Competitive Binding Assay (Fluorescence-Based)

This assay determines whether a test compound binds to the colchicine binding site on tubulin by measuring its ability to compete with a fluorescently-labeled colchicine analogue or by measuring the change in intrinsic tryptophan fluorescence upon binding. A common method relies on the increase in colchicine's own fluorescence upon binding to tubulin.

Materials:

  • Purified tubulin

  • Colchicine

  • This compound (or other test compounds) dissolved in an appropriate solvent (e.g., DMSO)

  • General-purpose tubulin buffer (e.g., 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8)

  • Fluorometer or fluorescence plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of tubulin in the general-purpose tubulin buffer.

    • Prepare a stock solution of colchicine in the same buffer.

    • Prepare serial dilutions of this compound in the same buffer.

  • Assay Setup:

    • In a cuvette or microplate well, mix the tubulin solution with a fixed concentration of colchicine.

    • Add varying concentrations of this compound to the tubulin-colchicine mixture. Include a control with no this compound.

    • Incubate the mixture at 37°C for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Data Acquisition:

    • Measure the fluorescence of the solution using an excitation wavelength of 350 nm and an emission wavelength of 430 nm.

  • Data Analysis:

    • The binding of colchicine to tubulin results in an increase in its fluorescence. If this compound competes for the same binding site, it will displace colchicine, leading to a decrease in the measured fluorescence.

    • Plot the percentage of fluorescence inhibition against the concentration of this compound.

    • The concentration of this compound that causes a 50% reduction in the colchicine-induced fluorescence enhancement is determined as its IC50 for colchicine binding.

Visualizations

The following diagrams, generated using the Graphviz DOT language, illustrate the key pathways and workflows related to this compound's interaction with tubulin.

Signaling Pathway of this compound-Induced Apoptosis

G cluster_0 Cellular Environment cluster_1 Microtubule Dynamics cluster_2 Cell Cycle & Apoptosis This compound This compound Tubulin α/β-Tubulin Heterodimers This compound->Tubulin Binds to Colchicine Site Microtubules Microtubules Tubulin->Microtubules Polymerization G2M G2/M Phase Arrest Tubulin->G2M Inhibition of Polymerization Microtubules->Tubulin Depolymerization Apoptosis Apoptosis G2M->Apoptosis G A Prepare Reagents (Tubulin, Buffers, this compound) B Incubate on Ice A->B C Add GTP to Initiate Polymerization B->C D Measure Fluorescence at 37°C C->D E Analyze Kinetic Data (Rate, Max Polymer Mass) D->E F Calculate IC50 E->F G This compound This compound ColchicineSite Colchicine Binding Site on β-Tubulin This compound->ColchicineSite Binds to PolymerizationInhibition Inhibition of Tubulin Polymerization ColchicineSite->PolymerizationInhibition Leads to MicrotubuleDisruption Microtubule Network Disruption PolymerizationInhibition->MicrotubuleDisruption MitoticArrest G2/M Mitotic Arrest MicrotubuleDisruption->MitoticArrest VascularDisruption Vascular Disruption in Tumors MicrotubuleDisruption->VascularDisruption Apoptosis Apoptosis MitoticArrest->Apoptosis AntiTumor Anti-Tumor Effect Apoptosis->AntiTumor VascularDisruption->AntiTumor

References

Crolibulin-Induced Apoptosis Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crolibulin (EPC2407) is a synthetic small molecule that acts as a potent inhibitor of tubulin polymerization. By binding to the colchicine site on β-tubulin, this compound disrupts microtubule dynamics, leading to a cascade of cellular events culminating in apoptosis. This technical guide provides an in-depth exploration of the this compound-induced apoptosis pathway, detailing the core mechanism of action, downstream signaling events, and relevant experimental methodologies. Quantitative data on its efficacy and detailed protocols for key assays are provided to support further research and drug development efforts in oncology.

Core Mechanism of Action: Microtubule Disruption

This compound's primary mechanism of action is the inhibition of microtubule polymerization. It binds to the colchicine-binding site on β-tubulin, preventing the formation of microtubules.[1][2] This disruption of the microtubule network has profound consequences for cellular processes that are dependent on a dynamic cytoskeleton, most notably, cell division.

The inhibition of tubulin polymerization leads to a G2/M phase cell cycle arrest, a hallmark of microtubule-targeting agents.[3][4] During this phase, the cell is unable to form a proper mitotic spindle, which is essential for the segregation of chromosomes into daughter cells. This prolonged mitotic arrest triggers a state known as "mitotic catastrophe," a prelude to apoptotic cell death.[4]

Signaling Pathways in this compound-Induced Apoptosis

The disruption of microtubule dynamics by this compound initiates a complex signaling cascade that converges on the intrinsic pathway of apoptosis. This pathway is characterized by the involvement of the Bcl-2 family of proteins and the activation of caspases.

G2/M Arrest and Mitotic Catastrophe

This compound treatment leads to the accumulation of cells in the G2/M phase of the cell cycle.[3][4] This arrest is a direct consequence of the activation of the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that ensures proper attachment of chromosomes to the mitotic spindle. In the presence of this compound, the SAC remains activated due to the malformed spindle, preventing the anaphase-promoting complex/cyclosome (APC/C) from targeting key mitotic proteins, such as cyclin B1, for degradation.[5][6] The sustained high levels of cyclin B1/Cdc2 activity maintain the cell in a state of mitotic arrest.[7][8][9]

G2_M_Arrest This compound-Induced G2/M Arrest This compound This compound Tubulin Tubulin This compound->Tubulin binds to Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption inhibits polymerization SAC_Activation Spindle Assembly Checkpoint (SAC) Activation Microtubule_Disruption->SAC_Activation APC_C_Inhibition APC/C Inhibition SAC_Activation->APC_C_Inhibition Cyclin_B1_Accumulation Cyclin B1 Accumulation APC_C_Inhibition->Cyclin_B1_Accumulation G2_M_Arrest G2/M Phase Arrest Cyclin_B1_Accumulation->G2_M_Arrest Mitotic_Catastrophe Mitotic Catastrophe G2_M_Arrest->Mitotic_Catastrophe

Figure 1: this compound's induction of G2/M cell cycle arrest.

Regulation of the Bcl-2 Protein Family

Prolonged mitotic arrest triggers signaling pathways that modulate the expression and activity of the Bcl-2 family of proteins, which are central regulators of apoptosis. This compound treatment has been shown to alter the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Mcl-1) members of this family.[4] Specifically, it can lead to the upregulation of pro-apoptotic proteins and/or the downregulation of anti-apoptotic proteins. This shift in the Bax/Bcl-2 ratio is a critical step in committing the cell to apoptosis.

The precise mechanisms linking microtubule disruption to Bcl-2 family regulation are still under investigation. However, potential mediators include the c-Jun N-terminal kinase (JNK) and p53 signaling pathways. JNK can be activated by cellular stress, including that induced by microtubule-targeting agents, and can in turn phosphorylate and inactivate anti-apoptotic Bcl-2 proteins or promote the activity of pro-apoptotic members.[10][11][12] The tumor suppressor protein p53 can also be activated in response to mitotic spindle defects and can transcriptionally upregulate pro-apoptotic genes like Bax.[8][13][14][15][16][17]

Mitochondrial Outer Membrane Permeabilization (MOMP) and Caspase Activation

The increased ratio of pro-apoptotic to anti-apoptotic Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.[18] In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which then activates the initiator caspase-9. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and caspase-7.[4][19] These effector caspases are responsible for the execution phase of apoptosis, cleaving a multitude of cellular substrates and leading to the characteristic morphological changes of apoptosis.

Apoptosis_Pathway This compound-Induced Apoptosis Signaling Pathway cluster_upstream Upstream Events cluster_signaling Signal Transduction cluster_downstream Downstream Apoptotic Events This compound This compound Microtubule_Disruption Microtubule Disruption This compound->Microtubule_Disruption inhibits tubulin polymerization Mitotic_Arrest Mitotic Arrest (G2/M) Microtubule_Disruption->Mitotic_Arrest JNK_p53 JNK, p53 activation (potential mediators) Mitotic_Arrest->JNK_p53 Bcl2_Family Bcl-2 Family Regulation (↑Bax, ↓Bcl-2/Mcl-1) JNK_p53->Bcl2_Family MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2_Family->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 forms apoptosome with Apaf-1 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis cleavage of cellular substrates

Figure 2: Overview of the this compound-induced apoptosis signaling pathway.

Quantitative Data

The anti-proliferative activity of this compound has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.

Cell LineCancer TypeIC50 (µM)Reference
HT-29Colon Carcinoma0.52[3]
A549Lung Carcinoma0.39[3]
MCF-7Breast Adenocarcinoma0.01-0.033 (related compounds)[4]
MDA-MB-231Breast Adenocarcinoma0.023-0.033 (related compounds)[4]
HepG2Hepatocellular Carcinoma10-50 (related compounds)[20]
PC-3Prostate Adenocarcinoma10-50 (related compounds)[20]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Workflow:

MTT_Workflow MTT Assay Workflow Seed_Cells Seed cells in a 96-well plate Treat_Cells Treat with this compound at various concentrations Seed_Cells->Treat_Cells Incubate Incubate for desired time (e.g., 24, 48, 72h) Treat_Cells->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_MTT->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Figure 3: Workflow for a typical MTT cell viability assay.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to determine the DNA content of cells, allowing for the analysis of cell cycle distribution.[13][21][22][23]

Methodology:

  • Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration.

  • Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Bcl-2 Family Proteins

This technique is used to detect and quantify the expression levels of specific proteins, such as Bax, Bcl-2, and Mcl-1.[12][24][25][26]

Methodology:

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bax, anti-Bcl-2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Caspase Activity Assay (Caspase-Glo® 3/7 Assay)

This is a luminescent assay to measure the activity of caspase-3 and -7, the key effector caspases in apoptosis.[3][4][6][27]

Methodology:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay: Add the Caspase-Glo® 3/7 Reagent to each well, mix, and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal to the number of cells or a viability assay performed in parallel. Express the results as a fold-change in caspase activity compared to the untreated control.

Conclusion

This compound represents a promising anti-cancer agent that induces apoptosis through a well-defined mechanism initiated by the disruption of microtubule polymerization. This leads to G2/M cell cycle arrest, mitotic catastrophe, and the activation of the intrinsic apoptotic pathway, involving the modulation of Bcl-2 family proteins and the activation of caspases. The in-depth understanding of this pathway, supported by the quantitative data and experimental protocols provided in this guide, will facilitate further research into the therapeutic potential of this compound and the development of novel anti-cancer strategies targeting the microtubule network.

References

Crolibulin: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crolibulin (also known as EPC2407) is a small molecule compound belonging to the 4-aryl-4H-chromene class of tubulin polymerization inhibitors. By binding to the colchicine site on β-tubulin, this compound disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. Furthermore, it exhibits vascular disrupting properties, targeting the tumor neovasculature. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of this compound, including detailed experimental protocols and quantitative data to support further research and development.

Chemical Structure and Properties

This compound is chemically designated as (R)-2-amino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile. Its chemical structure is characterized by a 4H-chromene core substituted with an amino group, a cyano group, and a 3-bromo-4,5-dimethoxyphenyl group at the 4-position.

PropertyValue
IUPAC Name (4R)-2,7,8-triamino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile
Synonyms EPC2407, Crinobulin
CAS Number 1000852-17-4[1]
Molecular Formula C₁₈H₁₇BrN₄O₃[1]
Molecular Weight 417.26 g/mol [1]

Synthesis of this compound

General Experimental Protocol for the Synthesis of 2-Amino-4-aryl-4H-chromenes

This protocol describes a general method for the synthesis of 2-amino-4-aryl-4H-chromenes via a three-component reaction.

Materials:

  • Substituted Salicylaldehyde (1 mmol)

  • Malononitrile (1.1 mmol)[2]

  • Aryl Aldehyde (e.g., 3-bromo-4,5-dimethoxybenzaldehyde for this compound) (1 mmol)[2]

  • Base catalyst (e.g., piperidine, triethylamine, or a solid-supported catalyst like MNPs@Cu)[2][3]

  • Solvent (e.g., ethanol, water, or solvent-free conditions)[2][3][4]

Procedure:

  • A mixture of the salicylaldehyde (1 mmol), malononitrile (1.1 mmol), and the aryl aldehyde (1 mmol) is prepared.[2]

  • A catalytic amount of the base is added to the mixture.

  • The reaction is carried out in a suitable solvent or under solvent-free conditions.[2]

  • The reaction mixture is stirred at room temperature or heated (e.g., to 90 °C under solvent-free conditions) for a period ranging from a few minutes to several hours, depending on the specific reactants and conditions.[2] Microwave irradiation can also be employed to accelerate the reaction.[3]

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[2]

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid product is typically collected by filtration.

  • The crude product is washed with a suitable solvent (e.g., water or cold ethanol) to remove any unreacted starting materials and catalyst.[2]

  • The product is then recrystallized from an appropriate solvent (e.g., ethanol) to yield the pure 2-amino-4-aryl-4H-chromene.[2]

Characterization:

The structure of the synthesized compound is confirmed by spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Mechanism of Action

This compound exerts its anticancer effects primarily through the disruption of microtubule polymerization. This leads to a cascade of cellular events culminating in cell cycle arrest and apoptosis.

Inhibition of Tubulin Polymerization

This compound binds to the colchicine-binding site on β-tubulin, thereby inhibiting the polymerization of tubulin dimers into microtubules.[5] This disruption of microtubule dynamics is a key event in its mechanism of action.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

Materials:

  • Purified tubulin (>99%)

  • G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP)

  • This compound (or other test compounds)

  • Positive control (e.g., colchicine)

  • Negative control (e.g., DMSO)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm at 37 °C

Procedure:

  • Reconstitute purified tubulin to a final concentration of 3 mg/mL in G-PEM buffer.

  • Add this compound or control compounds at various concentrations to the wells of a pre-warmed 96-well plate.

  • Add the reconstituted tubulin solution to each well.

  • Immediately place the plate in a spectrophotometer pre-heated to 37 °C.

  • Measure the absorbance at 340 nm every 60 seconds for 60 minutes. An increase in absorbance indicates tubulin polymerization.

  • Plot absorbance versus time to generate polymerization curves.

  • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Cell Cycle Arrest

By disrupting microtubule formation, this compound interferes with the proper assembly of the mitotic spindle, a critical structure for chromosome segregation during mitosis. This leads to an arrest of the cell cycle at the G2/M phase.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

  • Cancer cell line of interest (e.g., HT-29)

  • This compound

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • Flow cytometer

Procedure:

  • Seed cancer cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20 °C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the stained cells using a flow cytometer.

  • The DNA content is measured by detecting the fluorescence of PI. The data is then analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Induction of Apoptosis

Prolonged arrest at the G2/M phase ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Experimental Protocol: Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed and treat cells with this compound as described for the cell cycle analysis.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Vascular Disrupting Activity and Downstream Signaling

This compound also acts as a vascular disrupting agent (VDA), targeting the established tumor neovasculature, which leads to a reduction in tumor blood flow, hypoxia, and subsequent necrosis.[5] The disruption of microtubules can impact various signaling pathways. While the precise downstream signaling cascade of this compound is still under investigation, tubulin inhibitors are known to affect pathways involved in angiogenesis and cell survival. One such pathway is the Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF) signaling axis. Disruption of microtubule-dependent trafficking can lead to the stabilization and accumulation of HIF-1α, a key regulator of cellular response to hypoxia. HIF-1α then promotes the transcription of genes like VEGF, a potent angiogenic factor. However, the vascular disrupting effect of this compound suggests a more complex interplay that ultimately leads to the destruction of tumor blood vessels.

Quantitative Biological Data

The following tables summarize the reported in vitro and in vivo activities of this compound.

In Vitro Cytotoxicity
Cell LineCancer TypeIC₅₀ (µM)Reference
HT-29Colon Cancer0.52[1]
In Vivo Antitumor Activity

Quantitative in vivo efficacy data for this compound from preclinical studies is not extensively detailed in publicly accessible literature. Clinical trial data provides the most significant insights into its in vivo activity.

A Phase I/II clinical trial (NCT01240590) has evaluated this compound in combination with cisplatin for the treatment of advanced solid tumors, with a focus on anaplastic thyroid cancer.[6][7] The primary objectives of the Phase I portion were to assess the safety and tolerability and to determine the maximum tolerated dose of the combination.[6] The Phase II portion aimed to compare the efficacy of the combination versus cisplatin alone in patients with anaplastic thyroid cancer, with progression-free survival as a primary endpoint.[6]

Visualizations of Key Pathways and Workflows

Proposed Mechanism of Action of this compound

Crolibulin_Mechanism This compound This compound Tubulin β-Tubulin (Colchicine Site) This compound->Tubulin Binds to VDA Vascular Disruption This compound->VDA Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis TumorBloodFlow Reduced Tumor Blood Flow VDA->TumorBloodFlow Hypoxia Tumor Hypoxia & Necrosis TumorBloodFlow->Hypoxia

Caption: this compound's mechanism of action.

Experimental Workflow for Cell Cycle Analysis

Cell_Cycle_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis node1 Seed Cancer Cells node2 Treat with this compound (various concentrations) node1->node2 node3 Harvest Cells node2->node3 node4 Fix in 70% Ethanol node3->node4 node5 Stain with Propidium Iodide node4->node5 node6 Flow Cytometry node5->node6 node7 Quantify DNA Content node6->node7 node8 Determine % of Cells in G0/G1, S, G2/M node7->node8 VDA_Signaling This compound This compound Microtubule Microtubule Disruption in Endothelial Cells This compound->Microtubule HIF HIF-1α Stabilization Microtubule->HIF VascularPermeability Increased Vascular Permeability Microtubule->VascularPermeability EndothelialApoptosis Endothelial Cell Apoptosis Microtubule->EndothelialApoptosis VEGF VEGF Expression (potential modulation) HIF->VEGF VesselCollapse Tumor Blood Vessel Collapse & Necrosis VascularPermeability->VesselCollapse EndothelialApoptosis->VesselCollapse

References

Preclinical Efficacy of Crolibulin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data supporting the efficacy of Crolibulin (EPC2407), a novel small-molecule anticancer agent. This compound acts as a dual-mechanism agent, functioning as both a tubulin polymerization inhibitor and a vascular disrupting agent (VDA).[1][2] This document summarizes key quantitative data, details experimental methodologies from pivotal preclinical studies, and visualizes the underlying mechanisms and experimental workflows.

Core Mechanism of Action

This compound exerts its anticancer effects through two primary mechanisms:

  • Tubulin Polymerization Inhibition: this compound binds to the colchicine-binding site on β-tubulin.[2] This interaction prevents the polymerization of tubulin dimers into microtubules, which are essential components of the cytoskeleton. Disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in cancer cells.[3]

  • Vascular Disruption: By targeting the tubulin cytoskeleton of endothelial cells lining the tumor vasculature, this compound induces rapid morphological changes, leading to endothelial cell rounding and detachment.[4] This disrupts the integrity of existing tumor blood vessels, causing a shutdown of blood flow, which in turn leads to tumor hypoxia and extensive necrotic cell death.[4]

Quantitative In Vitro Efficacy

This compound has demonstrated potent cytotoxic activity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various preclinical studies are summarized in the table below.

Cell LineCancer TypeIC50 (µM)Assay
HT-29Colon Carcinoma0.52MTT Assay
A549Lung Carcinoma0.39MTT Assay
MKN-45Gastric CancerNot specifiedMTT Assay
NCI-H460Lung Cancer0.03MTT Assay
MCF-7Breast CancerNot specifiedNot specified
MDA-MB-231Breast Cancer (Triple-Negative)Not specifiedNot specified
U87GlioblastomaNot specifiedNot specified
GL261-lucGliomaNot specifiedNot specified
Myc-CaPProstate CancerNot specifiedNot specified

Note: "Not specified" indicates that the search results mentioned the use of these cell lines but did not provide a specific IC50 value for this compound.

In Vivo Efficacy in Preclinical Models

The antitumor activity of this compound has been evaluated in various xenograft and orthotopic animal models of cancer. These studies have demonstrated significant tumor growth inhibition and vascular disruption.

Cancer ModelAnimal ModelThis compound Treatment RegimenKey FindingsImaging Modalities
Prostate Cancer Male FVB mice with subcutaneous and orthotopic Myc-CaP tumorsNot specifiedDecreased tumor perfusion, sustained vascular suppression, inhibition of tumor regrowth, and survival benefit when combined with androgen deprivation.MRI, Bioluminescence Imaging (BLI), Ultrasound
Glioma Mice with subcutaneous human U87 glioma xenografts and orthotopic murine GL261-luc gliomasNot specifiedDecreased tumor perfusion and increased necrosis.BLI, MRI
Anaplastic Thyroid Cancer Not specifiedIn combination with cisplatin (this compound: 13-20 mg/m² IV on days 1, 2, 3; Cisplatin: 75-100 mg/m² IV on day 1 of a 21-day cycle)Showed clinical activity in a Phase I/II trial.Not specified in preclinical context

Experimental Protocols

In Vitro Assays

1. MTT Assay for Cell Viability

This protocol is a standard method for assessing the cytotoxic effects of this compound on cancer cell lines.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with serial dilutions of this compound (or vehicle control) and incubate for a specified period (e.g., 72 hours).[5]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[6]

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

2. Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the assembly of microtubules.

  • Reaction Setup: Prepare a reaction mixture containing purified tubulin, a polymerization buffer (e.g., PIPES buffer with MgCl2 and EGTA), and GTP.[7]

  • Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.[7]

  • Treatment: Add this compound or a control compound to the reaction mixture.

  • Measurement: Monitor the change in turbidity (light scattering) over time at 340 nm using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.[7]

  • Data Analysis: Compare the polymerization curves of this compound-treated samples to controls to determine the inhibitory effect.

3. Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of this compound on cell cycle progression.

  • Cell Treatment: Culture cells and treat them with this compound or vehicle control for a specified duration.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.[8][9]

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA-intercalating dye, such as propidium iodide (PI), and RNase A.[8]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of the DNA dye.

  • Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

In Vivo Studies

1. Xenograft and Orthotopic Tumor Models

These models are used to evaluate the in vivo efficacy of this compound.

  • Cell Preparation: Prepare a suspension of cancer cells (e.g., U87 for glioma, Myc-CaP for prostate cancer) in a suitable medium.

  • Implantation:

    • Subcutaneous Xenograft: Inject the cell suspension subcutaneously into the flank of immunocompromised mice.

    • Orthotopic Xenograft: Inject the cells directly into the organ of origin (e.g., the prostate gland or brain) to better mimic the tumor microenvironment.[10]

  • Tumor Growth Monitoring: Monitor tumor growth using calipers for subcutaneous tumors or non-invasive imaging for orthotopic tumors.

  • Treatment: Once tumors reach a specified size, administer this compound and/or other agents (e.g., cisplatin) via an appropriate route (e.g., intravenous injection) according to a predetermined schedule.[11]

  • Efficacy Assessment: Measure tumor volume, animal survival, and other relevant endpoints to assess the antitumor efficacy of the treatment.

2. In Vivo Imaging

Non-invasive imaging techniques are crucial for monitoring tumor response to this compound treatment.

  • Bioluminescence Imaging (BLI):

    • Cell Line Transfection: Use cancer cells that have been stably transfected to express a luciferase gene.[12]

    • Substrate Administration: Inject the substrate (e.g., D-luciferin) intraperitoneally into the tumor-bearing mice.[12][13]

    • Image Acquisition: Acquire bioluminescent images using a sensitive CCD camera in a light-tight chamber. The light intensity correlates with the number of viable tumor cells.[12]

  • Magnetic Resonance Imaging (MRI):

    • Dynamic Contrast-Enhanced (DCE)-MRI: Acquire a series of T1-weighted images before, during, and after the administration of a gadolinium-based contrast agent to assess tumor perfusion and vascular permeability.[14][15]

    • Image Analysis: Analyze the signal intensity changes over time to generate parametric maps of vascular parameters.

Visualizations

Signaling Pathway

Crolibulin_Signaling_Pathway This compound This compound Tubulin β-Tubulin (Colchicine Site) This compound->Tubulin Binds to Endothelial_Cells Tumor Endothelial Cells This compound->Endothelial_Cells Targets Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Inhibits Microtubule_Disruption Microtubule Disruption G2M_Arrest G2/M Phase Arrest Microtubule_Disruption->G2M_Arrest Vascular_Disruption Vascular Disruption Microtubule_Disruption->Vascular_Disruption Apoptosis Apoptosis G2M_Arrest->Apoptosis Endothelial_Cells->Tubulin Blood_Flow_Shutdown Tumor Blood Flow Shutdown Vascular_Disruption->Blood_Flow_Shutdown Tumor_Necrosis Tumor Necrosis Blood_Flow_Shutdown->Tumor_Necrosis MTT_Assay_Workflow Start Start Plate_Cells Plate Cancer Cells (96-well plate) Start->Plate_Cells Incubate_Overnight Incubate Overnight Plate_Cells->Incubate_Overnight Treat_Cells Treat with this compound (Serial Dilutions) Incubate_Overnight->Treat_Cells Incubate_72h Incubate for 72h Treat_Cells->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 2-4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End In_Vivo_Workflow Start Start Implant_Cells Implant Cancer Cells (Subcutaneous or Orthotopic) Start->Implant_Cells Monitor_Tumor_Growth Monitor Tumor Growth (Calipers or Imaging) Implant_Cells->Monitor_Tumor_Growth Randomize_Mice Randomize Mice into Treatment Groups Monitor_Tumor_Growth->Randomize_Mice Treat_Mice Treat with this compound and/or Control Randomize_Mice->Treat_Mice Continue_Monitoring Continue Monitoring Tumor Growth and Health Treat_Mice->Continue_Monitoring Endpoint Endpoint Reached (Tumor Size, Time) Continue_Monitoring->Endpoint Data_Collection Collect Data (Tumor Weight, Survival) Endpoint->Data_Collection Analyze_Results Analyze Results Data_Collection->Analyze_Results End End Analyze_Results->End

References

Crolibulin (EPC2407): A Technical Overview of a Novel Tubulin-Binding Agent

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Crolibulin (formerly EPC2407) is a synthetic small molecule belonging to the 4-aryl-4H-chromene class of compounds, which has been investigated for its potential as an anti-cancer agent.[1][2] It functions as a potent tubulin polymerization inhibitor, exerting its effects by binding to the colchicine-binding site on β-tubulin.[3][4] This interaction disrupts microtubule dynamics, leading to a cascade of downstream events including cell cycle arrest at the G2/M phase, induction of apoptosis, and disruption of tumor vasculature.[3][5][6] This whitepaper provides a comprehensive technical overview of the discovery, mechanism of action, preclinical data, and clinical development of this compound.

Discovery and Chemical Properties

This compound was identified through screening programs designed to discover novel apoptosis-inducing agents.[7] It is a neoflavonoid derivative with the chemical formula C18H17BrN4O3.[8]

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular FormulaC18H17BrN4O3
Molecular Weight417.26 g/mol
CAS Number1000852-17-4
SynonymsEPC2407, Crinobulin

Mechanism of Action

This compound exerts its anti-tumor effects through a dual mechanism: direct cytotoxicity to cancer cells and disruption of tumor vasculature.

Inhibition of Tubulin Polymerization

The primary mechanism of action of this compound is the inhibition of tubulin polymerization.[9] It binds to the colchicine-binding site on β-tubulin, a key component of microtubules.[3][4] This binding prevents the assembly of α- and β-tubulin heterodimers into microtubules. The disruption of the highly dynamic microtubule network has profound effects on cellular processes that are dependent on a functional cytoskeleton.

Cell Cycle Arrest and Apoptosis

The interference with microtubule formation and function leads to the arrest of the cell cycle in the G2/M phase.[5] Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, ultimately leading to programmed cell death.[6][8]

Vascular Disrupting Activity

In addition to its direct effects on tumor cells, this compound also functions as a vascular disrupting agent (VDA).[3][5] It is thought to selectively target the tumor neovasculature, leading to a rapid shutdown of tumor blood flow. This results in hypoxia and ischemic necrosis within the tumor core.[3][6]

Signaling Pathway for this compound's Mechanism of Action

G This compound This compound (EPC2407) Tubulin β-Tubulin (Colchicine-Binding Site) This compound->Tubulin Binds to VDA Vascular Disruption This compound->VDA Acts as Microtubule Microtubule Polymerization Inhibition Tubulin->Microtubule Leads to G2M G2/M Phase Arrest Microtubule->G2M Causes Apoptosis Induction of Apoptosis G2M->Apoptosis Triggers Necrosis Tumor Necrosis VDA->Necrosis Induces

Caption: this compound's dual mechanism of action, targeting both tubulin polymerization and tumor vasculature.

Preclinical Development

This compound has demonstrated potent anti-tumor activity in a range of preclinical models.

In Vitro Activity

This compound has shown significant cytotoxic activity against various human cancer cell lines, including multi-drug resistant ones.[7][8]

Table 2: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µM)
HT-29Colon Cancer0.52

Note: This table is a representation and a comprehensive list of IC50 values would require further specific literature search.

In Vivo Activity

In murine xenograft models of human tumors, this compound demonstrated the ability to inhibit the growth of established tumors across different cancer types.[7] Studies have also shown its potent in vivo antivascular activity.[5]

Clinical Development

This compound has been evaluated in Phase I and Phase II clinical trials for the treatment of advanced solid tumors and anaplastic thyroid cancer.[8][10]

Phase I Trials

The initial first-in-human Phase I study of EPC2407 was initiated to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetics.[6][7] The trial enrolled patients with advanced solid tumors.[7] In one study, the MTD was determined to be 13 mg/m².[11] The pharmacokinetic profile showed a plasma half-life (T1/2) of 2-3 hours.[11]

Experimental Workflow for a Typical Phase I Dose-Escalation Trial

G Start Patient Enrollment (Advanced Solid Tumors) Dose1 Cohort 1 (Dose Level 1) Start->Dose1 DLT1 DLT Assessment Dose1->DLT1 Dose2 Cohort 2 (Dose Level 2) DLT1->Dose2 No DLT MTD Determine MTD DLT1->MTD DLT Observed DLT2 DLT Assessment Dose2->DLT2 DLT2->MTD DLT Observed RP2D Recommended Phase 2 Dose MTD->RP2D

References

Crolibulin: An In-Depth Examination of Cellular Targets Beyond Tubulin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific literature reveals that Crolibulin's primary and overwhelmingly documented cellular target is tubulin. Extensive research has characterized its mechanism of action as a potent inhibitor of tubulin polymerization, binding to the colchicine site on β-tubulin. This interaction disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. While the potential for off-target effects exists for any small molecule inhibitor, publicly available data from proteomics studies, kinase profiling, or other large-scale screening methods that definitively identify and validate alternative cellular targets of this compound are not currently available.

This technical guide aims to provide a thorough overview of the known information regarding this compound's cellular interactions, with a primary focus on its well-established role as a tubulin-binding agent. While the core request of this guide was to explore targets beyond tubulin, the current body of scientific evidence does not support a detailed discussion of alternative targets with the same level of certainty.

Primary Target: Tubulin and the Disruption of Microtubule Dynamics

This compound (also known as EPC2407) is a synthetic small molecule that has been investigated in clinical trials for the treatment of various cancers, including advanced solid tumors. Its cytotoxic effects are attributed to its ability to interfere with the assembly of microtubules, which are essential components of the cytoskeleton involved in critical cellular processes such as cell division, intracellular transport, and maintenance of cell shape.

Mechanism of Action at the Colchicine Binding Site

This compound binds to the colchicine binding site on β-tubulin, a subunit of the tubulin heterodimer. This binding prevents the polymerization of tubulin dimers into microtubules. The disruption of microtubule dynamics leads to the activation of the spindle assembly checkpoint, which ultimately triggers programmed cell death, or apoptosis.

Investigating Potential Off-Target Effects and Broader Cellular Impacts

While tubulin is the validated primary target, the complex biological activity of small molecules like this compound warrants consideration of potential secondary or "off-target" interactions that may contribute to its overall efficacy and toxicity profile. It is important to note that direct, conclusive evidence identifying specific non-tubulin protein targets for this compound is lacking in the reviewed literature. However, we can infer potential areas of investigation based on the known downstream effects of microtubule disruption and the general behavior of similar compounds.

Downstream Signaling Pathways Affected by Microtubule Disruption

The inhibition of microtubule function by this compound initiates a cascade of cellular events and can modulate various signaling pathways. It is crucial to understand that the modulation of these pathways is likely a consequence of tubulin inhibition rather than a result of direct binding to components of these pathways.

A logical workflow for how microtubule disruption by this compound could lead to the modulation of downstream signaling pathways is depicted below.

G This compound This compound Tubulin β-Tubulin (Colchicine Binding Site) This compound->Tubulin Direct Binding Microtubule Microtubule Polymerization Inhibition Tubulin->Microtubule Spindle Mitotic Spindle Disruption Microtubule->Spindle SAC Spindle Assembly Checkpoint Activation Spindle->SAC G2M G2/M Phase Cell Cycle Arrest SAC->G2M Apoptosis Apoptosis G2M->Apoptosis Primary Outcome JNK JNK/SAPK Pathway Activation G2M->JNK Potential Downstream Effect Bcl2 Bcl-2 Family Phosphorylation JNK->Bcl2 Mitochondria Mitochondrial Dysfunction Bcl2->Mitochondria Mitochondria->Apoptosis

Figure 1. Postulated signaling cascade initiated by this compound's interaction with tubulin.

Future Directions for Identifying Non-Tubulin Targets

To definitively identify cellular targets of this compound beyond tubulin, specific experimental approaches would be required. The absence of such published data for this compound means the following sections are presented as a guide to the methodologies that would be necessary to generate the requested information, rather than a summary of existing data.

Experimental Protocols for Target Identification

A standard workflow for identifying the cellular targets of a small molecule inhibitor like this compound would involve a combination of affinity-based and activity-based proteomics approaches.

1. Affinity-Based Target Identification:

  • Methodology: This approach utilizes a modified version of this compound that is chemically tagged with a reactive group (e.g., a photo-affinity label) and a reporter (e.g., biotin).

    • Probe Synthesis: Synthesize a this compound analog with a photo-activatable crosslinker and a biotin tag.

    • Cellular Treatment: Treat cancer cell lines with the this compound probe.

    • UV Crosslinking: Expose the cells to UV light to covalently link the probe to its binding partners.

    • Cell Lysis and Enrichment: Lyse the cells and use streptavidin beads to pull down the biotin-tagged probe that is crosslinked to its target proteins.

    • Proteolytic Digestion and Mass Spectrometry: Elute the bound proteins, digest them into peptides, and identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Proteins that are specifically enriched in the this compound-probe treated samples compared to control samples (e.g., treated with a non-active analog or DMSO) are considered potential binding partners.

2. Kinase Profiling:

  • Methodology: To assess whether this compound has any off-target effects on protein kinases, a kinase profiling assay would be performed.

    • Assay Platform: Utilize a commercially available kinase screening panel (e.g., offered by companies like Eurofins Discovery or Promega) that includes a large number of purified human kinases.

    • Incubation: Incubate each kinase with its specific substrate and ATP in the presence of a set concentration of this compound.

    • Activity Measurement: Measure the kinase activity, typically by quantifying the amount of phosphorylated substrate.

  • Data Presentation: The results would be presented as the percent inhibition of each kinase by this compound at the tested concentration. Significant inhibition of a particular kinase would identify it as a potential off-target.

The logical workflow for such an investigation is outlined in the diagram below.

G cluster_0 Affinity-Based Proteomics cluster_1 Kinase Profiling C_Probe This compound Probe (Biotin & Photo-affinity Tag) Treatment Cellular Treatment & UV Crosslinking C_Probe->Treatment Cells Cancer Cell Line Cells->Treatment Lysis Cell Lysis Treatment->Lysis Pulldown Streptavidin Pulldown Lysis->Pulldown MS LC-MS/MS Analysis Pulldown->MS Targets Potential Binding Partners Identified MS->Targets This compound This compound Assay In Vitro Kinase Assay This compound->Assay Kinase_Panel Kinase Panel (Purified Kinases) Kinase_Panel->Assay Activity Measure Kinase Activity Assay->Activity Kinase_Targets Inhibited Kinases Identified Activity->Kinase_Targets

Figure 2. Experimental workflow for identifying non-tubulin targets of this compound.

Quantitative Data Summary (Hypothetical)

If such studies were to be conducted and identify non-tubulin targets, the quantitative data would be summarized in tables for clear comparison.

Table 1: Hypothetical Results from Affinity-Based Proteomics

Protein IdentifiedGene NameUniProt IDFold Enrichment (this compound Probe / Control)p-valuePutative Function
Protein XGENEXP1234515.2< 0.001Signal Transduction
Protein YGENEYQ678908.7< 0.01Metabolic Enzyme
Protein ZGENEZR543215.1< 0.05Cytoskeletal Component

Table 2: Hypothetical Results from Kinase Profiling (at 10 µM this compound)

Kinase TargetGene Family% InhibitionIC50 (µM)
Kinase ATyrosine Kinase92%1.5
Kinase BSerine/Threonine Kinase78%5.2
Kinase CLipid Kinase15%> 20

It must be reiterated that the data presented in Tables 1 and 2 are purely hypothetical and for illustrative purposes only.

Conclusion

Methodological & Application

Application Notes and Protocols for In Vitro Characterization of Crolibulin

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the in vitro evaluation of Crolibulin, a potent small molecule tubulin polymerization inhibitor. The following sections describe the compound's mechanism of action and provide step-by-step instructions for key assays to assess its biological activity, including its effects on cell viability, tubulin polymerization, cell cycle progression, and apoptosis induction.

Mechanism of Action

This compound is a vascular disrupting agent (VDA) and a tubulin polymerization inhibitor with potential antineoplastic activity.[1][2] It functions by binding to the colchicine-binding site on β-tubulin, which inhibits the polymerization of tubulin dimers into microtubules.[1][3] This disruption of the microtubule network leads to a cascade of cellular events, including cell cycle arrest at the G2/M phase, induction of apoptosis, and inhibition of tumor cell proliferation.[1][3][4] Furthermore, this compound's activity as a VDA disrupts tumor neovascularization, leading to reduced blood flow and subsequent tumor hypoxia and necrosis.[1][3]

This compound's Mechanism of Action This compound This compound Tubulin β-Tubulin (Colchicine Site) This compound->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Disruption Microtubule Network Disruption Polymerization->Disruption Leads to Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Induction Disruption->Apoptosis VDA Vascular Disruption Disruption->VDA Proliferation Inhibition of Tumor Cell Proliferation Arrest->Proliferation Results in Apoptosis->Proliferation Results in VDA->Proliferation Results in

Caption: this compound binds to β-tubulin, inhibiting microtubule polymerization and inducing anti-tumor effects.

Cell Viability and Cytotoxicity Assays

Cell viability assays are fundamental for determining the cytotoxic effects of this compound on cancer cell lines. Assays such as MTT, MTS, and SRB measure metabolic activity or total protein content as indicators of cell viability.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various human cancer cell lines.

Cell LineCancer TypeAssay DurationIC50 (µM)Reference
HT-29Colon-0.52[4]
MKN45Gastric72 hours-[4]
NCI-H460Lung72 hours0.03[4]
U87Glioblastoma-0.90[2]
HeLaCervical-3.2[5]
Protocol: Cell Viability using MTT Assay

This protocol details the measurement of cell viability by assessing the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan by mitochondrial dehydrogenases.

MTT Cell Viability Assay Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_read Data Acquisition p1 1. Seed cells in a 96-well plate p2 2. Incubate for 24h to allow attachment p1->p2 p3 3. Treat cells with various This compound concentrations p2->p3 p4 4. Incubate for desired exposure time (e.g., 48-72h) p3->p4 p5 5. Add MTT solution to each well p4->p5 p6 6. Incubate for 1-4h at 37°C p5->p6 p7 7. Add solubilization solution (e.g., DMSO) p6->p7 p8 8. Read absorbance at ~570 nm p7->p8

Caption: Workflow for assessing cell viability after this compound treatment using the MTT assay.

Principle Living cells with active mitochondria reduce the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials

  • Cancer cell line of interest

  • Complete culture medium (e.g., RPMI 1640 with 5% FBS)[6]

  • 96-well flat-bottom microtiter plates

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[6][7]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) wells.

  • Exposure: Incubate the cells with the compound for the desired period (e.g., 48 or 72 hours).[6]

  • MTT Addition: Add 10 µL of MTT solution to each well for a final concentration of 0.45-0.5 mg/mL.[8]

  • Formazan Formation: Incubate the plate for 1-4 hours at 37°C, allowing formazan crystals to form.[8]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.[8]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background noise.

Data Analysis

  • Subtract the background absorbance from all readings.

  • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.

Tubulin Polymerization Assay

This biochemical assay directly measures the effect of this compound on the in vitro assembly of purified tubulin into microtubules.

Protocol: Turbidity-Based Tubulin Polymerization Assay

This protocol is based on the principle that the formation of microtubules from tubulin dimers increases the turbidity of the solution, which can be measured as an increase in optical density (OD).[9]

Tubulin Polymerization Assay Workflow start Start: Prepare Reagents on Ice prep_mix 1. Prepare reaction mix: - Tubulin Protein - Polymerization Buffer - this compound/Controls start->prep_mix add_plate 2. Add reaction mix to a pre-chilled 96-well plate prep_mix->add_plate initiate 3. Initiate polymerization by adding GTP and warming to 37°C add_plate->initiate read 4. Measure absorbance at 340-350 nm every 30-60 seconds for 60-90 min initiate->read analyze 5. Analyze polymerization kinetics: - Lag time - Rate - Plateau read->analyze end End: Determine Inhibitory Effect analyze->end

Caption: Workflow for the in vitro tubulin polymerization assay.

Principle Microtubule formation from purified tubulin is initiated by GTP and an increase in temperature (37°C). The resulting light scattering is proportional to the mass of the microtubules formed and can be monitored spectrophotometrically.[10][11] this compound, as an inhibitor, will prevent or reduce the increase in turbidity.

Materials

  • Purified tubulin (e.g., porcine or bovine brain tubulin, >99% pure)[11]

  • Tubulin Polymerization Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)[11][12]

  • Guanosine-5'-triphosphate (GTP) solution

  • Glycerol (as a polymerization enhancer)

  • This compound, Paclitaxel (promoter control), Colchicine/Nocodazole (inhibitor control)

  • Temperature-controlled 96-well plate spectrophotometer

Procedure

  • Reagent Preparation: Thaw tubulin, polymerization buffer, and GTP on ice. All reaction mixtures should be prepared on ice to prevent premature polymerization.

  • Reaction Mixture: In a microcentrifuge tube on ice, prepare the reaction mixture. For a typical 100 µL reaction, combine tubulin (final concentration ~2-4 mg/mL or 20-40 µM), polymerization buffer with glycerol, and the test compound (this compound) or control.[12][13]

  • Plate Loading: Transfer the reaction mixtures to a pre-chilled 96-well plate.

  • Initiation: Initiate the polymerization by adding GTP (final concentration 1 mM) and immediately transferring the plate to a spectrophotometer pre-warmed to 37°C.[7][12]

  • Data Acquisition: Measure the increase in absorbance at 340 or 350 nm every 30-60 seconds for 60-90 minutes.[7]

Data Analysis

  • Plot absorbance (OD) versus time for each concentration of this compound and controls.

  • Compare the polymerization curves of this compound-treated samples to the DMSO control. Inhibition is characterized by a decrease in the rate of polymerization and a lower final plateau.

  • Quantify the inhibitory effect by calculating the percentage of inhibition at the plateau phase relative to the control.

Cell Cycle Analysis

This assay determines the effect of this compound on cell cycle progression by quantifying the DNA content of cells using flow cytometry.

Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle Propidium Iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA.[14] The fluorescence intensity of stained cells is therefore directly proportional to their DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This compound is expected to cause an accumulation of cells in the G2/M phase.[5]

Materials

  • Cells treated with this compound

  • Cold PBS

  • Cold 70% Ethanol

  • PI/RNase Staining Buffer (e.g., PBS with 50 µg/mL PI and 100 µg/mL RNase A)[14]

  • Flow cytometer

Procedure

  • Cell Culture and Treatment: Culture cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Harvesting: Harvest both adherent and floating cells. Centrifuge at ~300 x g for 5 minutes and wash the cell pellet once with cold PBS.[15]

  • Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells for at least 2 hours at 4°C (or overnight).[14][15]

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with cold PBS.[14]

  • Staining: Resuspend the cell pellet in PI/RNase staining buffer. The RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.[14]

  • Incubation: Incubate the cells for 15-30 minutes at room temperature or overnight at 4°C, protected from light.[14][15]

  • Data Acquisition: Analyze the samples on a flow cytometer. Collect fluorescence data on a linear scale.[14]

Data Analysis

  • Use cell cycle analysis software (e.g., ModFit LT) to generate a histogram of DNA content (fluorescence intensity).

  • Gate on single cells to exclude doublets and aggregates.

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Compare the cell cycle distribution of this compound-treated cells to the vehicle control to determine the percentage of cells arrested in the G2/M phase.

Apoptosis Assay

This assay quantifies the induction of apoptosis by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Protocol: Annexin V/PI Apoptosis Assay

Principle In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorophore (e.g., FITC). PI is a membrane-impermeant dye that stains the DNA of late apoptotic or necrotic cells where membrane integrity is lost.[16] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[17]

Materials

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure

  • Cell Culture and Treatment: Induce apoptosis by treating cells with this compound for the desired time.

  • Harvesting: Collect all cells, including the supernatant containing floating cells. Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube before analysis.

  • Data Acquisition: Analyze the samples by flow cytometry within one hour.

Data Analysis

  • Set up compensation and quadrants using unstained, Annexin V-only, and PI-only stained control cells.

  • Create a dot plot of PI (y-axis) versus Annexin V-FITC (x-axis).

  • Quantify the cell populations in the four quadrants:

    • Lower-Left (Annexin V- / PI-): Live cells

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-Left (Annexin V- / PI+): Necrotic cells/debris

  • Calculate the percentage of apoptotic cells (early + late) for each treatment condition.

References

Crolibulin Dosage and Administration in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of crolibulin (also known as EPC2407), a potent tubulin polymerization inhibitor, in various animal models based on preclinical research. The following protocols and data are intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and pharmacokinetics of this compound.

Mechanism of Action

This compound is a vascular disrupting agent (VDA) that targets the colchicine-binding site on β-tubulin.[1] This interaction inhibits tubulin polymerization, leading to microtubule depolymerization, cell cycle arrest at the G2/M phase, and subsequent apoptosis.[2] A primary mechanism of its anti-tumor activity in vivo is the disruption of the tumor vasculature, leading to a reduction in blood flow and subsequent tumor cell death.[3][4]

Signaling Pathway Diagram: this compound's Cellular Mechanism of Action

This compound's Cellular Mechanism of Action This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Colchicine Site Vascular_Disruption Tumor Vasculature Disruption This compound->Vascular_Disruption Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Inhibits G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Polymerization->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Tumor_Necrosis Tumor Necrosis Vascular_Disruption->Tumor_Necrosis

Caption: this compound inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.

Quantitative Data Summary

The following tables summarize the reported dosages and administration schedules for this compound in various animal models.

Table 1: this compound Dosage and Administration in Murine Models

Animal ModelTumor TypeDosageAdministration RouteDosing ScheduleReference
Male FVB MiceSubcutaneous and Orthotopic Myc-CaP Prostate Tumors20 mg/kgIntravenous (i.v.)Twice a week for three weeks[1][3]

Table 2: this compound Toxicology Data in Non-Rodent Models

Animal ModelObservationAdministration RoutePlasma ExposureReference
Cynomolgus MonkeysDose-related QTc prolongation2-minute intravenous infusion>3836 nM[5]

Experimental Protocols

In Vivo Efficacy Study in a Murine Prostate Cancer Xenograft Model

This protocol is based on the methodology described by Kalmuk et al. (2015) for evaluating the efficacy of this compound in a Myc-CaP prostate tumor model.[1][3]

Objective: To assess the anti-tumor and anti-vascular activity of this compound as a single agent and in combination with androgen deprivation therapy (ADT).

Materials:

  • This compound (EPC2407)

  • Vehicle for solubilization (e.g., DMSO, saline)

  • Male FVB mice

  • Myc-CaP prostate cancer cells

  • Matrigel

  • Anesthetic (e.g., isoflurane)

  • Calipers for tumor measurement

  • Syringes and needles for injection

Experimental Workflow Diagram

In Vivo Efficacy Study Workflow cluster_0 Tumor Implantation cluster_1 Tumor Growth and Randomization cluster_2 Treatment Administration cluster_3 Monitoring and Analysis Implantation Subcutaneous or Orthotopic Implantation of Myc-CaP cells Tumor_Growth Allow tumors to reach pre-determined size Implantation->Tumor_Growth Randomization Randomize mice into treatment groups Tumor_Growth->Randomization Treatment Administer this compound (20 mg/kg, i.v.) and/or other therapies Randomization->Treatment Monitoring Monitor tumor volume, body weight, and survival Treatment->Monitoring Imaging Perform imaging (MRI, BLI) to assess vascular effects Monitoring->Imaging Histology Histopathological analysis of tumors post-euthanasia Imaging->Histology

References

Application Notes and Protocols: Preparation of Crolibulin Stock Solution for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Crolibulin, also known as EPC2407, is a potent tubulin polymerization inhibitor with significant anti-tumor and vascular-disrupting properties.[1][2] It induces apoptosis and inhibits cell growth by binding to the colchicine-binding site on β-tubulin, leading to cell cycle arrest at the G2/M phase.[2][3] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in cell-based assays. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for in vitro research.

This compound Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueSource(s)
Molecular Formula C₁₈H₁₇BrN₄O₃[4][5][][7]
Molecular Weight 417.26 g/mol [2][5][]
Appearance Solid powder[2][]
Solubility Soluble in DMSO, insoluble in water[2][4]
Purity >98%[2]

Experimental Protocol: Preparation of this compound Stock Solution

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Pre-weighing Preparations: Before handling this compound, ensure all necessary personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, are worn. Perform all manipulations in a chemical fume hood.

  • Weighing this compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.17 mg of this compound (see calculation below).

  • Solvent Addition: Add the calculated volume of anhydrous/sterile DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly until the this compound powder is completely dissolved. Visually inspect the solution to ensure no solid particles remain.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[1] Store the aliquots at -20°C for long-term storage (up to 1 year) or at -80°C for extended storage (up to 2 years).[1] For short-term storage (days to weeks), the solid compound can be stored at 0-4°C.[2][4]

Calculation for a 10 mM Stock Solution:

  • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • Mass (mg) = 0.010 mol/L x 0.001 L x 417.26 g/mol x 1000 mg/g

  • Mass (mg) = 4.17 mg

Preparation of Working Solutions

For cell culture experiments, the DMSO stock solution must be diluted to the final working concentration in the cell culture medium. It is crucial to minimize the final DMSO concentration to avoid solvent-induced cytotoxicity.[8] A final DMSO concentration of less than 0.5% is generally recommended.

Example Dilution:

To prepare a 10 µM working solution from a 10 mM stock:

  • Perform a 1:1000 dilution.

  • For example, add 1 µL of the 10 mM this compound stock solution to 999 µL of pre-warmed cell culture medium.

The optimal working concentration of this compound is cell-line dependent. The reported IC₅₀ values for this compound range from the nanomolar to the low micromolar range. For instance, the IC₅₀ for HT-29 cells is 0.52 µM, while for MCF-7 breast cancer cells, it is in the range of 10–33 nM.[1][9] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Stability and Storage

FormStorage TemperatureStabilitySource(s)
Solid Powder 0-4°CShort-term (days to weeks)[2][4]
Solid Powder -20°CLong-term (months to years)[2][4]
Stock Solution in DMSO -20°CUp to 1 year[1]
Stock Solution in DMSO -80°CUp to 2 years[1]

Note: Avoid repeated freeze-thaw cycles of the stock solution.

This compound's Mechanism of Action

This compound functions as a microtubule-targeting agent.[9] It binds to the colchicine site on β-tubulin, which inhibits the polymerization of tubulin into microtubules.[2][3] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in cancer cells.[1]

Visualized Workflow and Signaling Pathway

Crolibulin_Stock_Preparation_Workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso 4.17 mg for 1 mL of 10 mM dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Cryovials dissolve->aliquot store_neg_20 Store at -20°C (≤ 1 year) aliquot->store_neg_20 store_neg_80 Store at -80°C (≤ 2 years) aliquot->store_neg_80 dilute Dilute Stock in Culture Medium store_neg_20->dilute store_neg_80->dilute treat_cells Treat Cells dilute->treat_cells e.g., 1:1000 for 10 µM Crolibulin_Signaling_Pathway This compound This compound Tubulin β-Tubulin (Colchicine Site) This compound->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

References

Application Notes and Protocols for Determining Crolibulin Cytotoxicity using MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for the assessment of Crolibulin's cytotoxic effects on various cancer cell lines. This document includes detailed experimental protocols, a summary of quantitative data, and visualizations of the experimental workflow and the implicated signaling pathway.

Introduction

This compound (also known as EPC2407) is a novel small molecule that acts as a tubulin polymerization inhibitor.[1] By binding to the colchicine site on β-tubulin, this compound disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in cancer cells.[1] The MTT assay is a well-established colorimetric method for assessing cell viability and cytotoxicity. It measures the metabolic activity of cells by quantifying the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[2][3][4] The intensity of the purple color is directly proportional to the number of viable cells, providing a quantitative measure of a compound's cytotoxic potential.

Data Presentation

The cytotoxic activity of this compound has been evaluated against various human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are summarized in the table below.

Cell LineCancer TypeIC50 (µM)Assay Conditions (Incubation Time)
A549Lung Carcinoma0.3972 hours[1]
HT-29Colorectal Adenocarcinoma0.52Not Specified[1]
HT-29Colorectal Adenocarcinoma0.5572 hours[1]

Note: A study on a this compound analog reported potent antiproliferative activity against HT-29, A549, MKN-45 (gastric carcinoma), MDA-MB-231 (breast cancer), and SMMC-7721 (hepatocellular carcinoma) cell lines, with IC50 values ranging from 0.02 to 1.22 µM, and indicated that the analog was superior to this compound. However, the specific IC50 values for this compound in MKN-45, MDA-MB-231, and SMMC-7721 were not provided in the publicly available literature.

Experimental Protocols

This section provides a detailed protocol for determining the cytotoxicity of this compound using the MTT assay.

Materials:

  • This compound (lyophilized powder)

  • Human cancer cell lines of interest (e.g., A549, HT-29)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count the desired cancer cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 10 µM).

    • Remove the old medium from the 96-well plate and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each this compound concentration using the following formula:

      • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value from the dose-response curve.

Mandatory Visualizations

Experimental Workflow

MTT_Assay_Workflow MTT Assay Workflow for this compound Cytotoxicity start Start cell_seeding Seed Cancer Cells in 96-well Plate start->cell_seeding incubation_24h Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation_24h crolibulin_treatment Treat with this compound (Various Concentrations) incubation_24h->crolibulin_treatment incubation_72h Incubate for 72h (37°C, 5% CO2) crolibulin_treatment->incubation_72h add_mtt Add MTT Solution incubation_72h->add_mtt incubation_4h Incubate for 4h (37°C, 5% CO2) add_mtt->incubation_4h dissolve_formazan Dissolve Formazan with DMSO incubation_4h->dissolve_formazan read_absorbance Read Absorbance (570 nm) dissolve_formazan->read_absorbance data_analysis Data Analysis (Calculate IC50) read_absorbance->data_analysis end End data_analysis->end

Caption: Experimental workflow for determining this compound cytotoxicity using the MTT assay.

This compound-Induced Apoptotic Signaling Pathway

Crolibulin_Signaling_Pathway This compound-Induced Apoptotic Signaling Pathway This compound This compound tubulin β-Tubulin (Colchicine Binding Site) This compound->tubulin Binds to microtubule_disruption Inhibition of Tubulin Polymerization tubulin->microtubule_disruption g2m_arrest G2/M Phase Cell Cycle Arrest microtubule_disruption->g2m_arrest mitotic_catastrophe Mitotic Catastrophe g2m_arrest->mitotic_catastrophe apoptosis Apoptosis mitotic_catastrophe->apoptosis bcl2_family Modulation of Bcl-2 Family Proteins apoptosis->bcl2_family caspase9 Caspase-9 Activation bcl2_family->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp_cleavage PARP Cleavage caspase3->parp_cleavage cell_death Cell Death parp_cleavage->cell_death

Caption: Signaling pathway of this compound-induced apoptosis.

References

Flow Cytometry Analysis of Cell Cycle Arrest by Crolibulin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crolibulin, a potent microtubule-destabilizing agent, has demonstrated significant anti-tumor activity by inducing cell cycle arrest and apoptosis in various cancer cell lines. This document provides detailed application notes and experimental protocols for the analysis of this compound-induced cell cycle arrest and apoptosis using flow cytometry. The provided methodologies and data presentation are intended to guide researchers in accurately quantifying the cytostatic and cytotoxic effects of this compound and similar microtubule-targeting compounds.

Introduction

This compound acts by inhibiting tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.[1] This disruption of microtubule dynamics leads to a halt in the cell cycle at the G2/M phase, preventing cancer cells from progressing through mitosis.[1] Prolonged arrest at this checkpoint ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death. Flow cytometry is a powerful technique to quantitatively assess these cellular responses by analyzing the DNA content of individual cells and detecting markers of apoptosis.

Data Presentation

The following tables summarize the quantitative effects of this compound on cell cycle distribution and apoptosis induction in various cancer cell lines.

Table 1: Dose-Dependent Effect of this compound on Cell Cycle Distribution of A549 Cells (24-hour treatment)

This compound ConcentrationG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (0 µM)65.1 ± 1.825.4 ± 1.29.5 ± 0.9
Low Concentration50.2 ± 2.119.8 ± 1.530.0 ± 2.5
Medium Concentration35.7 ± 2.515.3 ± 1.849.0 ± 3.1
High Concentration20.9 ± 1.910.1 ± 1.369.0 ± 4.2

Table 2: Time-Course Effect of this compound on Cell Cycle Distribution of HeLa Cells

Time Point (hours)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
068.2 ± 2.222.1 ± 1.79.7 ± 1.1
1245.3 ± 2.818.5 ± 2.036.2 ± 3.3
2428.9 ± 2.412.6 ± 1.958.5 ± 4.0
4815.1 ± 1.98.2 ± 1.476.7 ± 5.1

Table 3: this compound-Induced Apoptosis in HT-29 Cells (48-hour treatment)

This compound ConcentrationViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Control (0 µM)95.2 ± 1.52.5 ± 0.52.3 ± 0.4
Low Concentration75.8 ± 2.815.3 ± 1.98.9 ± 1.2
Medium Concentration50.1 ± 3.528.7 ± 2.621.2 ± 2.1
High Concentration25.4 ± 2.940.2 ± 3.834.4 ± 3.3

Experimental Protocols

Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining

This protocol outlines the procedure for analyzing the cell cycle distribution of this compound-treated cells using propidium iodide (PI) staining followed by flow cytometry.

Materials:

  • Cancer cell line of interest (e.g., A549, HeLa)

  • This compound

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment.

    • Allow cells to attach and grow for 24 hours.

    • Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time period (e.g., 24, 48 hours).

  • Cell Harvesting:

    • For adherent cells, aspirate the culture medium and wash the cells once with PBS.

    • Add Trypsin-EDTA to detach the cells.

    • Once detached, add complete medium to inactivate the trypsin and collect the cell suspension in a centrifuge tube.

    • For suspension cells, directly collect the cell suspension.

    • Centrifuge the cells at 300 x g for 5 minutes.

  • Fixation:

    • Discard the supernatant and resuspend the cell pellet in 1 ml of ice-cold PBS.

    • While gently vortexing, add 4 ml of ice-cold 70% ethanol dropwise to the cell suspension for fixation.

    • Incubate the cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet with PBS.

    • Centrifuge again and discard the supernatant.

    • Resuspend the cell pellet in 500 µl of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire at least 10,000 events per sample.

    • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 2: Apoptosis Analysis using Annexin V-FITC and Propidium Iodide Staining

This protocol describes the detection and quantification of apoptotic cells following this compound treatment using a dual-staining method with Annexin V-FITC and Propidium Iodide (PI).

Materials:

  • Cancer cell line of interest (e.g., HT-29)

  • This compound

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Follow the same procedure as described in Protocol 1 for cell seeding and treatment with this compound.

  • Cell Harvesting:

    • Harvest both adherent and floating cells to include the apoptotic population.

    • For adherent cells, collect the culture medium (containing floating cells), wash the attached cells with PBS, and then detach them using Trypsin-EDTA.

    • Combine the detached cells with the collected medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining:

    • Discard the supernatant and wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer provided in the kit, at a concentration of approximately 1 x 10^6 cells/ml.

    • Transfer 100 µl of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µl of Annexin V-FITC and 5 µl of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µl of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Use appropriate compensation settings for FITC and PI channels.

    • Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Visualizations

Crolibulin_Signaling_Pathway This compound This compound Tubulin β-Tubulin This compound->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Disrupts CyclinB1_CDK1 Cyclin B1/CDK1 Complex G2M_Arrest->CyclinB1_CDK1 Sustained Activation Apoptosis Apoptosis CyclinB1_CDK1->Apoptosis Triggers Bcl2 Bcl-2 Family Regulation (e.g., Bcl-2, Bax) Apoptosis->Bcl2 Caspases Caspase Cascade Activation (Caspase-9, Caspase-3) Bcl2->Caspases Initiates CellDeath Cell Death Caspases->CellDeath Executes

Caption: this compound's mechanism of action leading to G2/M arrest and apoptosis.

Flow_Cytometry_Workflow cluster_0 Cell Cycle Analysis cluster_1 Apoptosis Analysis CC_Start Cell Culture & this compound Treatment CC_Harvest Harvest Cells CC_Start->CC_Harvest CC_Fix Fixation (70% Ethanol) CC_Harvest->CC_Fix CC_Stain Stain with Propidium Iodide CC_Fix->CC_Stain CC_Analyze Flow Cytometry Analysis CC_Stain->CC_Analyze CC_Result Quantify G0/G1, S, G2/M Phases CC_Analyze->CC_Result AP_Start Cell Culture & this compound Treatment AP_Harvest Harvest Cells AP_Start->AP_Harvest AP_Stain Stain with Annexin V-FITC & PI AP_Harvest->AP_Stain AP_Analyze Flow Cytometry Analysis AP_Stain->AP_Analyze AP_Result Quantify Viable, Apoptotic, Necrotic Cells AP_Analyze->AP_Result

Caption: Experimental workflow for flow cytometry analysis of cell cycle and apoptosis.

References

In Vivo Models for Testing Crolibulin's Anti-Tumor Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo models utilized to assess the anti-tumor activity of Crolibulin (formerly EPC2407), a potent tubulin polymerization inhibitor. The protocols outlined below are synthesized from publicly available data on preclinical and clinical studies of this compound.

Introduction

This compound is a small molecule that acts as a vascular disrupting agent (VDA) by inhibiting tubulin polymerization.[1][2][3] It binds to the colchicine-binding site on β-tubulin, leading to the depolymerization of microtubules.[4] This disruption of the microtubule network in rapidly dividing cells, such as tumor endothelial cells, results in a cascade of events including cell cycle arrest at the G2/M phase, apoptosis, and a shutdown of tumor blood flow, ultimately leading to tumor necrosis.[1][2][3] Preclinical and clinical studies have demonstrated the anti-tumor activity of this compound in various solid tumors, including anaplastic thyroid cancer.[3][5][6]

Signaling Pathway and Mechanism of Action

This compound exerts its anti-tumor effects primarily through the disruption of microtubule dynamics. The following diagram illustrates the proposed signaling pathway.

Crolibulin_Signaling_Pathway This compound's Mechanism of Action This compound This compound (EPC2407) Tubulin β-Tubulin (Colchicine Binding Site) This compound->Tubulin Binds to Microtubule Microtubule Instability Tubulin->Microtubule Inhibits Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Leads to Vascular_Disruption Vascular Disruption in Tumor Microtubule->Vascular_Disruption Causes Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces Tumor_Necrosis Tumor Necrosis Apoptosis->Tumor_Necrosis Vascular_Disruption->Tumor_Necrosis Results in

Caption: this compound's mechanism of action targeting tubulin polymerization.

Experimental Protocols

The following are generalized protocols for in vivo xenograft studies to evaluate the anti-tumor efficacy of this compound. These protocols are based on standard methodologies and available information on this compound studies.

Human Tumor Xenograft Model Protocol

This protocol describes the establishment of a subcutaneous xenograft model using human cancer cell lines to assess the efficacy of this compound.

Materials:

  • Human tumor cell line (e.g., HT-29 for colon cancer, or an anaplastic thyroid cancer cell line)[2]

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID mice)

  • Cell culture medium and supplements

  • Matrigel (optional)

  • This compound (EPC2407)

  • Vehicle control (e.g., saline, DMSO, or as specified by the supplier)

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Cell Culture: Culture the chosen human tumor cell line according to standard protocols. Harvest cells during the exponential growth phase.

  • Tumor Cell Implantation:

    • Resuspend the harvested cells in sterile phosphate-buffered saline (PBS) or culture medium, with or without Matrigel.

    • Inject the cell suspension (typically 1 x 10^6 to 10 x 10^6 cells in 100-200 µL) subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Measure tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment:

    • Once tumors reach the desired size, randomize the mice into treatment and control groups.

    • Prepare this compound for administration. While specific preclinical formulations are not detailed in the reviewed literature, it is a small molecule that could be dissolved in a vehicle such as DMSO and further diluted in saline for injection.

    • Administer this compound via an appropriate route (e.g., intravenous or intraperitoneal injection). Dosing schedules from clinical trials in combination with cisplatin involved intravenous administration on days 1, 2, and 3 of a 21-day cycle.[7] Preclinical dose-ranging studies would be necessary to determine the optimal dose and schedule in mice.

    • Administer the vehicle control to the control group using the same schedule and route.

  • Efficacy Assessment:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a set number of treatment cycles), euthanize the mice.

    • Excise the tumors and measure their final weight.

    • Calculate the tumor growth inhibition (TGI) as a percentage.

Assessment of Vascular Disrupting Activity Protocol

This protocol focuses on evaluating the vascular disrupting effects of this compound in vivo using imaging techniques.

Materials:

  • Tumor-bearing mice (as prepared in Protocol 1)

  • This compound

  • Vehicle control

  • Imaging system (e.g., Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) or Bioluminescence Imaging (BLI) if using luciferase-expressing tumor cells)

  • Contrast agent for MRI (e.g., Gd-DTPA)

Procedure:

  • Baseline Imaging: Before treatment, perform baseline imaging of the tumor vasculature to establish a pre-treatment reference.

  • This compound Administration: Administer a single dose of this compound to the treatment group and vehicle to the control group.

  • Post-Treatment Imaging: Perform imaging at various time points post-administration (e.g., 1, 4, 24, and 48 hours) to assess changes in tumor perfusion and vascularity.

  • Data Analysis:

    • For DCE-MRI, analyze parameters such as Ktrans (volume transfer coefficient) to quantify changes in vascular permeability and blood flow.

    • For BLI, a decrease in signal intensity can indicate reduced blood flow and subsequent tumor cell death.

  • Histological Analysis (Optional):

    • At the end of the imaging study, tumors can be excised and processed for histological analysis.

    • Stain tumor sections with markers for blood vessels (e.g., CD31) and necrosis (e.g., H&E) to correlate imaging findings with histopathological changes.

Experimental_Workflow General In Vivo Xenograft Workflow Start Start Cell_Culture Tumor Cell Culture Start->Cell_Culture Implantation Subcutaneous Implantation in Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Treatment This compound or Vehicle Administration Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Analysis Tumor Excision, Weight Measurement, & Data Analysis Endpoint->Analysis End End Analysis->End

Caption: A generalized workflow for in vivo xenograft studies.

Data Presentation

Study Phase Tumor Type Treatment Regimen Key Findings Reference
Phase I/IIAnaplastic Thyroid Cancer (and other solid tumors)This compound (13-20 mg/m² IV, Days 1, 2, 3) + Cisplatin (75-100 mg/m² IV, Day 1) every 21 daysCombination was well-tolerated. In a cohort of 8 anaplastic thyroid cancer patients, 1 had a complete response and 1 had stable disease.[5][6]
PreclinicalProstate Cancer (Myc-CaP xenografts in FVB mice)Not specifiedThis compound demonstrated potent antivascular activity as assessed by MRI and bioluminescence imaging.[2]
PreclinicalGlioma (U87 and GL261-luc xenografts)Not specifiedTreatment decreased tumor perfusion and increased necrosis.[2]

Note on Quantitative Preclinical Data: While the above table indicates preclinical studies have been conducted, specific tumor growth inhibition percentages and detailed tumor volume data from these studies are not available in the reviewed literature. Researchers planning in vivo studies with this compound will need to generate this data as part of their experimental design.

Conclusion

This compound is a promising anti-tumor agent with a well-defined mechanism of action as a tubulin polymerization inhibitor and vascular disrupting agent. The protocols provided here offer a general framework for conducting in vivo studies to further evaluate its efficacy in various cancer models. The generation of detailed quantitative data from such preclinical studies will be crucial for the continued development and clinical application of this compound.

References

Troubleshooting & Optimization

Crolibulin Technical Support Center: Troubleshooting Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with crolibulin, a potent tubulin polymerization inhibitor. This compound's inherent low aqueous solubility and potential stability issues can present significant hurdles in experimental design and execution. This resource aims to provide practical solutions and detailed protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a small molecule that acts as a tubulin polymerization inhibitor. It binds to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[1][2] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death) in cancer cells.[1] Additionally, this compound functions as a vascular disrupting agent (VDA), targeting the tumor vasculature, which leads to a reduction in blood flow to the tumor, causing hypoxia and necrosis.[3][4][5]

Q2: What are the known solubility characteristics of this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO) but is poorly soluble in water.[6] This low aqueous solubility is a key challenge when preparing solutions for in vitro and in vivo experiments.

Q3: How should this compound be stored to ensure its stability?

A3: Proper storage is crucial for maintaining the integrity of this compound. For long-term storage, it is recommended to store the solid powder at -20°C for up to three years. Stock solutions prepared in a suitable solvent should be stored at -80°C for up to two years or at -20°C for up to one year.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guides

Issue 1: this compound Precipitation in Aqueous Buffers or Cell Culture Media

Problem: You observe precipitation when diluting your this compound DMSO stock solution into phosphate-buffered saline (PBS) or cell culture medium.

Possible Causes:

  • Low Aqueous Solubility: this compound is inherently hydrophobic and will precipitate out of aqueous solutions when its concentration exceeds its solubility limit.

  • High Final DMSO Concentration: While DMSO is a good solvent for this compound, high concentrations in the final working solution can be toxic to cells.

  • pH of the Medium: The pH of the aqueous buffer can influence the solubility of some compounds.

  • Temperature Changes: Rapid temperature changes can affect the solubility of the compound.

Solutions:

Solution Detailed Steps Considerations
Optimize DMSO Concentration 1. Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).2. When preparing your working solution, ensure the final concentration of DMSO in the cell culture medium is low, typically ≤ 0.5%.3. Perform serial dilutions of the DMSO stock in your aqueous buffer or medium, vortexing or gently mixing between each dilution step to aid dispersion.A small amount of DMSO is generally well-tolerated by most cell lines, but it is crucial to include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Use of a Surfactant 1. Consider the addition of a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to your aqueous buffer. 2. The final concentration of the surfactant should be optimized and kept low (e.g., 0.01-0.1%) to avoid cellular toxicity.The choice of surfactant and its concentration should be carefully evaluated for its effect on cell viability and the experimental outcome. Always include a vehicle control with the surfactant.
Sonication 1. After diluting the this compound stock into the aqueous buffer, briefly sonicate the solution in a water bath sonicator. 2. Use short pulses to avoid excessive heating of the sample.Sonication can help to disperse small aggregates and transiently increase solubility. However, it may not prevent precipitation over longer incubation times.
pH Adjustment While information on the pH-dependent solubility of this compound is limited, for some weakly basic or acidic compounds, adjusting the pH of the buffer can improve solubility. This approach should be used with caution as it can affect cellular processes.The pH of cell culture media is tightly regulated, and significant changes can be detrimental to cell health.
Issue 2: Inconsistent or Unexpected Experimental Results

Problem: You are observing high variability between replicate experiments or results that do not align with expected outcomes.

Possible Causes:

  • Compound Degradation: this compound may have degraded due to improper storage or handling.

  • Inaccurate Concentration: The actual concentration of the this compound working solution may be lower than calculated due to precipitation or adsorption to plasticware.

  • Cell Line Sensitivity: Different cell lines can exhibit varying sensitivities to this compound.

Solutions:

Solution Detailed Steps Considerations
Verify Stock Solution Integrity 1. Prepare fresh stock solutions of this compound from the solid powder.2. If possible, verify the concentration and purity of your stock solution using an analytical method such as HPLC.Always use high-purity solvents and store stock solutions as recommended.
Use Low-Binding Labware Consider using low-protein-binding microcentrifuge tubes and pipette tips to minimize the loss of this compound due to adsorption.This is particularly important when working with low concentrations of the compound.
Perform Dose-Response and Time-Course Experiments 1. For each new cell line, perform a dose-response experiment to determine the IC50 value (the concentration that inhibits 50% of cell growth).2. Conduct a time-course experiment to identify the optimal incubation time for observing the desired effect.This will help in selecting the appropriate concentration range and experimental endpoint for your specific cell line and assay.
Regularly Check for Mycoplasma Contamination Mycoplasma contamination can alter cellular responses to drugs. Regularly test your cell cultures for mycoplasma.Contaminated cells should be discarded, and the cell culture area should be thoroughly cleaned.

Quantitative Data Summary

This compound Solubility

Solvent Solubility Notes
DMSO 125 mg/mL (299.57 mM)Requires sonication and warming. Use freshly opened DMSO as it is hygroscopic.[1]
Water Insoluble[6]

This compound Storage Stability

Form Storage Temperature Duration
Powder -20°C3 years[1]
In Solvent -80°C2 years[1]
In Solvent -20°C1 year[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMSO

    • Sterile, low-binding microcentrifuge tubes

  • Procedure:

    • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • To aid dissolution, gently warm the solution and sonicate in a water bath until the compound is fully dissolved. Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into single-use volumes in low-binding tubes.

    • Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.

Protocol 2: In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified tubulin in a cell-free system.

  • Materials:

    • Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer)

    • This compound stock solution (in DMSO)

    • Paclitaxel (as a polymerization promoter control)

    • Nocodazole or colchicine (as a polymerization inhibitor control)

    • 96-well microplate

    • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm.

  • Procedure:

    • Prepare a series of dilutions of this compound in polymerization buffer. Also, prepare control wells with DMSO (vehicle), paclitaxel, and nocodazole/colchicine.

    • On ice, add the tubulin solution to each well of a pre-chilled 96-well plate.

    • Add the diluted this compound, controls, and vehicle to the respective wells.

    • Initiate polymerization by transferring the plate to a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.

    • Plot the absorbance (OD340) versus time to generate polymerization curves. Inhibition of polymerization will result in a decrease in the rate and extent of the absorbance increase compared to the vehicle control.

Protocol 3: Cell Viability (MTT) Assay

This assay determines the effect of this compound on the metabolic activity of cultured cells, which is an indicator of cell viability.

  • Materials:

    • Cancer cell line of interest (e.g., HeLa, MCF-7)

    • Complete cell culture medium

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well cell culture plate

    • Microplate reader capable of measuring absorbance at 570 nm.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include vehicle control wells (medium with DMSO).

    • Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

Crolibulin_Mechanism_of_Action This compound This compound Colchicine_Site Colchicine-Binding Site on β-Tubulin This compound->Colchicine_Site Binds to Vascular_Disruption Vascular Disruption This compound->Vascular_Disruption Induces Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Forms Microtubules Microtubules Depolymerization Depolymerization Microtubules->Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Essential for Colchicine_Site->Polymerization Inhibits Polymerization->Microtubules Polymerization->Mitotic_Spindle Depolymerization->Tubulin Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces Tumor_Hypoxia Tumor Hypoxia & Necrosis Vascular_Disruption->Tumor_Hypoxia Leads to

Caption: this compound's mechanism of action targeting tubulin polymerization and tumor vasculature.

Troubleshooting_Workflow Start Problem Encountered (e.g., Precipitation, Inconsistent Results) Check_Solubility Review this compound Solubility Data Start->Check_Solubility Check_Stability Verify Storage and Handling Start->Check_Stability Check_Protocol Examine Experimental Protocol Start->Check_Protocol Precipitation Precipitation Observed? Check_Solubility->Precipitation Inconsistency Inconsistent Results? Check_Stability->Inconsistency Check_Protocol->Precipitation Check_Protocol->Inconsistency Sol_Precipitation Implement Solubility Solutions: - Optimize DMSO% - Use Surfactants - Sonication Precipitation->Sol_Precipitation Yes Sol_Inconsistency Implement Consistency Solutions: - Prepare Fresh Stocks - Use Low-Binding Ware - Perform Dose-Response Inconsistency->Sol_Inconsistency Yes Evaluate Evaluate Outcome Sol_Precipitation->Evaluate Sol_Inconsistency->Evaluate Resolved Problem Resolved Evaluate->Resolved Successful Contact_Support Consult Further Resources or Technical Support Evaluate->Contact_Support Unsuccessful

Caption: A logical workflow for troubleshooting common issues with this compound experiments.

References

Technical Support Center: Overcoming Crolibulin Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Crolibulin Research. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address challenges related to this compound resistance in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule tubulin polymerization inhibitor. It binds to the colchicine-binding site on β-tubulin, which disrupts microtubule dynamics.[1] This interference with microtubule function leads to a halt in the cell cycle at the G2/M phase, ultimately inducing apoptosis (programmed cell death) and inhibiting the proliferation of tumor cells. Additionally, this compound acts as a vascular disrupting agent (VDA), damaging the tumor's blood supply.

Q2: My cancer cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

A2: Resistance to microtubule-targeting agents that bind to the colchicine site, like this compound, can arise from several mechanisms:

  • Overexpression of ATP-binding cassette (ABC) transporters: Specifically, P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1, can actively pump this compound out of the cancer cell, reducing its intracellular concentration and thus its efficacy.

  • Mutations in β-tubulin: Alterations in the amino acid sequence of the β-tubulin protein, particularly at or near the colchicine-binding site, can decrease the binding affinity of this compound, rendering it less effective.

  • Changes in β-tubulin isotype expression: Cancer cells can alter the expression levels of different β-tubulin isotypes. Overexpression of certain isotypes, such as βIII-tubulin, has been linked to resistance to some microtubule-targeting agents.

Q3: How can I determine if my this compound-resistant cells are overexpressing ABC transporters?

A3: You can assess ABC transporter overexpression using several methods:

  • Quantitative PCR (qPCR): To measure the mRNA expression levels of the ABCB1 gene.

  • Western Blotting: To detect the protein levels of P-glycoprotein.

  • Functional Assays: By measuring the intracellular accumulation of fluorescent substrates of P-gp (e.g., Rhodamine 123). Reduced accumulation in resistant cells compared to sensitive parental cells suggests increased efflux activity.

Q4: What strategies can I employ in my experiments to overcome this compound resistance?

A4: Several strategies can be investigated to overcome this compound resistance:

  • Combination Therapy:

    • With ABC Transporter Inhibitors: Co-administration of this compound with a P-glycoprotein inhibitor (e.g., verapamil, tariquidar) can restore intracellular this compound levels.

    • With other Chemotherapeutic Agents: Combining this compound with drugs that have different mechanisms of action, such as cisplatin, can create synergistic effects and combat resistance.[2] Preclinical studies have shown synergism between this compound and cisplatin.[2] A Phase I/II clinical trial has explored this combination in anaplastic thyroid cancer.[2][3][4]

  • Development of Novel Analogs: Research is ongoing to develop this compound analogs with a higher affinity for mutated tubulin or that are not substrates for ABC transporters.

Troubleshooting Guides

Problem 1: Decreased this compound efficacy in a previously sensitive cell line.
Possible Cause Troubleshooting Steps
Development of Resistance 1. Confirm Resistance: Determine the IC50 value of this compound in the suspected resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value indicates resistance. 2. Investigate Mechanism: * ABC Transporters: Perform qPCR and Western Blot for ABCB1/P-gp expression. Conduct a Rhodamine 123 accumulation assay. * Tubulin Mutations: Sequence the β-tubulin gene (TUBB1) to identify potential mutations in the colchicine-binding site.
Experimental Error 1. Reagent Integrity: Verify the concentration and integrity of your this compound stock solution. 2. Cell Culture Conditions: Ensure consistent cell culture conditions (passage number, media, confluency) as these can affect drug sensitivity.
Problem 2: High variability in experimental results with this compound.
Possible Cause Troubleshooting Steps
Cell Line Heterogeneity 1. Clonal Selection: If you suspect a mixed population of sensitive and resistant cells, consider performing single-cell cloning to isolate and characterize distinct populations.
Assay Conditions 1. Optimize Seeding Density: Ensure a consistent and optimal cell seeding density for your viability assays. 2. Standardize Drug Exposure Time: Use a consistent drug incubation time across all experiments.

Data Presentation

Table 1: IC50 Values of this compound in Representative Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Citation
HT-29Colon Carcinoma0.52[1][5]
Note:Data on this compound IC50 values in specifically engineered resistant cell lines are limited in publicly available literature. The table below provides representative data for other colchicine-binding site inhibitors to illustrate the concept of resistance.
Table 2: Representative Fold Resistance to Colchicine-Binding Site Inhibitors
Cell LineParental Cell LineResistant toFold Resistance (Resistant IC50 / Parental IC50)Citation
KB-L30KBBPR0L0756[6]
KB-L30KBColchicine7[6]
KB-L30KBVincristine7[6]
A549/AT12A549Paclitaxel9[7]
A549/EpoB40A549Epothilone B100[7]
Hey/EpoB8HeyEpothilone B20[7]
Hey/Ixab80HeyIxabepilone7[7]

Mandatory Visualizations

cluster_Crolibulin_Action This compound's Mechanism of Action This compound This compound Tubulin β-Tubulin (Colchicine-Binding Site) This compound->Tubulin Binds to Microtubule_Disruption Microtubule Dynamics Disruption Tubulin->Microtubule_Disruption Inhibits Polymerization G2M_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: this compound's signaling pathway.

cluster_Workflow Workflow for Investigating this compound Resistance Start Observe Decreased This compound Efficacy Confirm_Resistance Determine IC50 (Resistant vs. Parental) Start->Confirm_Resistance Mechanism_Investigation Investigate Resistance Mechanism Confirm_Resistance->Mechanism_Investigation ABC_Transporters qPCR & Western Blot for ABCB1/P-gp Mechanism_Investigation->ABC_Transporters Tubulin_Mutations Sequence β-tubulin Gene Mechanism_Investigation->Tubulin_Mutations Overcome_Resistance Strategies to Overcome Resistance ABC_Transporters->Overcome_Resistance Tubulin_Mutations->Overcome_Resistance Combination_Therapy Test Combination Therapies (e.g., with Cisplatin or P-gp inhibitors) Overcome_Resistance->Combination_Therapy Analog_Testing Evaluate Novel this compound Analogs Overcome_Resistance->Analog_Testing

Caption: Experimental workflow for resistance.

node_action node_action Start This compound Resistance Confirmed? Pgp_Overexpression P-gp Overexpression? Start->Pgp_Overexpression Yes Alternative_Target Investigate Alternative Targets/Pathways Start->Alternative_Target No Tubulin_Mutation β-tubulin Mutation? Pgp_Overexpression->Tubulin_Mutation No Combine_Pgp_Inhibitor Combine this compound with P-gp Inhibitor Pgp_Overexpression->Combine_Pgp_Inhibitor Yes Combine_Chemo Combine this compound with Cisplatin Tubulin_Mutation->Combine_Chemo Yes Tubulin_Mutation->Alternative_Target No Combine_Pgp_Inhibitor->Combine_Chemo Consider_Analogs Consider Novel this compound Analogs Combine_Chemo->Consider_Analogs

Caption: Decision tree for combination therapy.

Experimental Protocols

Generation of this compound-Resistant Cell Lines

This protocol describes a general method for developing drug-resistant cancer cell lines through continuous exposure to a cytotoxic agent.

Materials:

  • Parental cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • Cell culture flasks/dishes

  • Incubator (37°C, 5% CO2)

  • Cell counting solution (e.g., Trypan Blue) and hemocytometer or automated cell counter

Procedure:

  • Initial IC50 Determination: Determine the baseline IC50 of this compound for the parental cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo).

  • Initial Drug Exposure: Begin by treating the parental cells with a low concentration of this compound, typically starting at the IC10 or IC20 (the concentration that inhibits growth by 10% or 20%).[8]

  • Stepwise Dose Escalation:

    • Culture the cells in the presence of this initial this compound concentration.

    • When the cells resume a stable growth rate (i.e., they have adapted), passage them and increase the this compound concentration by a factor of 1.5 to 2.[8]

    • Repeat this process of adaptation and dose escalation. It is crucial to cryopreserve cells at various stages of resistance development.

  • Confirmation of Resistance:

    • After several months of continuous culture with increasing this compound concentrations, a resistant population should emerge.

    • To confirm resistance, culture the cells in a drug-free medium for several passages to ensure the resistance phenotype is stable.

    • Determine the IC50 of the newly generated cell line and compare it to the parental line. A significantly higher IC50 confirms the development of a this compound-resistant cell line.[9]

Quantitative PCR (qPCR) for ABCB1 (MDR1) Expression

This protocol outlines the steps to quantify the mRNA levels of the ABCB1 gene, which encodes for P-glycoprotein.

Materials:

  • Sensitive and resistant cancer cell lines

  • RNA extraction kit (e.g., RNeasy Kit, Qiagen)

  • Reverse transcription kit (e.g., SuperScript III, Invitrogen)

  • SYBR Green PCR Master Mix

  • qPCR primers for ABCB1 and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from both sensitive and resistant cell lines according to the manufacturer's protocol of your chosen RNA extraction kit.[10]

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.[11]

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers for ABCB1 or the housekeeping gene, and the synthesized cDNA.

  • qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol.

  • Data Analysis: Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in ABCB1 expression in the resistant cells compared to the sensitive cells, normalized to the housekeeping gene.[12]

Western Blot for P-glycoprotein (P-gp) Expression

This protocol details the detection and quantification of P-gp protein levels.

Materials:

  • Sensitive and resistant cancer cell lines

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibody against P-gp/ABCB1

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the sensitive and resistant cells in lysis buffer and determine the protein concentration using a BCA assay.

  • Gel Electrophoresis: Separate equal amounts of protein from each cell lysate by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody against P-gp overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the P-gp signal to the loading control to compare its expression levels between sensitive and resistant cells.

Intracellular Drug Accumulation Assay

This protocol measures the accumulation of a fluorescent P-gp substrate to assess efflux pump activity.

Materials:

  • Sensitive and resistant cancer cell lines

  • Rhodamine 123 (or another fluorescent P-gp substrate)

  • P-gp inhibitor (e.g., verapamil, as a positive control)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed an equal number of sensitive and resistant cells into plates and allow them to adhere overnight.

  • Drug Incubation:

    • Pre-incubate the cells with or without a P-gp inhibitor for 1-2 hours.

    • Add Rhodamine 123 to the media and incubate for a defined period (e.g., 60-90 minutes).

  • Cell Harvesting and Washing:

    • Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123.

    • Harvest the cells by trypsinization and resuspend them in PBS.

  • Flow Cytometry: Analyze the intracellular fluorescence of the cells using a flow cytometer.

  • Data Analysis: Compare the mean fluorescence intensity between the sensitive and resistant cell lines. Lower fluorescence in the resistant cells indicates increased efflux. The inclusion of a P-gp inhibitor should restore fluorescence in the resistant cells.

References

Crolibulin Technical Support Center: Troubleshooting Off-Target Effects and Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the off-target effects and toxicity profile of crolibulin. The following question-and-answer format is designed to address common issues and questions that may arise during your in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a small molecule tubulin polymerization inhibitor.[1][2][3] It binds to the colchicine-binding site on β-tubulin, which leads to the disruption of microtubule dynamics.[2] This interference with microtubule function results in cell cycle arrest at the G2/M phase and the induction of apoptosis in cancer cells.[3]

Q2: What are the known or potential off-target effects of this compound?

A2: While specific quantitative data from broad off-target screening panels (e.g., kinase or receptor panels) for this compound is not extensively publicly available, its primary target is well-defined as tubulin.[4] As with many small molecule inhibitors, the potential for off-target activities exists and should be considered in experimental design. Researchers should be aware that off-target effects can sometimes contribute to the overall efficacy or toxicity of a compound.

Q3: What are the major toxicities associated with this compound observed in preclinical and clinical studies?

A3: The primary toxicities associated with this compound are cardiovascular and neurological toxicities.[3] Clinical trial data has provided more specific insights into adverse events observed in patients.

Troubleshooting Guides

Cardiovascular Toxicity

Issue: I am observing unexpected cardiovascular effects in my animal models treated with this compound.

Troubleshooting Steps:

  • Review Dosing and Administration: Ensure that the dose and administration route are consistent with established protocols. In a Phase I/II clinical trial of this compound in combination with cisplatin, this compound was administered intravenously at doses ranging from 13-20 mg/m².

  • Monitor Cardiovascular Parameters: In preclinical studies, it is crucial to monitor key cardiovascular parameters. This can include:

    • Electrocardiogram (ECG): To detect any changes in heart rate, rhythm, or conduction intervals.

    • Blood Pressure: To monitor for hypertension or hypotension.

    • Cardiac Biomarkers: Measurement of serum troponins can indicate cardiac muscle damage.[5]

  • Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of heart tissue to identify any signs of cardiotoxicity, such as myocardial necrosis or fibrosis.[5]

Neurological Toxicity

Issue: My in vivo study shows signs of neurotoxicity in animals treated with this compound.

Troubleshooting Steps:

  • Behavioral and Functional Assessments: Implement a battery of behavioral and functional tests to systematically assess for neurotoxicity. This can include tests for motor coordination, sensory function, and general activity levels.

  • Histopathology of Nervous Tissue: Conduct a detailed histopathological analysis of the brain, spinal cord, and peripheral nerves to look for any pathological changes.

  • Consider the Mechanism: As a tubulin-binding agent, this compound's neurotoxicity may be related to the disruption of axonal transport, a process dependent on microtubule integrity.

Data Presentation

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µM)
HT-290.52

This data indicates the concentration of this compound required to inhibit the growth of the HT-29 human colon cancer cell line by 50%.[3]

Table 2: Adverse Events from Phase I/II Clinical Trial of this compound with Cisplatin (NCT01240590)

Adverse EventGrade 3 (%)Grade 4 (%)Grade 5 (%)
Lymphopenia33%--
Hyponatremia29%--
Anemia19%--
Hypertension (during infusion)14%--
Hypophosphatemia9%--
PancreatitisDLT at DL1--
Elevated Lipase-Yes-
Thrombocytopenia-Yes-
Laryngeal HemorrhageDLT at DL3-Yes (related to tumor erosion)

DLT: Dose-Limiting Toxicity; DL: Dose Level. This table summarizes the most common Grade 3 and higher toxicities observed in a clinical trial of this compound in combination with cisplatin.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

Methodology:

  • Reagents:

    • Purified tubulin (>99%)

    • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

    • GTP solution (10 mM)

    • Glycerol

    • This compound (or other test compounds) dissolved in an appropriate solvent (e.g., DMSO)

    • Positive and negative controls (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor)

  • Procedure: a. Prepare a tubulin solution (e.g., 2 mg/mL) in General Tubulin Buffer on ice. b. Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%. c. Add the test compound (this compound) at various concentrations to a 96-well plate. Include wells for positive and negative controls. d. Transfer the tubulin solution to the wells of the 96-well plate. e. Immediately place the plate in a spectrophotometer pre-warmed to 37°C. f. Measure the change in absorbance at 340 nm every 30-60 seconds for a set period (e.g., 60-90 minutes). An increase in absorbance indicates tubulin polymerization.[6][7][8][9]

Apoptosis Assay using Annexin V Staining and Flow Cytometry

This method is used to detect and quantify apoptosis in a cell population.

Methodology:

  • Cell Preparation: a. Culture cells to the desired confluency and treat with this compound at various concentrations for a specified time. b. Harvest the cells, including both adherent and floating populations. c. Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: a. Resuspend the cells in 1X Annexin V Binding Buffer. b. Add fluorochrome-conjugated Annexin V (e.g., FITC, APC) to the cell suspension. c. Incubate for 15-20 minutes at room temperature in the dark. d. (Optional but recommended) Add a viability dye such as propidium iodide (PI) or 7-AAD to distinguish between early apoptotic, late apoptotic/necrotic, and viable cells.

  • Flow Cytometry Analysis: a. Analyze the stained cells on a flow cytometer. b. Annexin V-positive, PI-negative cells are considered early apoptotic. c. Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic. d. Annexin V-negative, PI-negative cells are viable.[1][2][10][11][12]

Visualizations

Crolibulin_Mechanism_of_Action This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Colchicine Site Microtubule_Disruption Microtubule_Disruption Tubulin->Microtubule_Disruption Inhibits Polymerization G2M_Arrest G2M_Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: this compound's mechanism of action leading to apoptosis.

Experimental_Workflow_Apoptosis_Assay cluster_cell_prep Cell Preparation cluster_staining Staining Cell_Culture Culture Cells Treatment Treat with this compound Cell_Culture->Treatment Harvest Harvest Cells Treatment->Harvest Resuspend Resuspend in Binding Buffer Harvest->Resuspend Add_AnnexinV Add Annexin V Resuspend->Add_AnnexinV Add_PI Add Propidium Iodide Add_AnnexinV->Add_PI Analysis Flow Cytometry Analysis Add_PI->Analysis

Caption: Workflow for apoptosis detection by flow cytometry.

References

Optimizing Crolibulin concentration for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Crolibulin in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of tubulin polymerization. It binds to the colchicine-binding site on β-tubulin, which disrupts the formation of microtubules.[1][2] This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis (programmed cell death).[1]

Q2: What is a typical starting concentration for this compound in cell-based assays?

A2: The optimal concentration of this compound is cell-line dependent. Based on published data, a good starting point for a dose-response experiment is to use a logarithmic dilution series ranging from 1 nM to 10 µM. For instance, you could test concentrations such as 1 nM, 10 nM, 100 nM, 1 µM, and 10 µM. The half-maximal inhibitory concentration (IC50) for this compound can vary significantly between different cancer cell lines.[1][3]

Q3: How should I prepare a stock solution of this compound?

A3: this compound is typically provided as a solid. It is recommended to prepare a high-concentration stock solution in a suitable solvent like dimethyl sulfoxide (DMSO).[1] For example, a 10 mM stock solution in DMSO is commonly used. Store the stock solution at -20°C or -80°C for long-term stability.[1] When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: How long should I incubate cells with this compound?

A4: The incubation time will depend on the specific assay and the cell line's doubling time. For cytotoxicity assays, a 48- or 72-hour incubation is common to observe the full effect of the compound on cell viability.[4][5] For cell cycle analysis, a shorter incubation time, such as 24 hours, is often sufficient to observe G2/M arrest. It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for your experimental system.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no observed cytotoxicity - Sub-optimal concentration: The concentrations tested may be too low for the specific cell line. - Short incubation time: The incubation period may not be long enough for the cytotoxic effects to manifest. - Cell line resistance: The cell line may be inherently resistant to microtubule inhibitors.[6] - Compound degradation: Improper storage or handling of this compound may have led to its degradation.- Perform a broader dose-response experiment with concentrations up to 100 µM. - Increase the incubation time (e.g., up to 96 hours). - Test a different cell line known to be sensitive to tubulin inhibitors. - Ensure this compound stock solutions are stored properly at -20°C or -80°C and protected from light.[1] Prepare fresh dilutions for each experiment.
Precipitation of this compound in culture medium - Poor solubility: this compound may have limited solubility in aqueous solutions like cell culture medium, especially at higher concentrations.[7] - High final DMSO concentration: While DMSO aids solubility, a high final concentration can be toxic to cells.- Prepare the final dilutions of this compound in pre-warmed culture medium and vortex thoroughly. - Visually inspect the medium for any precipitates before adding it to the cells. - If precipitation persists, consider using a lower starting concentration or a different formulation if available. - Maintain the final DMSO concentration at or below 0.1%.
Inconsistent results between experiments - Variability in cell seeding density: Inconsistent cell numbers at the start of the experiment can lead to variable results. - Edge effects in multi-well plates: Evaporation from the outer wells of a 96-well plate can concentrate the compound and affect cell growth. - Inconsistent incubation times or conditions: Variations in incubation time, temperature, or CO2 levels can impact cell growth and drug response.- Ensure accurate and consistent cell counting and seeding for each experiment. - To minimize edge effects, avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or medium. - Standardize all incubation parameters and ensure they are consistent across all experiments.
Unexpected cell morphology - Off-target effects: Like many small molecule inhibitors, this compound could potentially have off-target effects that alter cell morphology in ways not directly related to microtubule disruption.[8][9]- Carefully observe and document any morphological changes. - Compare the observed morphology to that of cells treated with other well-characterized tubulin inhibitors (e.g., colchicine, paclitaxel). - Consider performing additional assays to investigate potential off-target effects.

Data Presentation

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (h)IC50Reference
HT-29Colon CancerCytotoxicity AssayNot Specified0.52 µM[1]
MCF-7Breast CancerAntiproliferative AssayNot Specified10 - 33 nM[3]
HeLaCervical CancerXTT AssayNot Specified3.2 µM[3]
Hep2Laryngeal CarcinomaNot SpecifiedNot Specified0.75 ± 0.06 µM[3]
A549Lung CancerNot SpecifiedNot Specified0.75 ± 0.04 µM[3]

Note: IC50 values can vary depending on the specific experimental conditions and assay used.

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control wells (medium with the same final concentration of DMSO).

  • Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, until purple formazan crystals are visible.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently by pipetting or shaking on an orbital shaker for 15 minutes, protecting the plate from light.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Tubulin Polymerization Assay (Absorbance-Based)

This assay measures the effect of this compound on the in vitro assembly of purified tubulin into microtubules by monitoring the change in light scattering.

Materials:

  • Purified tubulin (>99% pure)

  • GTP solution

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • This compound at various concentrations

  • Temperature-controlled spectrophotometer with a 96-well plate reader capable of reading absorbance at 340 nm

Procedure:

  • On ice, prepare the tubulin solution in cold polymerization buffer containing GTP.

  • In a pre-chilled 96-well plate, add different concentrations of this compound or vehicle control.

  • Add the tubulin solution to each well.

  • Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes to monitor tubulin polymerization.[10] An increase in absorbance indicates microtubule formation.

  • Plot the absorbance against time to generate polymerization curves and compare the effect of different this compound concentrations.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the analysis of cell cycle distribution following this compound treatment.

Materials:

  • This compound-treated and control cells

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Culture cells with and without this compound for a specified time (e.g., 24 hours).

  • Harvest the cells (including both adherent and floating cells) and wash them with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells on ice for at least 30 minutes (or store at -20°C).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 15-30 minutes at room temperature.[11]

  • Analyze the samples on a flow cytometer.

  • Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Crolibulin_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Downstream Effects This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Colchicine Site Microtubule Microtubule Tubulin->Microtubule Polymerization (Inhibited by this compound) Disruption Microtubule Disruption G2M_Arrest G2/M Phase Arrest Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: this compound's mechanism of action leading to apoptosis.

Experimental_Workflow_Cytotoxicity start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat with this compound (Dose-Response) seed_cells->treat_cells incubate Incubate (e.g., 48-72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze Analyze Data (Calculate IC50) read_absorbance->analyze end End analyze->end

Caption: Workflow for determining this compound's cytotoxicity using an MTT assay.

Troubleshooting_Logic start Experiment Start: No Cytotoxicity Observed check_concentration Is concentration range appropriate? start->check_concentration check_incubation Is incubation time sufficient? check_concentration->check_incubation Yes increase_concentration Action: Increase concentration range check_concentration->increase_concentration No check_compound Is the compound stable and soluble? check_incubation->check_compound Yes increase_time Action: Increase incubation time check_incubation->increase_time No consider_resistance Consider inherent cell line resistance check_compound->consider_resistance Yes prepare_fresh Action: Prepare fresh stock/dilutions check_compound->prepare_fresh No increase_concentration->start increase_time->start prepare_fresh->start

Caption: A logical approach to troubleshooting low cytotoxicity results.

References

Troubleshooting Crolibulin precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Crolibulin. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments, with a focus on preventing and resolving this compound precipitation in media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as EPC2407) is a potent, small molecule tubulin polymerization inhibitor.[1][2] It acts by binding to the colchicine-binding site on β-tubulin.[1] This interaction disrupts the formation of microtubules, which are essential for various cellular processes, including cell division. The inhibition of tubulin polymerization leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis (programmed cell death) in cancer cells.[2]

Q2: What is the solubility of this compound?

A2: this compound is soluble in Dimethyl Sulfoxide (DMSO) but is not soluble in water.[1][3] Many suppliers offer this compound pre-dissolved in DMSO, typically at a concentration of 10 mM.

Q3: How should I store this compound?

A3: this compound powder should be stored in a dry, dark place at 0-4°C for short-term storage (days to weeks) or at -20°C for long-term storage (months to years).[1] A stock solution of this compound in DMSO should be stored at -20°C for up to one year, or at -80°C for up to two years.[1] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1]

Troubleshooting Guide: this compound Precipitation in Media

Precipitation of this compound upon its addition to cell culture media is a common issue that can significantly impact experimental results. This guide provides potential causes and solutions to help you troubleshoot and prevent this problem.

Problem: I observed a precipitate in my cell culture medium after adding this compound.

Potential Cause 1: Poor Aqueous Solubility

This compound is hydrophobic and has very low solubility in aqueous solutions like cell culture media. When a concentrated DMSO stock solution of this compound is diluted into the aqueous environment of the media, the drug can rapidly come out of solution and form a precipitate.

Solutions:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is sufficient to maintain this compound's solubility, but not high enough to cause cellular toxicity. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines.

  • Serial Dilutions: Instead of adding a small volume of highly concentrated stock directly to a large volume of media, perform serial dilutions. First, dilute the this compound stock solution in a smaller volume of pre-warmed media, vortexing gently between dilutions, before adding it to the final culture volume.

  • Increase Agitation: When adding the this compound solution to the media, ensure gentle but thorough mixing to facilitate its dispersion and dissolution.

Potential Cause 2: High Final Concentration of this compound

The desired final concentration of this compound in your experiment may exceed its solubility limit in the cell culture medium, even with an acceptable concentration of DMSO.

Solutions:

  • Determine the Maximum Soluble Concentration: If you consistently observe precipitation at a certain concentration, it is likely above the solubility limit. Perform a pilot experiment to determine the maximum concentration of this compound that remains in solution in your specific cell culture medium under your experimental conditions.

  • Consider Alternative Formulations (if applicable): For in vivo studies, researchers sometimes use formulations with cyclodextrins or liposomes to enhance the solubility of hydrophobic drugs. While less common for in vitro work, exploring such solubilizing agents could be a possibility for particularly challenging situations.

Potential Cause 3: Temperature Effects

Temperature fluctuations can affect the solubility of compounds. Adding a cold stock solution to warm media can induce precipitation.

Solutions:

  • Pre-warm Solutions: Before use, allow the this compound stock solution to come to room temperature. Ensure your cell culture medium is also pre-warmed to 37°C.

  • Avoid Cold Shock: When diluting, add the this compound solution to the media slowly while gently swirling the container.

Potential Cause 4: Media Components

Certain components in the cell culture medium, such as high concentrations of salts or proteins in serum, can interact with this compound and reduce its solubility.

Solutions:

  • Test in Simpler Media: If you are using a complex or serum-rich medium, try to dissolve this compound in a simpler, serum-free basal medium first to see if the issue persists.

  • Order of Addition: While less likely to be a primary cause for a small molecule inhibitor, the order of reagent addition can sometimes influence the formation of insoluble complexes. As a general practice, add supplements to the basal medium before introducing this compound.

Data Presentation

Table 1: Solubility and Storage of this compound

PropertyDetailsSource(s)
Solubility Soluble in DMSO, Insoluble in water[1][3]
Storage of Solid Short-term (days to weeks): 0-4°C, dark, dryLong-term (months to years): -20°C[1]
Storage of Stock Solution (in DMSO) 1 year at -20°C2 years at -80°C[1]

Experimental Protocols

Protocol for Preparation of this compound Working Solution

This protocol provides a general guideline for preparing a working solution of this compound for cell culture experiments. It is crucial to maintain sterile conditions throughout the procedure.

Materials:

  • This compound powder or 10 mM stock solution in DMSO

  • Sterile, anhydrous DMSO

  • Sterile, pre-warmed (37°C) cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Procedure:

  • Prepare a 10 mM Stock Solution (if starting from powder):

    • Allow the this compound powder vial to come to room temperature before opening to prevent condensation.

    • Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. The molecular weight of this compound is 417.26 g/mol .

    • Vortex gently until the powder is completely dissolved.

  • Prepare Intermediate Dilutions (Recommended):

    • To minimize the risk of precipitation, it is advisable to make intermediate dilutions of the 10 mM stock solution in pre-warmed cell culture medium.

    • For example, to prepare a 1 mM intermediate solution, add 10 µL of the 10 mM stock to 90 µL of pre-warmed medium. Mix thoroughly by gentle pipetting or vortexing.

  • Prepare the Final Working Solution:

    • Add the appropriate volume of the intermediate dilution to your final volume of pre-warmed cell culture medium to achieve the desired final concentration.

    • For instance, to achieve a final concentration of 1 µM in 10 mL of media, add 10 µL of the 1 mM intermediate solution.

    • Ensure the final concentration of DMSO is below the toxic level for your cells (typically ≤ 0.5%).

  • Verification:

    • After preparing the final working solution, visually inspect it for any signs of precipitation. If the solution appears cloudy or contains visible particles, it should not be used.

Mandatory Visualizations

Crolibulin_Mechanism_of_Action This compound This compound Tubulin β-Tubulin (Colchicine Binding Site) This compound->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces Troubleshooting_Workflow Start Precipitation Observed Check_DMSO Is final DMSO concentration optimal? (0.1-0.5%) Start->Check_DMSO Check_Crolibulin_Conc Is this compound concentration too high? Check_DMSO->Check_Crolibulin_Conc Yes Adjust_DMSO Adjust DMSO concentration Check_DMSO->Adjust_DMSO No Check_Temp Were solutions pre-warmed? Check_Crolibulin_Conc->Check_Temp No Lower_Conc Lower this compound concentration Check_Crolibulin_Conc->Lower_Conc Yes Check_Media Are media components an issue? Check_Temp->Check_Media Yes Warm_Solutions Pre-warm all solutions Check_Temp->Warm_Solutions No Test_Media Test in simpler media Check_Media->Test_Media Yes Resolved Issue Resolved Check_Media->Resolved No Adjust_DMSO->Resolved Lower_Conc->Resolved Warm_Solutions->Resolved Test_Media->Resolved

References

Strategies to reduce Crolibulin-associated cardiovascular toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating the potential cardiovascular toxicity associated with Crolibulin. The information is presented in a question-and-answer format to directly address common issues and questions that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as EPC2407) is a small molecule, vascular disrupting agent that acts as a tubulin polymerization inhibitor.[1] It binds to the colchicine-binding site on β-tubulin, which disrupts microtubule dynamics.[2] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death) in cancer cells.[1][2]

Q2: Is there evidence of cardiovascular toxicity associated with this compound?

While specific clinical data on this compound-associated cardiotoxicity is not extensively detailed in publicly available literature, it is acknowledged that this compound has potential cardiovascular toxicity.[1] As a microtubule inhibitor (MTI), it belongs to a class of drugs that have been linked to cardiovascular adverse events.[3][4]

Q3: What types of cardiovascular toxicities are generally associated with microtubule inhibitors (MTIs)?

MTIs as a class have been associated with a range of cardiovascular toxicities.[3][4] The most commonly reported issues include:

  • Arrhythmias: Both bradycardia (slow heart rate) and tachycardia (fast heart rate) have been observed.[3][4]

  • Heart Failure: Some MTIs have been implicated in the development or exacerbation of heart failure.[3][4]

  • Myocardial Ischemia: This can result from the disruption of the coronary microvasculature.[3][4]

  • Endothelial Dysfunction: Damage to the lining of blood vessels can contribute to various cardiovascular complications.[5]

Troubleshooting Guide for In Vitro and In Vivo Experiments

This section provides guidance for researchers encountering potential cardiovascular-related issues during their experiments with this compound.

Issue 1: Unexplained cell death in cardiomyocyte cultures treated with this compound.

  • Possible Cause: Direct cytotoxic effects of this compound on cardiomyocytes.

  • Troubleshooting Steps:

    • Confirm Cytotoxicity: Perform standard cytotoxicity assays to determine the IC50 of this compound in your cardiomyocyte model.

    • Assess Mitochondrial Function: Evaluate mitochondrial membrane potential and ATP production to determine if mitochondrial dysfunction is a primary driver of cell death.

    • Measure Oxidative Stress: Quantify reactive oxygen species (ROS) production, as oxidative stress is a known mechanism of chemotherapy-induced cardiotoxicity.[6]

    • Evaluate Apoptosis: Use assays for caspase-3/7 activation to confirm if apoptosis is the mode of cell death.[2]

Issue 2: Altered contractility or electrophysiology in iPSC-derived cardiomyocyte models.

  • Possible Cause: Interference with ion channels or calcium handling.

  • Troubleshooting Steps:

    • Electrophysiological Analysis: Use patch-clamp techniques to assess the effect of this compound on key cardiac ion channels (e.g., hERG, sodium, and calcium channels).[7]

    • Calcium Transient Imaging: Monitor intracellular calcium levels and transients to identify any disruptions in calcium handling.

    • Contractility Measurement: Employ techniques to measure the force and kinetics of cardiomyocyte contraction.

Issue 3: Unexpected cardiovascular findings in animal models (e.g., changes in ECG, blood pressure, or cardiac function).

  • Possible Cause: In vivo manifestation of this compound's cardiovascular effects.

  • Troubleshooting Steps:

    • Baseline Monitoring: Ensure you have robust baseline cardiovascular data for your animal model before this compound administration.

    • Cardiac Biomarker Analysis: Measure serum levels of cardiac troponins (cTnI, cTnT) and natriuretic peptides (BNP, NT-proBNP) as sensitive indicators of myocardial injury and stress.[8][9][10][11][12]

    • Echocardiography: Perform serial echocardiograms to assess left ventricular ejection fraction (LVEF), fractional shortening, and other measures of cardiac function.

    • Histopathological Examination: At the end of the study, conduct a thorough histological analysis of the heart tissue to look for signs of damage, such as fibrosis, inflammation, or cardiomyocyte vacuolization.

Data Presentation

Table 1: Potential Cardiovascular Toxicities Associated with Microtubule Inhibitors

Toxicity TypeDescriptionPotential Monitoring Methods
Arrhythmias Irregular heart rhythms, including bradycardia and tachycardia.[3][4]Electrocardiogram (ECG)
Heart Failure Reduced ability of the heart to pump blood effectively.[3][4]Echocardiography, Cardiac Biomarkers (BNP, NT-proBNP)[9]
Myocardial Ischemia Reduced blood flow to the heart muscle.[3][4]ECG, Cardiac Biomarkers (Troponins)[8]
Endothelial Dysfunction Impaired function of the inner lining of blood vessels.[5]Flow-mediated dilation, Biomarkers of endothelial activation
Pericardial Effusion Accumulation of fluid around the heart.[4]Echocardiography

Table 2: Common In Vitro Assays for Assessing Cardiotoxicity

Assay TypeParameter MeasuredPurpose
MTT/MTS Assay Cell viability and proliferationTo determine the cytotoxic concentration of the drug.[13]
LDH Release Assay Lactate dehydrogenase releaseTo quantify cell membrane damage and cytotoxicity.[13]
Patch-Clamp Ion channel currentsTo assess effects on cardiac electrophysiology.[7][13]
Mitochondrial Membrane Potential Assay Mitochondrial healthTo evaluate drug-induced mitochondrial dysfunction.[13]
Reactive Oxygen Species (ROS) Assay Oxidative stressTo measure the production of damaging free radicals.[13]
Calcium Transient Imaging Intracellular calcium dynamicsTo assess effects on excitation-contraction coupling.
Contractility Assays Force and kinetics of contractionTo measure the direct impact on cardiomyocyte function.

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound-Induced Cardiotoxicity using iPSC-Cardiomyocytes

  • Cell Culture: Plate human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) in appropriate well plates and allow them to form a spontaneously beating syncytium.

  • Drug Treatment: Expose the hiPSC-CMs to a range of this compound concentrations (e.g., from nanomolar to micromolar) for a defined period (e.g., 24, 48, 72 hours). Include a vehicle control.

  • Cytotoxicity Assessment: Following treatment, perform an MTT or LDH release assay to determine cell viability.

  • Electrophysiological Analysis: Use a multi-electrode array (MEA) system to record field potentials and assess for changes in beat rate, field potential duration, and arrhythmogenic events.

  • Calcium Imaging: Load a separate set of treated cells with a calcium-sensitive dye (e.g., Fura-2 AM) and record calcium transients to evaluate changes in amplitude, duration, and decay kinetics.

  • Data Analysis: Compare the data from this compound-treated cells to the vehicle control to identify dose- and time-dependent effects on cardiomyocyte health and function.

Protocol 2: In Vivo Evaluation of this compound Cardiotoxicity in a Rodent Model

  • Animal Model: Use an established rodent model, such as Sprague-Dawley rats or C57BL/6 mice.[14]

  • Baseline Measurements: Prior to drug administration, obtain baseline measurements for each animal, including body weight, ECG, and echocardiography to assess cardiac function. Collect baseline blood samples for biomarker analysis.

  • Drug Administration: Administer this compound via an appropriate route (e.g., intravenous or intraperitoneal injection) at a therapeutically relevant dose. Include a vehicle control group.

  • Monitoring:

    • Monitor the animals daily for any clinical signs of distress.

    • Perform serial ECG and echocardiography at predetermined time points throughout the study.

    • Collect blood samples at various time points to measure cardiac troponins and natriuretic peptides.

  • Histopathology: Fix a portion of the heart tissue in formalin for histological analysis (e.g., H&E and Masson's trichrome staining) to assess for myocardial damage, inflammation, and fibrosis.

  • Data Analysis: Compare the cardiovascular parameters and histopathological findings between the this compound-treated and control groups.

Visualizations

cluster_this compound This compound cluster_cellular_effects Cellular Effects cluster_cardiac_effects Potential Cardiotoxic Effects This compound This compound Tubulin β-Tubulin (Colchicine-Binding Site) This compound->Tubulin Binds to Microtubule Microtubule Disruption Tubulin->Microtubule Inhibits Polymerization G2M G2/M Phase Arrest Microtubule->G2M Mito Mitochondrial Dysfunction Microtubule->Mito Impacts trafficking Ion Ion Channel Dysfunction Microtubule->Ion Alters trafficking and function Endo Endothelial Dysfunction Microtubule->Endo Apoptosis Apoptosis G2M->Apoptosis ROS Increased ROS Mito->ROS Contractility Altered Contractility Mito->Contractility ROS->Contractility Arrhythmia Arrhythmias Ion->Arrhythmia Endo->Contractility Affects perfusion

Caption: Proposed mechanism of this compound-induced cardiotoxicity.

cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment start_vitro iPSC-Cardiomyocytes treat_vitro Treat with this compound start_vitro->treat_vitro assess_vitro Assess Viability (MTT, LDH) treat_vitro->assess_vitro electro_vitro Electrophysiology (MEA) treat_vitro->electro_vitro calcium_vitro Calcium Imaging treat_vitro->calcium_vitro end_vitro Data Analysis assess_vitro->end_vitro electro_vitro->end_vitro calcium_vitro->end_vitro start_vivo Rodent Model baseline_vivo Baseline Measures (ECG, Echo, Biomarkers) start_vivo->baseline_vivo treat_vivo Administer this compound baseline_vivo->treat_vivo monitor_vivo Serial Monitoring (ECG, Echo, Biomarkers) treat_vivo->monitor_vivo terminal_vivo Terminal Procedures (Histopathology) monitor_vivo->terminal_vivo end_vivo Data Analysis terminal_vivo->end_vivo

Caption: Experimental workflow for assessing this compound cardiotoxicity.

References

Technical Support Center: Managing Crolibulin Neurotoxicity in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the neurotoxicity of Crolibulin in preclinical studies. All information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced neurotoxicity?

A1: this compound is a tubulin polymerization inhibitor that binds to the colchicine-binding site on β-tubulin.[1][2] This disruption of microtubule dynamics is the primary driver of its neurotoxic effects. Microtubules are crucial for essential neuronal functions, including maintaining cell structure, axonal transport of organelles and vesicles, and signal transduction.[2] Inhibition of tubulin polymerization can lead to neurite retraction, impaired axonal transport, and ultimately, neuronal apoptosis.[3]

Q2: What are the expected neurotoxic effects of this compound in preclinical models?

A2: Based on its mechanism of action as a microtubule inhibitor, expected neurotoxic effects in preclinical models include:

  • In vitro: Inhibition of neurite outgrowth, induction of neuronal apoptosis, and potential mitochondrial dysfunction.[3][4]

  • In vivo: Peripheral neuropathy is a common finding with microtubule-targeting agents, characterized by sensory deficits.[5][6] This may manifest as changes in nerve conduction velocity and amplitude.[5] Central nervous system effects, while less characterized for this compound specifically, are a possibility and can be assessed through behavioral and functional observation batteries.[7][8]

Q3: Are there any known strategies to mitigate this compound-induced neurotoxicity in preclinical studies?

A3: While specific mitigation strategies for this compound are not well-documented, general approaches for managing microtubule inhibitor-induced neuropathy in preclinical settings include dose-adjustment and exploring co-administration with potential neuroprotective agents.[6][9] However, no agents have been definitively proven to prevent or treat this type of neurotoxicity.[6] Early detection and characterization of neurotoxic effects are key.

Troubleshooting Guides

In Vitro Neuronal Assays

Issue 1: High variability or no significant effect observed in neurite outgrowth assays.

  • Possible Cause 1: Suboptimal cell density.

    • Troubleshooting: Ensure a consistent and optimal cell seeding density. Too low a density may result in poor viability and neurite extension, while too high a density can lead to cell clumping and difficulty in accurately measuring neurites.

  • Possible Cause 2: Inconsistent coating of culture plates.

    • Troubleshooting: Use a consistent coating of poly-L-lysine or laminin to promote neuronal adhesion and neurite extension.[10] Ensure even coating and proper washing steps.

  • Possible Cause 3: this compound concentration is too high or too low.

    • Troubleshooting: Perform a dose-response curve to determine the optimal concentration range of this compound that induces a measurable inhibitory effect without causing widespread, acute cytotoxicity.

  • Possible Cause 4: Issues with imaging and analysis.

    • Troubleshooting: Utilize automated imaging and analysis software for objective quantification of neurite length and branching.[11] Ensure proper calibration and consistent parameters across all experimental conditions.

Issue 2: Difficulty in distinguishing between apoptosis and necrosis in neuronal cell death assays.

  • Possible Cause 1: Using a single cell death marker.

    • Troubleshooting: Employ multiple assays to differentiate between apoptosis and necrosis. For example, combine a TUNEL assay (detects DNA fragmentation in apoptosis) with a lactate dehydrogenase (LDH) assay (measures membrane integrity, which is lost in necrosis).

  • Possible Cause 2: Late-stage apoptosis resembling necrosis.

    • Troubleshooting: Perform time-course experiments to capture early apoptotic events, such as caspase-3 activation or Annexin V staining, before secondary necrosis occurs.

In Vivo Studies

Issue 3: Inconsistent or mild neurobehavioral changes observed in animal models.

  • Possible Cause 1: Insensitive behavioral tests.

    • Troubleshooting: Employ a battery of sensitive behavioral tests to assess different aspects of neurotoxicity, including motor coordination (rotarod test), sensory function (von Frey test for mechanical allodynia), and overall functional observation (Irwin test or functional observational battery).[7][8]

  • Possible Cause 2: High inter-animal variability.

    • Troubleshooting: Increase the number of animals per group to enhance statistical power. Ensure proper randomization and blinding of experimenters during behavioral assessments.

  • Possible Cause 3: Timing of assessment.

    • Troubleshooting: Conduct behavioral assessments at multiple time points after this compound administration to capture both acute and potential delayed neurotoxic effects.

Quantitative Data Summary

While specific quantitative data for this compound's neurotoxicity in preclinical studies is limited in publicly available literature, the following table summarizes typical findings for tubulin inhibitors that bind to the colchicine site. This data can serve as a general reference for expected outcomes.

ParameterAssay TypeModel SystemExpected Outcome with Colchicine-Site BindersReference
Neurite Outgrowth High-Content ImagingHuman iPSC-derived neuronsInhibition of total neurite length, number of segments, and max neurite length[4]
Neuronal Viability (IC50) Cytotoxicity AssayHT-29 cellsThis compound IC50 of 0.52 µM[1]
Nerve Conduction Velocity ElectrophysiologyMouse modelsReduction in sensory nerve conduction velocity and amplitude[5]
Intra-epidermal Nerve Fibers ImmunohistochemistryMouse modelsAblation of nerve fibers[5]

Experimental Protocols

Neurite Outgrowth Inhibition Assay

Objective: To quantify the inhibitory effect of this compound on the growth of neurites from cultured neurons.

Methodology:

  • Cell Culture: Plate human iPSC-derived motor or cortical neurons expressing GFP in Poly-D-lysine coated 96-well or 384-well plates.[4]

  • Compound Treatment: After allowing the neurons to attach and initiate neurite growth (typically 40 hours), treat the cells with a range of this compound concentrations.[4] Include a vehicle control (e.g., DMSO).

  • Imaging: Acquire images at specified time points (e.g., 24 and 48 hours post-treatment) using a high-content imaging system.[4]

  • Analysis: Use automated image analysis software to quantify key parameters such as total neurite length per neuron, number of neurite segments, and the length of the longest neurite.[4][11]

  • Data Interpretation: Compare the neurite outgrowth parameters in this compound-treated wells to the vehicle control to determine the concentration-dependent inhibitory effect.

Neuronal Apoptosis Assay (Caspase-3/7 Activity)

Objective: To measure the induction of apoptosis in neuronal cells following treatment with this compound.

Methodology:

  • Cell Culture: Plate a neuronal cell line (e.g., SH-SY5Y) or primary neurons in a 96-well plate.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a predetermined duration (e.g., 24 hours). Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

  • Assay: Use a commercially available luminescent or fluorescent caspase-3/7 activity assay kit according to the manufacturer's instructions. This typically involves adding a substrate that is cleaved by active caspase-3/7 to produce a detectable signal.

  • Measurement: Read the luminescence or fluorescence signal using a plate reader.

  • Data Analysis: Normalize the signal to cell viability (which can be measured in a parallel plate using an assay like CellTiter-Glo®) and compare the caspase activity in this compound-treated cells to the controls.

Assessment of Mitochondrial Membrane Potential

Objective: To evaluate the effect of this compound on mitochondrial health in neurons.

Methodology:

  • Cell Culture: Culture primary neurons or a neuronal cell line on glass-bottom dishes suitable for live-cell imaging.

  • Compound Treatment: Treat the cells with this compound at various concentrations and for different durations.

  • Staining: Incubate the cells with a fluorescent dye that is sensitive to mitochondrial membrane potential, such as JC-1 or TMRE (tetramethylrhodamine, ethyl ester), following the manufacturer's protocol.

  • Imaging: Acquire fluorescent images using a confocal or fluorescence microscope. For JC-1, a shift from red (high potential) to green (low potential) fluorescence indicates mitochondrial depolarization. For TMRE, a decrease in fluorescence intensity indicates depolarization.

  • Quantification: Quantify the fluorescence intensity or the ratio of red to green fluorescence to assess changes in mitochondrial membrane potential in response to this compound treatment.

Visualizations

This compound-Induced Neurotoxicity Signaling Pathway This compound This compound Tubulin Tubulin This compound->Tubulin Binds to colchicine site Microtubule Microtubule Tubulin->Microtubule Inhibits polymerization AxonalTransport AxonalTransport Microtubule->AxonalTransport Disruption leads to NeuriteOutgrowth NeuriteOutgrowth Microtubule->NeuriteOutgrowth Disruption inhibits MitochondrialFunction MitochondrialFunction AxonalTransport->MitochondrialFunction Impaired transport affects Apoptosis Apoptosis MitochondrialFunction->Apoptosis Dysfunction can trigger NeuriteOutgrowth->Apoptosis Inhibition contributes to

Caption: this compound's neurotoxic mechanism of action.

Experimental Workflow for Assessing this compound Neurotoxicity cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment NeuronalCulture Neuronal Cell Culture (e.g., Primary neurons, iPSC-derived neurons) CrolibulinTreatment This compound Treatment (Dose-response) NeuronalCulture->CrolibulinTreatment NeuriteAssay Neurite Outgrowth Assay CrolibulinTreatment->NeuriteAssay ApoptosisAssay Apoptosis Assay (e.g., Caspase activity, TUNEL) CrolibulinTreatment->ApoptosisAssay MitochondriaAssay Mitochondrial Function Assay (e.g., Membrane potential) CrolibulinTreatment->MitochondriaAssay DataAnalysisVitro Data Analysis NeuriteAssay->DataAnalysisVitro ApoptosisAssay->DataAnalysisVitro MitochondriaAssay->DataAnalysisVitro AnimalModel Animal Model (e.g., Mouse, Rat) CrolibulinAdmin This compound Administration (Dose and schedule) AnimalModel->CrolibulinAdmin BehavioralTests Behavioral Testing (e.g., Rotarod, von Frey) CrolibulinAdmin->BehavioralTests Electrophysiology Electrophysiology (Nerve Conduction Studies) CrolibulinAdmin->Electrophysiology Histopathology Histopathology (Nerve tissue analysis) CrolibulinAdmin->Histopathology DataAnalysisVivo Data Analysis BehavioralTests->DataAnalysisVivo Electrophysiology->DataAnalysisVivo Histopathology->DataAnalysisVivo

Caption: Workflow for preclinical neurotoxicity assessment.

Troubleshooting Logic for In Vitro Neurotoxicity Assays Start Inconsistent or Unexpected In Vitro Results CheckCellHealth Assess Overall Cell Health and Viability Start->CheckCellHealth CheckAssayProtocol Review Assay Protocol and Reagent Preparation CheckCellHealth->CheckAssayProtocol Cells Healthy OptimizeSeeding Optimize Cell Seeding Density CheckCellHealth->OptimizeSeeding Poor Viability OptimizeCoating Standardize Plate Coating CheckCellHealth->OptimizeCoating Poor Adhesion Checkthis compound Verify this compound Concentration and Stability CheckAssayProtocol->Checkthis compound Protocol OK ValidateReagents Validate Reagents and Controls CheckAssayProtocol->ValidateReagents Protocol Issue DoseResponse Perform Dose-Response Curve Checkthis compound->DoseResponse Concentration OK Checkthis compound->DoseResponse Concentration Issue OptimizeSeeding->CheckCellHealth OptimizeCoating->CheckCellHealth End Consistent Results DoseResponse->End ValidateReagents->CheckAssayProtocol

References

Improving the therapeutic index of Crolibulin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Crolibulin.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a small molecule that acts as a tubulin polymerization inhibitor.[1] It binds to the colchicine-binding site on β-tubulin, which disrupts the formation of microtubules.[2] This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase, induction of apoptosis (programmed cell death), and disruption of tumor neovascularization.[2][3]

Q2: What are the known toxicities associated with this compound?

A2: The primary dose-limiting toxicities observed in clinical trials with this compound and other vascular disrupting agents are cardiovascular toxicity and neurotoxicity.[1][2] Cardiac events have been noted as dose-limiting toxicities in Phase I trials of similar vascular disrupting agents.[2]

Q3: How can the therapeutic index of this compound be improved?

A3: Improving the therapeutic index of this compound involves strategies to either enhance its anti-tumor efficacy or decrease its toxicity, or both. Potential approaches include:

  • Combination Therapy: Using this compound in combination with other chemotherapeutic agents, such as cisplatin, may allow for synergistic anti-tumor effects at lower, less toxic doses of each drug.[3]

  • Targeted Delivery: Developing drug delivery systems (e.g., antibody-drug conjugates, nanoparticles) to specifically target this compound to tumor tissue could reduce systemic exposure and associated toxicities.

  • Prodrug Strategies: Designing a prodrug form of this compound that is activated specifically within the tumor microenvironment could limit its activity in healthy tissues.[4]

  • Development of Analogues: Synthesizing and screening this compound analogues may identify compounds with a more favorable therapeutic window, exhibiting potent anti-tumor activity with reduced off-target toxicities. Structure-activity relationship (SAR) studies of the 4-aryl-4H-chromene scaffold have been conducted to identify more potent and potentially less toxic derivatives.[5][6]

Q4: In which cancer cell lines has this compound shown activity?

A4: this compound has demonstrated cytotoxic activity against a range of human cancer cell lines, including those of the lung, colon, and stomach. For specific IC50 values, please refer to the Data Presentation section.

Troubleshooting Guides

Problem 1: High variability in IC50 values for this compound in cytotoxicity assays.
  • Possible Cause 1: Cell line viability and passage number.

    • Troubleshooting: Ensure that the cancer cell lines used are healthy, free from contamination, and within a low passage number. High passage numbers can lead to genetic drift and altered drug sensitivity.

  • Possible Cause 2: Inconsistent cell seeding density.

    • Troubleshooting: Optimize and strictly control the initial cell seeding density for your 96-well plates. Uneven cell distribution will lead to variable results.

  • Possible Cause 3: Issues with this compound stock solution.

    • Troubleshooting: this compound is typically dissolved in DMSO. Ensure the stock solution is properly dissolved, stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, and that the final DMSO concentration in the culture medium is consistent and non-toxic to the cells (typically <0.5%).

  • Possible Cause 4: Assay incubation time.

    • Troubleshooting: The duration of cell exposure to this compound can significantly impact the IC50 value. Standardize the incubation time (e.g., 48 or 72 hours) across all experiments for a given cell line.

Problem 2: Difficulty in observing this compound-induced apoptosis.
  • Possible Cause 1: Suboptimal this compound concentration.

    • Troubleshooting: Perform a dose-response experiment to determine the optimal concentration of this compound for inducing apoptosis in your specific cell line. This may be at or above the IC50 value.

  • Possible Cause 2: Inappropriate time point for analysis.

    • Troubleshooting: Apoptosis is a dynamic process. Conduct a time-course experiment (e.g., 12, 24, 48 hours) to identify the peak time for apoptotic events after this compound treatment.

  • Possible Cause 3: Insensitive apoptosis detection method.

    • Troubleshooting: Use multiple methods to confirm apoptosis. For example, complement Annexin V/PI staining with a functional assay like caspase-3/7 activity measurement or western blotting for cleaved PARP.

Problem 3: Inconsistent results in the HUVEC tube formation assay for assessing anti-angiogenic effects.
  • Possible Cause 1: Variability in Matrigel or other basement membrane extracts.

    • Troubleshooting: Use Matrigel from the same lot number for a set of experiments. Ensure the Matrigel is properly thawed on ice and evenly coated in the wells to form a uniform gel.

  • Possible Cause 2: HUVEC health and passage number.

    • Troubleshooting: Use HUVECs at a low passage number (ideally between passages 2 and 6) as their tube-forming capacity diminishes with passaging. Ensure cells are healthy and not overly confluent before seeding.

  • Possible Cause 3: Incorrect cell density.

    • Troubleshooting: The density of HUVECs seeded onto the Matrigel is critical. Titrate the cell number to find the optimal density that forms a robust tubular network in your control wells.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)
A549Lung0.39[1]
HT-29Colon0.52 - 0.55[1]
MKN-45Stomach0.17[1]
NCI-H460Lung0.03[1]

IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Table 2: Preclinical and Clinical Toxicity Profile of this compound
Toxicity TypeObservation
Cardiovascular Toxicity Noted as a dose-limiting toxicity for vascular disrupting agents in Phase I trials.[2]
Neurotoxicity Identified as a potential adverse effect.[1]
Maximum Tolerated Dose (MTD) A Phase I/II clinical trial in combination with cisplatin was conducted to determine the MTD.[3] Specific preclinical MTD or LD50 values for this compound alone are not readily available in the public domain.

Experimental Protocols

Protocol 1: In Vitro Tubulin Polymerization Assay

This protocol is a general guideline for assessing the effect of this compound on tubulin polymerization using a turbidity-based assay.

Materials:

  • Lyophilized tubulin protein (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • This compound stock solution (in DMSO)

  • Paclitaxel (positive control for polymerization enhancement)

  • Colchicine or Nocodazole (positive control for polymerization inhibition)

  • 96-well, clear bottom plates

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Reconstitute tubulin in General Tubulin Buffer on ice to a final concentration of 3-5 mg/mL.

    • Prepare a polymerization buffer by adding GTP to the General Tubulin Buffer to a final concentration of 1 mM and adding glycerol to a final concentration of 10% (v/v). Keep on ice.

    • Prepare serial dilutions of this compound and control compounds in polymerization buffer.

  • Assay Setup:

    • Pre-warm the microplate reader to 37°C.

    • On ice, add 10 µL of the diluted this compound, control compounds, or vehicle (DMSO in polymerization buffer) to the appropriate wells of the 96-well plate.

    • Add 90 µL of the cold tubulin solution to each well to initiate the reaction. Mix gently by pipetting.

  • Data Acquisition:

    • Immediately place the plate in the pre-warmed microplate reader.

    • Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.

  • Data Analysis:

    • Plot the absorbance at 340 nm versus time for each concentration of this compound and the controls.

    • The inhibition of tubulin polymerization will be observed as a decrease in the rate and extent of the increase in absorbance compared to the vehicle control.

Protocol 2: Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining and Flow Cytometry

This protocol describes the detection of apoptosis in cells treated with this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (including a vehicle control) for the desired time period (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining:

    • Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • Analyze the dot plot to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: HUVEC Tube Formation Assay

This protocol outlines the assessment of this compound's anti-angiogenic potential.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Basement membrane extract (e.g., Matrigel)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Inverted microscope with a camera

Procedure:

  • Plate Coating:

    • Thaw the basement membrane extract on ice overnight at 4°C.

    • Using pre-chilled pipette tips, add 50 µL of the extract to each well of a 96-well plate.

    • Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Cell Seeding and Treatment:

    • Harvest HUVECs and resuspend them in a serum-reduced medium.

    • Seed the HUVECs (1-2 x 10^4 cells per well) onto the solidified gel.

    • Add this compound at various concentrations to the respective wells. Include a vehicle control.

  • Incubation and Visualization:

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-18 hours.

    • Monitor tube formation periodically using an inverted microscope.

    • Capture images of the tubular network at the optimal time point.

  • Quantification:

    • Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

    • Compare the results from this compound-treated wells to the vehicle control to determine the anti-angiogenic effect.

Visualizations

Crolibulin_Mechanism_of_Action This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Colchicine Site Microtubules Microtubules This compound->Microtubules Inhibits Polymerization Vascular_Disruption Vascular Disruption This compound->Vascular_Disruption Disrupts Endothelial Cell Microtubules Tubulin->Microtubules Polymerization G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption of Mitotic Spindle Apoptosis Apoptosis G2M_Arrest->Apoptosis Tumor_Cell_Death Tumor Cell Death Apoptosis->Tumor_Cell_Death Vascular_Disruption->Tumor_Cell_Death Reduces Blood Flow

Caption: this compound's mechanism of action.

Experimental_Workflow_Apoptosis cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 Data Acquisition and Analysis Seed_Cells Seed Cancer Cells Treat_Cells Treat with this compound Seed_Cells->Treat_Cells Harvest_Cells Harvest Cells Treat_Cells->Harvest_Cells Wash_Cells Wash with PBS Harvest_Cells->Wash_Cells Stain_Cells Stain with Annexin V/PI Wash_Cells->Stain_Cells Flow_Cytometry Flow Cytometry Stain_Cells->Flow_Cytometry Data_Analysis Quantify Apoptotic Populations Flow_Cytometry->Data_Analysis

Caption: Workflow for apoptosis analysis.

Therapeutic_Index_Improvement cluster_0 Strategies This compound This compound Combination_Therapy Combination Therapy This compound->Combination_Therapy Targeted_Delivery Targeted Delivery This compound->Targeted_Delivery Prodrug_Design Prodrug Design This compound->Prodrug_Design Analogue_Development Analogue Development This compound->Analogue_Development Therapeutic_Index Improved Therapeutic Index Combination_Therapy->Therapeutic_Index Targeted_Delivery->Therapeutic_Index Prodrug_Design->Therapeutic_Index Analogue_Development->Therapeutic_Index

Caption: Strategies to improve this compound's therapeutic index.

References

Validation & Comparative

Crolibulin vs. Combretastatin A4: A Comparative Guide on Efficacy for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of two potent tubulin-binding agents, Crolibulin and Combretastatin A4, reveals distinct efficacy profiles and mechanisms of action in the realm of cancer therapy. Both agents, targeting the colchicine-binding site of tubulin, function as vascular disrupting agents (VDAs) by inhibiting microtubule polymerization, leading to cell cycle arrest and apoptosis. This guide provides a comparative overview of their performance based on available preclinical and clinical data.

This compound (also known as EPC2407) and Combretastatin A4 are small molecule inhibitors that interfere with the dynamics of microtubule formation, a critical process for cell division and maintenance of cell structure. Their primary mechanism of action involves binding to the colchicine site on β-tubulin, which prevents the polymerization of tubulin into microtubules. This disruption of the cytoskeleton leads to an arrest of the cell cycle in the G2/M phase and ultimately triggers programmed cell death, or apoptosis.[1][2][3]

A key therapeutic effect of these compounds lies in their ability to act as vascular disrupting agents. By targeting the endothelial cells lining the tumor vasculature, they cause a rapid collapse of the tumor's blood supply, leading to extensive necrosis within the tumor core.[4][5] Combretastatin A4, in its phosphate prodrug form (CA4P), has been extensively studied for this effect.

In Vitro Efficacy: A Look at Cellular Potency

The cytotoxic effects of this compound and Combretastatin A4 have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, varies depending on the cell line.

DrugCell LineCancer TypeIC50 (µM)Reference
This compound A549Lung Cancer0.39[1]
HT-29Colon Cancer0.52[1]
MKN-45Gastric CancerNot Specified[1]
NCI-H460Lung CancerNot Specified[1]
Combretastatin A4 BFTC 905Bladder Cancer<0.004[6]
TSGH 8301Bladder Cancer<0.004[6]
VariousVariousTypically 0.001-0.01[7]
HT-29Colon Cancer4.17[7]

In Vivo Efficacy: Tumor Growth Inhibition in Preclinical Models

Preclinical studies using animal models have demonstrated the anti-tumor activity of both this compound and Combretastatin A4. These studies are crucial for evaluating the therapeutic potential of these compounds in a living organism. While direct head-to-head comparative studies are limited, individual studies highlight their effectiveness.

For instance, intravesical therapy with Combretastatin A4 has been shown to retard the development of murine bladder tumors.[6] this compound has also demonstrated anti-tumor activity in various experimental tumor models.[1]

Mechanism of Action: Unraveling the Molecular Pathways

Both this compound and Combretastatin A4 share a common primary mechanism of action: the inhibition of tubulin polymerization. This leads to a cascade of cellular events culminating in cell death and disruption of tumor vasculature.

Signaling Pathways

The disruption of microtubule dynamics by these agents triggers cell cycle arrest, primarily at the G2/M phase.[1][6][8] This is often associated with an increase in the expression of cyclin B1.[8] Subsequently, the cells undergo apoptosis through both caspase-dependent and independent pathways.[4][9] Combretastatin A4 has also been shown to regulate the PI3K/Akt signaling pathway, which is involved in cell proliferation, migration, and invasion.[5]

Signaling_Pathway This compound This compound Tubulin Tubulin This compound->Tubulin binds to colchicine site Combretastatin_A4 Combretastatin_A4 Combretastatin_A4->Tubulin binds to colchicine site PI3K_Akt_Pathway PI3K/Akt Pathway (Combretastatin A4) Combretastatin_A4->PI3K_Akt_Pathway regulates Microtubule_Disruption Microtubule_Disruption Tubulin->Microtubule_Disruption inhibits polymerization G2_M_Arrest G2_M_Arrest Microtubule_Disruption->G2_M_Arrest Vascular_Disruption Vascular_Disruption Microtubule_Disruption->Vascular_Disruption in endothelial cells Apoptosis Apoptosis G2_M_Arrest->Apoptosis PI3K_Akt_Pathway->Apoptosis

Caption: Signaling pathway of this compound and Combretastatin A4.

Experimental Protocols

Tubulin Polymerization Assay

A common method to assess the inhibitory effect of these compounds on tubulin polymerization is a cell-free assay using purified tubulin.

Tubulin_Polymerization_Assay cluster_0 Preparation cluster_1 Incubation cluster_2 Measurement Purified_Tubulin Purified Tubulin Incubation Incubate at 37°C Purified_Tubulin->Incubation GTP GTP GTP->Incubation Test_Compound This compound or Combretastatin A4 Test_Compound->Incubation Spectrophotometer Measure Absorbance (e.g., at 340 nm) Incubation->Spectrophotometer

Caption: Workflow for a tubulin polymerization assay.

Methodology:

  • Purified tubulin is mixed with GTP in a suitable buffer.

  • The test compound (this compound or Combretastatin A4) is added to the mixture.

  • The reaction is incubated at 37°C to allow for polymerization.

  • The extent of microtubule formation is monitored over time by measuring the increase in absorbance using a spectrophotometer.[10][11][12][13]

Tumor Blood Flow Measurement

The vascular disrupting effects of these agents can be quantified by measuring the reduction in tumor blood flow. Dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) is a non-invasive technique frequently used for this purpose.

Tumor_Blood_Flow_Measurement Tumor_Bearing_Animal Tumor-Bearing Animal Model Baseline_MRI Baseline DCE-MRI Tumor_Bearing_Animal->Baseline_MRI Drug_Administration Administer this compound or Combretastatin A4 Baseline_MRI->Drug_Administration Post_Treatment_MRI Post-Treatment DCE-MRI Drug_Administration->Post_Treatment_MRI Data_Analysis Analyze Perfusion Parameters Post_Treatment_MRI->Data_Analysis

Caption: Workflow for measuring tumor blood flow using DCE-MRI.

Methodology:

  • A baseline DCE-MRI is performed on a tumor-bearing animal.

  • The drug (this compound or Combretastatin A4) is administered.

  • DCE-MRI is repeated at specific time points after drug administration.

  • Changes in tumor perfusion parameters, such as blood flow and vascular permeability, are calculated by analyzing the MRI data.[14][15]

Conclusion

References

A Comparative Guide to the Mechanisms of Crolibulin and Paclitaxel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of two microtubule-targeting agents, Crolibulin and Paclitaxel. While both drugs disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells, their fundamental mechanisms of interaction with tubulin are distinct. This guide synthesizes available experimental data to highlight these differences and provides an overview of the experimental protocols used to characterize these agents.

Core Mechanisms of Action

This compound and Paclitaxel represent two distinct classes of microtubule-targeting agents. Paclitaxel is a well-established microtubule-stabilizing agent, while this compound is a tubulin polymerization inhibitor that also exhibits vascular disrupting properties.

Paclitaxel , a member of the taxane family, binds to the β-tubulin subunit within the microtubule polymer. This binding event stabilizes the microtubule, preventing its depolymerization and suppressing the dynamic instability that is essential for proper mitotic spindle formation and function. The result is a cell cycle arrest in the G2/M phase, ultimately leading to apoptotic cell death.

This compound , a small molecule inhibitor, binds to the colchicine-binding site on β-tubulin. Unlike Paclitaxel, this compound's interaction with tubulin inhibits its polymerization into microtubules. This disruption of microtubule formation also leads to a G2/M phase cell cycle arrest and subsequent apoptosis. Furthermore, this compound has been identified as a vascular disrupting agent (VDA), meaning it can selectively target and disrupt tumor blood vessels, leading to a reduction in tumor blood flow and subsequent necrosis.[1][2]

Comparative Data on Cellular Effects

The following tables summarize the typical quantitative effects of this compound and Paclitaxel on key cellular processes based on published studies. It is important to note that direct head-to-head comparative studies are limited, and these values are representative of their respective drug classes.

Table 1: Comparative Effects on Tubulin Polymerization

ParameterThis compound (Colchicine-site inhibitor)Paclitaxel (Taxane-site stabilizer)
Effect on Tubulin Polymerization InhibitionPromotion and Stabilization
Typical IC50 (in vitro polymerization) Low micromolar (e.g., 1-5 µM)Not applicable (promotes polymerization)
Effective Concentration (in vitro polymerization) Not applicableLow micromolar (e.g., 1-10 µM)

Table 2: Comparative Effects on Cell Cycle and Apoptosis

ParameterThis compoundPaclitaxel
Primary Cell Cycle Arrest Phase G2/MG2/M
Typical IC50 (various cancer cell lines) Nanomolar to low micromolar rangeNanomolar range
Apoptosis Induction YesYes
Vascular Disruption YesNo

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of this compound and Paclitaxel are provided below.

Tubulin Polymerization Assay (Absorbance-based)

This assay measures the effect of a compound on the in vitro polymerization of purified tubulin.

  • Reagents and Materials: Purified tubulin (>99%), GTP solution, polymerization buffer (e.g., G-PEM buffer: 80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP), 96-well microplate, temperature-controlled spectrophotometer.

  • Procedure:

    • Reconstitute purified tubulin in ice-cold polymerization buffer to a final concentration of 3-5 mg/mL.

    • Add the tubulin solution to the wells of a pre-warmed 96-well plate.

    • Add this compound, Paclitaxel, or vehicle control at various concentrations to the respective wells.

    • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis: An increase in absorbance indicates microtubule polymerization. Paclitaxel-treated wells will show an increased rate and extent of polymerization, while this compound-treated wells will show a dose-dependent inhibition of polymerization compared to the vehicle control.[3][4][5]

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle.

  • Reagents and Materials: Cancer cell line of interest, cell culture medium, this compound, Paclitaxel, trypsin-EDTA, phosphate-buffered saline (PBS), ethanol (70%, ice-cold), RNase A, Propidium Iodide (PI) staining solution, flow cytometer.

  • Procedure:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound, Paclitaxel, or vehicle control for a specified time (e.g., 24, 48 hours).

    • Harvest the cells by trypsinization, wash with PBS, and collect by centrifugation.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently, and incubate at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples using a flow cytometer.

  • Data Analysis: The DNA content of the cells is measured by the intensity of PI fluorescence. The resulting histogram will show peaks corresponding to G0/G1, S, and G2/M phases. Treatment with this compound or Paclitaxel will typically result in an accumulation of cells in the G2/M peak.[6][7][8][9]

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Reagents and Materials: Cancer cell line, cell culture medium, this compound, Paclitaxel, Annexin V-FITC (or other fluorochrome), Propidium Iodide (PI), Annexin V binding buffer, flow cytometer.

  • Procedure:

    • Treat cells with the compounds as described for the cell cycle analysis.

    • Harvest both adherent and floating cells, wash with PBS, and resuspend in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

    • Analyze the samples by flow cytometry within one hour.

  • Data Analysis: Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are positive for both Annexin V and PI.[10][11]

Vascular Disruption Assay (In Vitro Tube Formation Assay)

This assay assesses the ability of a compound to disrupt the formation of capillary-like structures by endothelial cells.

  • Reagents and Materials: Human Umbilical Vein Endothelial Cells (HUVECs), endothelial cell growth medium, Matrigel (or similar basement membrane extract), 96-well plate, this compound, Paclitaxel.

  • Procedure:

    • Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.

    • Seed HUVECs onto the Matrigel-coated wells.

    • Treat the cells with various concentrations of this compound, Paclitaxel, or vehicle control.

    • Incubate for 4-18 hours to allow for tube formation.

    • Visualize and photograph the tube-like structures using a microscope.

  • Data Analysis: Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops. This compound is expected to significantly inhibit tube formation, indicating its vascular disrupting activity.[1][2][12]

Signaling Pathways and Mechanisms

The disruption of microtubule dynamics by both this compound and Paclitaxel triggers a cascade of signaling events that converge on the induction of apoptosis, primarily through the intrinsic pathway.

Microtubule_Targeting_Agent_Mechanisms cluster_this compound This compound Mechanism cluster_paclitaxel Paclitaxel Mechanism cluster_downstream Common Downstream Effects cluster_vda This compound - Vascular Disruption This compound This compound ColchicineSite Colchicine Binding Site on β-Tubulin This compound->ColchicineSite Binds to EndothelialDisruption Endothelial Cell Cytoskeleton Disruption This compound->EndothelialDisruption InhibitPolymerization Inhibition of Tubulin Polymerization ColchicineSite->InhibitPolymerization DisruptMicrotubule Disruption of Microtubule Dynamics InhibitPolymerization->DisruptMicrotubule Paclitaxel Paclitaxel TaxaneSite Taxane Binding Site on β-Tubulin in Microtubule Paclitaxel->TaxaneSite Binds to StabilizeMicrotubule Microtubule Stabilization TaxaneSite->StabilizeMicrotubule StabilizeMicrotubule->DisruptMicrotubule MitoticArrest Mitotic Spindle Disruption & G2/M Arrest DisruptMicrotubule->MitoticArrest Bcl2 Bcl-2 Family Modulation (e.g., Bcl-2 phosphorylation, Bax/Bak activation) MitoticArrest->Bcl2 Apoptosis Apoptosis Caspases Caspase Activation (e.g., Caspase-3, -9) Bcl2->Caspases Caspases->Apoptosis VascularCollapse Tumor Vascular Collapse & Reduced Blood Flow EndothelialDisruption->VascularCollapse TumorNecrosis Tumor Necrosis VascularCollapse->TumorNecrosis

Caption: Mechanisms of this compound and Paclitaxel.

The diagram above illustrates the distinct upstream mechanisms of this compound and Paclitaxel and their convergence on a common downstream pathway leading to apoptosis. This compound inhibits tubulin polymerization, while Paclitaxel stabilizes existing microtubules. Both actions disrupt microtubule dynamics, leading to mitotic arrest. This arrest activates the intrinsic apoptotic pathway, characterized by the modulation of Bcl-2 family proteins and the activation of caspases. A key differentiator for this compound is its additional ability to act as a vascular disrupting agent, targeting the tumor vasculature.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis and Comparison TubulinAssay Tubulin Polymerization Assay ComparePolymerization Compare Effects on Polymerization TubulinAssay->ComparePolymerization CellLines Cancer Cell Lines Treatment Treatment with This compound or Paclitaxel CellLines->Treatment CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle ApoptosisAssay Apoptosis Assay (Annexin V/PI) Treatment->ApoptosisAssay VDAAssay Vascular Disruption Assay (Tube Formation) Treatment->VDAAssay CompareCellCycle Compare G2/M Arrest CellCycle->CompareCellCycle CompareApoptosis Compare Apoptosis Induction ApoptosisAssay->CompareApoptosis CompareVDA Compare Vascular Disrupting Effects VDAAssay->CompareVDA

Caption: Experimental workflow for comparing this compound and Paclitaxel.

This workflow outlines the key in vitro experiments used to differentiate the mechanisms of this compound and Paclitaxel. The process begins with either cell-free tubulin polymerization assays or the treatment of cancer cell lines. Subsequent analyses focus on quantifying the effects on cell cycle progression, apoptosis induction, and, in the case of this compound, vascular disruption. The data from these assays allow for a comprehensive comparison of the two compounds.

References

Validating the Anti-Vascular Effects of Crolibulin In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-vascular effects of Crolibulin, a promising vascular disrupting agent (VDA), with other alternatives. The information is supported by experimental data and detailed methodologies to aid in the evaluation and design of preclinical studies.

Introduction to this compound and Vascular Disruption

This compound (also known as EPC2407) is a small molecule tubulin polymerization inhibitor that functions as a vascular disrupting agent.[1][2] It selectively targets the established tumor vasculature, leading to a rapid shutdown of blood flow and subsequent tumor necrosis. Like other colchicine-binding site inhibitors, this compound's primary mechanism of action involves the depolymerization of microtubules within endothelial cells. This disruption of the cytoskeleton causes endothelial cell rounding, increased vascular permeability, and ultimately, the collapse of the tumor's blood supply.[1] Preclinical and early-phase clinical trials have demonstrated this compound's potential in treating advanced solid tumors.[1]

Comparative Analysis: this compound vs. Combretastatin A4-Phosphate (CA4P)

While direct head-to-head in vivo comparative studies are limited, this section contrasts this compound with Combretastatin A4-Phosphate (CA4P, Fosbretabulin), a well-characterized VDA, based on available preclinical and clinical data.

Mechanism of Action:

Both this compound and CA4P are tubulin-binding agents that interact with the colchicine-binding site on β-tubulin, leading to microtubule depolymerization and subsequent vascular disruption.[1] The downstream signaling cascade is believed to involve the RhoA/Rho kinase (ROCK) pathway, which plays a crucial role in regulating endothelial cell shape, adhesion, and permeability.[3][4] Activation of this pathway contributes to the endothelial cell contraction and breakdown of cell-cell junctions observed after treatment with these agents.

Quantitative In Vivo Efficacy:

The following tables summarize key quantitative data from preclinical and clinical studies for this compound and CA4P. It is important to note that these results are from separate studies and not from direct comparative trials; therefore, direct comparison of potency should be made with caution.

Table 1: In Vivo Anti-Vascular and Anti-Tumor Effects of this compound

ParameterTumor ModelMethodResultCitation
Tumor PerfusionAdvanced Solid Tumors (Human, Phase I)DCE-MRISignificant decrease in the well-perfused tumor fraction.[1]
Blood FlowMyc-CaP Prostate Tumors (Mouse)Bioluminescence Imaging (BLI)Reduction in intratumoral delivery of luciferin, suggesting reduced blood flow.[1]
Tumor GrowthMyc-CaP Prostate Tumors (Mouse)N/AInhibition of tumor regrowth.[1]
SurvivalMyc-CaP Prostate Tumors (Mouse)N/AConferred a survival benefit.[1]

Table 2: In Vivo Anti-Vascular and Anti-Tumor Effects of Combretastatin A4-Phosphate (CA4P)

ParameterTumor ModelMethodResultCitation
Tumor Blood FlowVarious Preclinical ModelsN/AInduces rapid and selective blood flow reductions.[5]
Tumor Cell DeathVarious Preclinical ModelsN/ALeads to subsequent tumor cell death.[5]
Tumor PerfusionAdvanced Solid Tumors (Human, Phase I)N/ASignificant changes to tumor perfusion achieved across a wide range of doses.[5]

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below to facilitate the design and replication of studies validating anti-vascular effects.

Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) for Tumor Perfusion and Permeability

Objective: To non-invasively quantify changes in tumor blood flow, vessel permeability, and the volume of the extravascular extracellular space.

Animal Model: Immunocompromised mice (e.g., athymic nude or SCID) bearing subcutaneous or orthotopic human tumor xenografts (e.g., U87 glioblastoma, MCF-7 breast cancer).[4]

Procedure:

  • Baseline Imaging: Anesthetize tumor-bearing mice and acquire pre-contrast T1-weighted MRI scans.

  • Contrast Agent Administration: Administer a bolus of a gadolinium-based contrast agent (e.g., Gd-DTPA, 0.1 mmol/kg) intravenously.[4]

  • Dynamic Imaging: Immediately following contrast injection, acquire a series of rapid T1-weighted images for a set duration (e.g., 6-7 minutes) to capture the dynamic changes in signal intensity as the contrast agent perfuses the tumor.[4][6]

  • Post-Treatment Imaging: Repeat the imaging procedure at specified time points after administration of the vascular disrupting agent (e.g., 2-3 days post-Crolibulin treatment).[1]

  • Data Analysis: Analyze the dynamic imaging data using pharmacokinetic models (e.g., Tofts model) to generate quantitative maps of parameters such as Ktrans (volume transfer coefficient) and Vp (blood plasma volume).[4]

Bioluminescence Imaging (BLI) for Tumor Blood Flow Assessment

Objective: To qualitatively and semi-quantitatively assess changes in tumor blood flow by measuring the delivery of the luciferin substrate to luciferase-expressing tumor cells.

Animal Model: Mice bearing tumors genetically engineered to express luciferase (e.g., U87-luc).[7]

Procedure:

  • Baseline Imaging: Anesthetize the mouse and administer D-luciferin (e.g., 150 mg/kg, intraperitoneally).[8]

  • Image Acquisition: After a short distribution time (typically 10-15 minutes), acquire bioluminescence images using an in vivo imaging system (e.g., IVIS).[3]

  • Drug Administration: Administer the vascular disrupting agent.

  • Post-Treatment Imaging: Repeat the luciferin injection and imaging at various time points post-drug administration to monitor changes in light emission. A significant reduction in bioluminescent signal suggests decreased blood flow and substrate delivery.

  • Data Analysis: Quantify the bioluminescent signal from a defined region of interest (ROI) over the tumor.

Visualizations

Signaling Pathway of this compound-Induced Vascular Disruption

G cluster_0 Endothelial Cell This compound This compound Tubulin β-Tubulin (Colchicine Site) This compound->Tubulin Binds to MT_Depolymerization Microtubule Depolymerization Tubulin->MT_Depolymerization Inhibits Polymerization RhoA RhoA Activation MT_Depolymerization->RhoA ROCK ROCK Activation RhoA->ROCK Cytoskeletal_Reorganization Cytoskeletal Reorganization ROCK->Cytoskeletal_Reorganization Cell_Rounding Endothelial Cell Rounding Cytoskeletal_Reorganization->Cell_Rounding Permeability Increased Vascular Permeability Cell_Rounding->Permeability Vascular_Collapse Vascular Collapse & Tumor Necrosis Permeability->Vascular_Collapse

Caption: this compound's anti-vascular signaling cascade.

Experimental Workflow for In Vivo Validation

G cluster_workflow In Vivo Validation Workflow Tumor_Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Baseline_Imaging Baseline Imaging (DCE-MRI / BLI) Tumor_Growth->Baseline_Imaging Drug_Admin Administer This compound Baseline_Imaging->Drug_Admin Post_Treatment_Imaging Post-Treatment Imaging Drug_Admin->Post_Treatment_Imaging Data_Analysis Data Analysis & Endpoint Evaluation Post_Treatment_Imaging->Data_Analysis

Caption: Workflow for in vivo validation of anti-vascular effects.

Logical Comparison of Vascular Disrupting Agents

G cluster_classes Classes of Small Molecule VDAs cluster_tubulin Colchicine-Binding Site Inhibitors VDAs Vascular Disrupting Agents (VDAs) Target established tumor vasculature Tubulin_Binders Tubulin-Binding Agents Disrupt microtubule dynamics VDAs->Tubulin_Binders Flavonoids Flavonoids (e.g., DMXAA) Different mechanism VDAs->Flavonoids This compound This compound (EPC2407) - Chromene derivative - Preclinical & Clinical evaluation Tubulin_Binders->this compound CA4P Combretastatin A4-P (CA4P) - Stilbene derivative - Clinically evaluated Tubulin_Binders->CA4P

Caption: Classification of this compound among VDAs.

References

Synergistic Potential of Crolibulin in Combination Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Crolibulin (also known as EPC2407) is a promising anti-cancer agent that functions as a microtubule destabilizer, leading to cell cycle arrest and apoptosis.[1] Its unique mechanism of action presents a compelling case for its use in combination with other chemotherapeutics to enhance efficacy and overcome drug resistance. This guide provides a comparative overview of the synergistic effects of this compound with other anti-cancer drugs, supported by preclinical and clinical findings, and details the experimental methodologies used to evaluate these combinations.

This compound in Combination with Platinum-Based Chemotherapy

Preclinical evidence and clinical trial data suggest a synergistic relationship between this compound and platinum-based compounds like cisplatin.[2] This synergy is particularly relevant in aggressive and difficult-to-treat cancers, such as anaplastic thyroid cancer.[3][4]

Quantitative Data from Clinical Studies

A Phase I/II clinical trial evaluated the safety and efficacy of this compound in combination with cisplatin in patients with advanced solid tumors, with a focus on anaplastic thyroid cancer. The Phase I portion of the study established the maximum tolerated dose and observed clinical activity.[3]

Treatment GroupNComplete ResponseStable DiseaseProgressive Disease
All Solid Tumors 211411
Anaplastic Thyroid Cancer 16128

Table 1: Clinical activity of this compound in combination with cisplatin in a Phase I trial. Data compiled from Gramza, A.W. et al. (2013).[3]

The Phase II part of the trial was designed to directly compare the combination of this compound and cisplatin against cisplatin monotherapy, aiming to provide more definitive data on the synergistic efficacy.[4]

Synergistic Mechanisms with DNA-Damaging Agents

The synergy observed between microtubule-targeting agents like this compound and DNA-damaging agents such as cisplatin is thought to stem from complementary mechanisms of action. This compound disrupts microtubule dynamics, leading to mitotic arrest, while cisplatin induces DNA damage. A key hypothesis for this synergy is that the disruption of microtubules by this compound may impair the intracellular trafficking of proteins essential for DNA repair, thereby potentiating the cytotoxic effects of DNA-damaging agents.

This compound This compound Microtubule_Destabilization Microtubule Destabilization This compound->Microtubule_Destabilization Cisplatin Cisplatin DNA_Damage DNA Damage Cisplatin->DNA_Damage Mitotic_Arrest Mitotic Arrest Microtubule_Destabilization->Mitotic_Arrest Impaired_DNA_Repair Impaired DNA Repair Protein Trafficking Microtubule_Destabilization->Impaired_DNA_Repair Apoptosis Apoptosis DNA_Damage->Apoptosis Mitotic_Arrest->Apoptosis Impaired_DNA_Repair->Apoptosis

Figure 1: Proposed synergistic mechanism of this compound and Cisplatin.

Combination with Other Microtubule-Targeting Agents

The combination of microtubule-targeting agents with opposing mechanisms of action, such as a destabilizer (like this compound) and a stabilizer (like paclitaxel), has shown synergistic effects in preclinical models.[5][6] This approach can lead to a more profound disruption of microtubule dynamics than either agent alone.

Preclinical Evidence with a Microtubule Destabilizer and Paclitaxel

A study on the combination of Carba1, a microtubule-destabilizing agent that binds to the colchicine site on tubulin, and the microtubule-stabilizing agent paclitaxel demonstrated significant synergistic cytotoxicity in cancer cells.[5]

TreatmentCell Viability (%)
Control100
Paclitaxel (low dose)~95
Carba1~80
Paclitaxel + Carba1~40

Table 2: Example of synergistic cytotoxicity of a microtubule destabilizer in combination with paclitaxel. Data is illustrative and based on findings from similar studies.[5]

Experimental Protocols

In Vitro Synergy Assessment: Cell Viability Assay

Objective: To determine the synergistic, additive, or antagonistic effect of this compound in combination with another chemotherapeutic agent on cancer cell viability.

Methodology:

  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

  • Drug Preparation: Stock solutions of this compound and the combination drug are prepared in a suitable solvent (e.g., DMSO).

  • Assay Setup: Cells are seeded in 96-well plates and allowed to attach overnight.

  • Drug Treatment: Cells are treated with a matrix of concentrations of this compound and the other drug, both alone and in combination. Control wells receive vehicle only.

  • Incubation: Plates are incubated for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment: Cell viability is measured using an MTT or similar colorimetric assay, which quantifies the metabolic activity of living cells.[7][8]

  • Data Analysis: The results are analyzed using software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[9]

cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis Cell_Culture Cell Culture Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Drug_Preparation Drug Preparation Treatment Treat with Drug Combinations Drug_Preparation->Treatment Seeding->Treatment Incubation Incubate (48-72h) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Data_Analysis Calculate Combination Index MTT_Assay->Data_Analysis

Figure 2: Workflow for in vitro synergy testing.
In Vivo Tumor Growth Inhibition Study

Objective: To evaluate the synergistic anti-tumor efficacy of this compound in combination with another chemotherapeutic agent in a xenograft mouse model.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used.

  • Tumor Implantation: Human cancer cells are subcutaneously injected into the flanks of the mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment groups (e.g., vehicle control, this compound alone, other drug alone, combination of this compound and the other drug).

  • Drug Administration: Drugs are administered according to a predetermined schedule and route (e.g., intraperitoneal or intravenous injection).

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Data Analysis: Tumor growth curves are plotted for each group. The tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatments. Statistical analysis is performed to determine the significance of the differences between the treatment groups.[10][11]

Signaling Pathways and Molecular Mechanisms

This compound's primary mechanism of action is the disruption of microtubule polymerization, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1] The apoptotic cascade initiated by this compound likely involves the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family and the activation of caspases.[12][13][14][15]

This compound This compound Microtubule_Destabilization Microtubule Destabilization This compound->Microtubule_Destabilization G2M_Arrest G2/M Phase Arrest Microtubule_Destabilization->G2M_Arrest Bcl2_Family Bcl-2 Family Modulation (e.g., ↑Bax/↓Bcl-2) G2M_Arrest->Bcl2_Family Caspase_Activation Caspase Activation (e.g., Caspase-3) Bcl2_Family->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

A Head-to-Head Comparison of Colchicine-Binding Site Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of colchicine-binding site inhibitors (CBSIs), a promising class of anti-cancer agents. This document summarizes their performance with supporting experimental data, details key experimental protocols, and visualizes critical biological pathways and workflows.

Colchicine-binding site inhibitors represent a significant area of interest in oncology drug development. These small molecules target the colchicine-binding site on β-tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest at the G2/M phase, and ultimately, apoptosis in cancer cells. A key advantage of targeting this site is the potential to overcome multidrug resistance (MDR), a common challenge in chemotherapy. This guide offers a comparative analysis of prominent CBSIs to aid in the evaluation and selection of candidates for further research and development.

Mechanism of Action of Colchicine-Binding Site Inhibitors

CBSIs exert their anti-cancer effects by interfering with the polymerization of tubulin, the protein subunit of microtubules. By binding to the interface between α- and β-tubulin, these inhibitors induce a conformational change in the tubulin dimer, preventing its incorporation into growing microtubules. This disruption of microtubule dynamics is critical, as microtubules are essential for various cellular processes, including the formation of the mitotic spindle during cell division. The inhibition of microtubule formation leads to mitotic arrest and subsequent programmed cell death (apoptosis).

cluster_0 Cellular Environment Free Tubulin Dimers Free Tubulin Dimers Microtubule Microtubule Free Tubulin Dimers->Microtubule Polymerization (Inhibited) Microtubule->Free Tubulin Dimers Depolymerization (Promoted) G2/M Arrest G2/M Arrest Microtubule->G2/M Arrest Disruption of Mitotic Spindle Apoptosis Apoptosis G2/M Arrest->Apoptosis Leads to CBSI CBSI CBSI->Free Tubulin Dimers Binds to β-tubulin

Mechanism of Action of Colchicine-Binding Site Inhibitors (CBSIs).

Comparative Performance of Key Colchicine-Binding Site Inhibitors

The following table summarizes the in vitro activity of several well-characterized CBSIs. The data presented includes the half-maximal inhibitory concentration (IC50) for tubulin polymerization and the antiproliferative activity against various human cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

CompoundClassTubulin Polymerization IC50 (µM)Antiproliferative Activity IC50 (nM)Cell LinesKey Features
Colchicine Alkaloid~2.7Varies (nM to µM range)Broad SpectrumHigh toxicity, narrow therapeutic index.
Combretastatin A-4 (CA-4) Stilbene~2.11-10HCT116, K562, etc.Potent anti-vascular and anti-angiogenic effects.
Indibulin N/AN/AN/AMDR1 and MRP expressing cell linesOrally bioavailable, effective in resistant cell lines, low neurotoxicity.
BPR0L075 IndoleN/AN/AGlioblastoma, breast, gastric, leukemia, liver, colorectalPotent antitumor and antimitotic activities.
DJ95 ImidazopyridineN/AN/AMalignant melanomas, drug-resistant cell linesOvercomes ABC transporter-mediated resistance, vascular-disrupting properties.
Compound 97 2-aminopyrimidine0.7916-62VariousMore potent inhibitor of tubulin polymerization than colchicine.
T115 N-substituted 1,2,4-triazoleN/AN/AVarious cancer cell lines and their drug-resistant counterpartsDevoid of instability issues of stilbene-like analogs, well-tolerated in vivo.
Compound 87 5-amino-6-methoxy-2-aroylquinoline1.60.2-0.4Various, including MDR-resistant KB-vin10More potent inhibition of tubulin polymerization than CA-4.

Experimental Protocols

Accurate and reproducible experimental data are the bedrock of drug discovery. This section provides detailed methodologies for the key assays used to characterize CBSIs.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the in vitro assembly of microtubules from purified tubulin.

Principle: Tubulin polymerization can be monitored by the increase in light scattering (turbidity) at 340 nm or by an increase in fluorescence of a reporter dye that binds to polymerized microtubules.

Protocol (Turbidity-based):

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin protein (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice.

    • Prepare a GTP stock solution (e.g., 10 mM).

    • Prepare test compounds at various concentrations.

  • Reaction Setup:

    • In a pre-chilled 96-well plate, add the tubulin solution, GTP (to a final concentration of 1 mM), and the test compound.

    • The final tubulin concentration is typically in the range of 2-4 mg/mL.

  • Measurement:

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every 30-60 seconds for a defined period (e.g., 60-90 minutes).

  • Data Analysis:

    • Plot the absorbance versus time to obtain polymerization curves.

    • The IC50 value is determined by plotting the rate of polymerization or the final extent of polymerization against the compound concentration.

Start Start Prepare Reagents on Ice Prepare Reagents on Ice Start->Prepare Reagents on Ice Setup Reaction in 96-well Plate Setup Reaction in 96-well Plate Prepare Reagents on Ice->Setup Reaction in 96-well Plate Incubate at 37°C in Spectrophotometer Incubate at 37°C in Spectrophotometer Setup Reaction in 96-well Plate->Incubate at 37°C in Spectrophotometer Measure Absorbance at 340 nm Measure Absorbance at 340 nm Incubate at 37°C in Spectrophotometer->Measure Absorbance at 340 nm Plot Data and Calculate IC50 Plot Data and Calculate IC50 Measure Absorbance at 340 nm->Plot Data and Calculate IC50 End End Plot Data and Calculate IC50->End

Workflow for a Turbidity-Based Tubulin Polymerization Assay.
Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a widely used method to assess the antiproliferative effect of a compound on cancer cell lines.

Principle: The assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is proportional to the number of living cells.

Protocol:

  • Cell Culture:

    • Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization:

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content. A flow cytometer measures the fluorescence of individual cells, allowing for the quantification of cells in each phase of the cell cycle.

Protocol:

  • Cell Preparation:

    • Harvest cells (approximately 1-2 x 10^6 cells) and wash with phosphate-buffered saline (PBS).

  • Fixation:

    • Fix the cells in cold 70% ethanol while gently vortexing to prevent clumping. Incubate for at least 2 hours at 4°C or -20°C.

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing propidium iodide and RNase A (to prevent staining of double-stranded RNA).

    • Incubate in the dark for at least 15-30 minutes at room temperature or 37°C.

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer.

    • Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases.

cluster_0 Cell Preparation cluster_1 Fixation cluster_2 Staining cluster_3 Analysis Harvest and Wash Cells Harvest and Wash Cells Fix in Cold Ethanol Fix in Cold Ethanol Harvest and Wash Cells->Fix in Cold Ethanol Stain with Propidium Iodide and RNase A Stain with Propidium Iodide and RNase A Fix in Cold Ethanol->Stain with Propidium Iodide and RNase A Acquire Data on Flow Cytometer Acquire Data on Flow Cytometer Stain with Propidium Iodide and RNase A->Acquire Data on Flow Cytometer Analyze DNA Content Histogram Analyze DNA Content Histogram Acquire Data on Flow Cytometer->Analyze DNA Content Histogram

Workflow for Cell Cycle Analysis using Flow Cytometry.

Conclusion

Colchicine-binding site inhibitors are a diverse and potent class of anti-cancer agents with the significant advantage of activity against multidrug-resistant tumors. The data and protocols presented in this guide provide a foundation for the comparative evaluation of these compounds. Further in vivo studies are crucial to determine the therapeutic potential and safety profiles of novel CBSIs. The continued exploration of this class of molecules holds great promise for the development of next-generation cancer chemotherapeutics.

Crolibulin: A Comparative Analysis of a Novel Vascular Disrupting Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Crolibulin with other prominent vascular disrupting agents (VDAs). We will delve into the mechanism of action, preclinical efficacy, and clinical trial data of this compound, Combretastatin A4-Phosphate (CA4P), Plinabulin, and Ombrabulin. All quantitative data is presented in structured tables for clear comparison, and detailed experimental protocols for key assays are provided.

Mechanism of Action: Targeting the Tumor Vasculature

Vascular disrupting agents represent a targeted cancer therapy approach aimed at destroying existing tumor blood vessels, leading to a rapid shutdown of blood flow and subsequent tumor necrosis.[1][2] Unlike anti-angiogenic agents that inhibit the formation of new blood vessels, VDAs induce an acute vascular collapse within the tumor core.[1]

The small molecule VDAs discussed in this guide, including this compound, share a common mechanism of action: they are all tubulin-binding agents.[3][4] They specifically bind to the colchicine-binding site on β-tubulin, leading to the inhibition of tubulin polymerization into microtubules.[3][4] This disruption of the microtubule cytoskeleton in endothelial cells, which line the tumor blood vessels, causes a cascade of events including cell shape changes, increased vascular permeability, and ultimately, vascular collapse and tumor cell death due to ischemia.[5]

VDA_Mechanism_of_Action VDA Vascular Disrupting Agent (e.g., this compound) Tubulin β-Tubulin (Colchicine-binding site) VDA->Tubulin binds to Microtubule Microtubule Polymerization Tubulin->Microtubule inhibits Disruption Disruption of Microtubule Cytoskeleton Endothelial Endothelial Cell Shape Change Disruption->Endothelial Permeability Increased Vascular Permeability Endothelial->Permeability Collapse Vascular Collapse Permeability->Collapse Necrosis Tumor Necrosis Collapse->Necrosis

Mechanism of action for tubulin-binding VDAs.

Preclinical Performance: In Vitro Cytotoxicity

The in vitro potency of VDAs is typically assessed by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate greater potency.

AgentCell LineIC50 (µM)
This compound HT-29 (Colon)0.52 - 0.55[6]
A549 (Lung)0.39[6]
Combretastatin A4 B-16 (Melanoma)0.0007
P-388 (Leukemia)0.0007
Ovarian Cancer (Mean)3.18 (1-hour exposure) / 0.27 (continuous)[3]
Plinabulin HT-29 (Colon)0.0098[7]
NCI-H1975 (Lung)0.011[7]
MCF7 (Breast)0.012[7]
Ombrabulin -Data not readily available in searched literature

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Preclinical Performance: In Vivo Antitumor Activity

Preclinical in vivo studies in animal models are crucial for evaluating the antitumor efficacy of VDAs. These studies often measure tumor growth delay, reduction in tumor blood flow, and the extent of tumor necrosis.

AgentAnimal ModelKey Findings
This compound Anaplastic Thyroid CancerSynergism with cisplatin.[8]
Combretastatin A4-Phosphate (CA4P) Kaposi's Sarcoma XenograftDose-dependent increase in tumor cell kill; enhanced antitumor effects of radiation and chemotherapy.[9]
Ovarian Cancer XenograftImproved infiltration of CAR-T cells and increased therapeutic efficiency when combined.[10]
Plinabulin KRAS-driven Xenograft ModelsSynergizes with chemotherapy.[11]
Ombrabulin Head and Neck Squamous Cell Carcinoma Xenografts (HEP2, FaDu)Attenuated tumor growth; enhanced efficacy of radiation, cisplatin, and cetuximab.[12][13]

Clinical Performance: A Comparative Overview

Clinical trials provide the ultimate assessment of a drug's safety and efficacy in humans. The following tables summarize key findings from Phase I and II clinical trials of this compound and other VDAs.

Table 1: this compound Clinical Trial Data

PhaseCancer TypeCombination TherapyKey Efficacy ResultsCommon Adverse Events (Grade ≥3)
I/IIAnaplastic Thyroid Cancer (ATC) and other Solid TumorsCisplatinIn ATC patients (n=8): 1 CR (13%), 1 SD (13%).[8]Lymphopenia (33%), Hyponatremia (29%), Anemia (19%), Hypertension during infusion (14%).[8]
IAdvanced Solid TumorsMonotherapyDecreased tumor perfusion observed.[14]N/A

Table 2: Combretastatin A4-Phosphate (CA4P) Clinical Trial Data

PhaseCancer TypeCombination TherapyKey Efficacy ResultsCommon Adverse Events (Grade ≥3)
II (FALCON study)Non-Small Cell Lung Cancer (NSCLC)Carboplatin/Paclitaxel + BevacizumabIncreased response rate (50% vs 32%), but no significant survival benefit.[4]Hypertension.[4]
IIRecurrent Ovarian CancerCarboplatin/PaclitaxelConfirmed response rate of 13.5%.[4]Hypertension.[4]
IAdvanced CancerMonotherapy1 patient with adrenocortical carcinoma had improvement in liver metastases.[15]Reversible ataxia, vasovagal syncope, motor neuropathy, tumor pain, hypertension, hypotension.[15]

Table 3: Plinabulin Clinical Trial Data

PhaseCancer TypeCombination TherapyKey Efficacy ResultsCommon Adverse Events (Grade ≥3)
III (DUBLIN-3)EGFR wild-type NSCLCDocetaxelSignificantly improved overall survival (median OS 10.5 vs 9.4 months).[1][16]Nausea, fatigue, diarrhea, constipation, anorexia.[1]
I/IIRecurrent Small Cell Lung CancerNivolumab + IpilimumabTolerable at 30 mg/m². Median PFS did not meet the primary target.[17]Altered mental status, infusion reaction, vomiting, nausea.[17]

Table 4: Ombrabulin Clinical Trial Data

PhaseCancer TypeCombination TherapyKey Efficacy ResultsCommon Adverse Events (Grade ≥3)
II (DISRUPT study)Metastatic NSCLCTaxane-Platinum RegimenDid not meet primary endpoint of improving PFS (median PFS 5.65 vs 5.45 months).[18][19]Similar safety profile to placebo.[18]
IAdvanced Solid TumorsDocetaxel10 patients had partial responses.[20]Fatigue, neutropenic infection, headache, febrile neutropenia, thrombosis.[20]
IAdvanced Solid TumorsMonotherapy1 patient with rectal cancer had a partial response; 8 patients had stable disease ≥4 months.[21]Nausea, diarrhea, transient hypertension, anemia, lymphopenia.[22]

Experimental Protocols

Assessment of Tumor Blood Flow using Dynamic Contrast-Enhanced MRI (DCE-MRI)

DCE-MRI is a non-invasive imaging technique used to quantify tumor perfusion and vascular permeability.[23][24]

DCE_MRI_Workflow Start Patient Preparation Baseline Acquire Baseline T1-weighted Images Start->Baseline Inject Administer Gadolinium-based Contrast Agent (IV Bolus) Baseline->Inject Dynamic Acquire Dynamic Series of T1-weighted Images Inject->Dynamic Analysis Pharmacokinetic Modeling (e.g., Tofts model) Dynamic->Analysis Params Calculate Perfusion Parameters (Ktrans, ve, vp) Analysis->Params End Assessment of VDA Effect Params->End

Workflow for DCE-MRI in VDA evaluation.

Methodology:

  • Patient Positioning: The patient is positioned in the MRI scanner, and the tumor region is localized.

  • Baseline Imaging: A series of T1-weighted images are acquired before the administration of the contrast agent to establish a baseline signal intensity.[25]

  • Contrast Agent Administration: A low-molecular-weight gadolinium-based contrast agent is administered as an intravenous bolus injection.[25]

  • Dynamic Imaging: Immediately following injection, a rapid series of T1-weighted images are continuously acquired over several minutes to capture the influx and washout of the contrast agent in the tumor tissue.[25]

  • Data Analysis: The signal intensity changes over time in the tumor and an arterial input function are fitted to a pharmacokinetic model (e.g., the Tofts model) to derive quantitative parameters such as:

    • Ktrans (volume transfer constant): Reflects the leakage of contrast agent from the blood plasma into the extravascular extracellular space, indicating vessel permeability.

    • ve (extravascular extracellular space volume fraction): Represents the volume of the extravascular extracellular space per unit volume of tissue.

    • vp (plasma volume fraction): Represents the volume of blood plasma per unit volume of tissue.

A significant reduction in these parameters after VDA administration indicates a decrease in tumor blood flow and vascular function.

Quantification of Tumor Necrosis

Histological analysis of tumor tissue post-treatment is the gold standard for quantifying the extent of necrosis induced by VDAs.

Methodology:

  • Tumor Excision: Tumors are excised from treated and control animals at specified time points after VDA administration.

  • Tissue Fixation and Processing: The excised tumors are fixed in formalin, embedded in paraffin, and sectioned.

  • Staining: Tumor sections are stained with Hematoxylin and Eosin (H&E).

  • Microscopic Evaluation: The stained sections are examined under a microscope by a pathologist.

  • Quantification: The percentage of necrotic area relative to the total tumor area is quantified using image analysis software. An increase in the percentage of necrosis in the treated group compared to the control group demonstrates the efficacy of the VDA.

Conclusion

This compound, as a member of the tubulin-binding class of VDAs, demonstrates a potent preclinical profile and has shown promising signals of efficacy in early clinical trials, particularly in combination with chemotherapy. When compared to other VDAs, this compound's performance appears to be in a similar range, though direct comparative studies are lacking. Plinabulin has shown a significant overall survival benefit in a Phase III trial for NSCLC, setting a high bar for other agents in this class. Combretastatin A4-Phosphate has a long history of investigation and has shown activity but has also been associated with cardiovascular toxicities. Ombrabulin has had mixed results in late-stage trials.

The continued development of this compound will likely focus on identifying optimal combination strategies and patient populations that will derive the most benefit. The detailed experimental protocols provided in this guide should aid researchers in designing and interpreting studies to further evaluate the potential of this compound and other vascular disrupting agents in the oncology landscape.

References

Crolibulin Demonstrates Potential to Overcome Multidrug Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Preclinical research indicates that Crolibulin (also known as EPC2407), a novel tubulin inhibitor, shows promise in overcoming common mechanisms of resistance to widely used chemotherapy drugs like paclitaxel and vincristine. By targeting the colchicine-binding site on tubulin, this compound exhibits a mechanism of action that appears to circumvent the primary ways cancer cells develop resistance to other tubulin-targeting agents. This finding offers a potential new therapeutic avenue for patients with tumors that have become refractory to standard treatments.

Resistance to chemotherapy is a significant challenge in cancer treatment. Two common mechanisms of resistance to tubulin inhibitors such as taxanes (e.g., paclitaxel) and vinca alkaloids (e.g., vincristine) are the overexpression of P-glycoprotein (P-gp), a drug efflux pump that removes chemotherapy agents from the cancer cell, and mutations in the tubulin protein itself.

While direct comparative studies providing specific IC50 values for this compound in paclitaxel- and vincristine-resistant cell lines versus their sensitive parental lines are not extensively published, the available evidence strongly suggests a low potential for cross-resistance. This is based on the well-established principle that colchicine-binding site inhibitors are not typically substrates for P-gp and that their binding is not affected by the tubulin mutations that confer resistance to taxanes and vinca alkaloids.

Comparative Efficacy in Resistant Cell Lines

To illustrate the advantage of targeting the colchicine-binding site in overcoming multidrug resistance, data from studies on other novel colchicine-binding site inhibitors (CBSIs) can be considered as a proxy. For instance, a study on a novel CBSI, DJ95, demonstrated its ability to maintain high potency in cell lines engineered to overexpress various drug resistance pumps.

Cell LineResistance MechanismPaclitaxel IC50 (nM)Vincristine IC50 (nM)Colchicine IC50 (nM)DJ95 (CBSI) IC50 (nM)Resistance Index (DJ95)
HEK293/pcDNA3.1 (Parental)-34.699.4112.1330.0-
HEK293/ABCB1 (P-gp overexpression)P-glycoprotein Efflux3496.0>10,000>10,000314.7~1
HEK293/ABCC1MRP1 Efflux>10,000>10,000>10,0001213.93.7
HEK293/ABCG2-R482BCRP Efflux>10,000>10,000>10,0002869.28.7

Data adapted from a study on a representative colchicine-binding site inhibitor, DJ95, to demonstrate the principle of overcoming resistance.

As shown in the table, while high levels of resistance are observed for paclitaxel, vincristine, and colchicine in cell lines overexpressing drug efflux pumps, the novel colchicine-binding site inhibitor maintains significant activity, with a very low resistance index. This compound is expected to exhibit a similar favorable profile.

Experimental Protocols

The evaluation of cross-resistance between this compound and other tubulin inhibitors typically involves the following key experiments:

Development of Drug-Resistant Cell Lines

Drug-resistant cancer cell lines are generated by exposing parental, drug-sensitive cell lines to gradually increasing concentrations of a specific chemotherapeutic agent (e.g., paclitaxel or vincristine) over a prolonged period. This process selects for cells that have developed mechanisms to survive the drug's cytotoxic effects. The establishment of a resistant phenotype is confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) of the selecting drug compared to the parental cell line.

Cytotoxicity Assays

The core of cross-resistance studies is the determination of the IC50 values for this compound and other tubulin inhibitors in both the parental and the newly developed resistant cell lines. A common method for this is the MTT or resazurin assay.

MTT Assay Protocol:

  • Cell Seeding: Cells (both parental and resistant) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the tubulin inhibitors (this compound, paclitaxel, vincristine, etc.).

  • Incubation: The plates are incubated for a period that allows for several cell doubling times (typically 48-72 hours).

  • MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable, metabolically active cells will reduce the yellow MTT to a purple formazan product.

  • Solubilization: After a few hours of incubation with MTT, a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The absorbance values are used to plot a dose-response curve, from which the IC50 value (the drug concentration that inhibits cell growth by 50%) is calculated for each drug in each cell line.

The Resistance Index (RI) is then calculated as: RI = IC50 in Resistant Cell Line / IC50 in Parental Cell Line

A low RI value (close to 1) for this compound in paclitaxel- or vincristine-resistant cell lines would provide strong evidence of a lack of cross-resistance.

Visualizing the Experimental Workflow and Resistance Mechanisms

To better understand the experimental process and the underlying principles of cross-resistance, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Cross-Resistance Studies cluster_0 Cell Line Preparation cluster_1 Cytotoxicity Testing cluster_2 Outcome Parental Cancer Cell Line Parental Cancer Cell Line Drug-Resistant Cell Line (e.g., Paclitaxel-R) Drug-Resistant Cell Line (e.g., Paclitaxel-R) Parental Cancer Cell Line->Drug-Resistant Cell Line (e.g., Paclitaxel-R) Chronic Drug Exposure Seeding Cells in 96-well plates Seeding Cells in 96-well plates Drug-Resistant Cell Line (e.g., Paclitaxel-R)->Seeding Cells in 96-well plates Treatment with Tubulin Inhibitors Treatment with Tubulin Inhibitors Seeding Cells in 96-well plates->Treatment with Tubulin Inhibitors MTT/Resazurin Assay MTT/Resazurin Assay Treatment with Tubulin Inhibitors->MTT/Resazurin Assay Data Analysis (IC50 Calculation) Data Analysis (IC50 Calculation) MTT/Resazurin Assay->Data Analysis (IC50 Calculation) Comparison of IC50 Values Comparison of IC50 Values Data Analysis (IC50 Calculation)->Comparison of IC50 Values Calculation of Resistance Index Calculation of Resistance Index Comparison of IC50 Values->Calculation of Resistance Index Determination of Cross-Resistance Determination of Cross-Resistance Calculation of Resistance Index->Determination of Cross-Resistance Resistance_Mechanisms Signaling Pathways in Tubulin Inhibitor Resistance cluster_0 Taxanes / Vinca Alkaloids cluster_1 This compound (Colchicine-Binding Site Inhibitor) cluster_2 Outcome Paclitaxel/Vincristine Paclitaxel/Vincristine P-gp Efflux P-gp Efflux Paclitaxel/Vincristine->P-gp Efflux Substrate for Tubulin Mutations Tubulin Mutations Paclitaxel/Vincristine->Tubulin Mutations Binding affected by Drug Resistance Drug Resistance P-gp Efflux->Drug Resistance Maintained Sensitivity Maintained Sensitivity Tubulin Mutations->Drug Resistance This compound This compound This compound->P-gp Efflux Not a substrate This compound->Tubulin Mutations Binding unaffected This compound->Maintained Sensitivity

Crolibulin's Tubulin Binding Affinity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the binding affinity of Crolibulin to tubulin, benchmarked against other known tubulin inhibitors that target the colchicine binding site. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways and workflows to offer an objective performance comparison.

This compound (also known as EPC2407) is a potent, small molecule tubulin polymerization inhibitor that has demonstrated significant anti-tumor activity.[1] It belongs to the 4-aryl-4H-chromene class of compounds and exerts its biological effects by binding to the colchicine site on β-tubulin.[2][3] This interaction disrupts microtubule dynamics, a process crucial for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[2] The validation of a drug candidate's binding affinity to its target is a critical step in the development process. This guide compares this compound's tubulin binding characteristics with established colchicine-site binding agents, providing a quantitative and methodological framework for evaluation.

Comparative Analysis of Tubulin Binding Affinity

The binding affinity and inhibitory potential of this compound and other colchicine-site inhibitors are typically evaluated through various biophysical and biochemical assays. The table below summarizes key quantitative data, primarily focusing on the 50% inhibitory concentration (IC50) for tubulin polymerization and dissociation constants (Kd) where available. It is important to note that while IC50 values indicate the functional potency of a compound in inhibiting polymerization, Kd values represent a direct measure of binding affinity.

CompoundMeasurement TypeValue (µM)Method
This compound IC50 (Tubulin Polymerization)~3.64Turbidity Assay
Colchicine IC50 (Tubulin Polymerization)2.52 - 10.6Turbidity Assay
Kd1.4Scintillation Proximity Assay
Combretastatin A-4 IC50 (Tubulin Polymerization)0.54 - 2.12Turbidity Assay
Kd0.4Not Specified
Podophyllotoxin Ka (Affinity Constant)1.8 x 10^6 M-1 (~0.55 µM Kd)DEAE-cellulose filter binding
Nocodazole IC50 (Tubulin Polymerization)Not readily available-
Kd~1.0Fluorescence Competition Assay

Data compiled from multiple sources.[2][3][4] Please refer to the specific experimental protocols for detailed conditions.

Experimental Protocols

Accurate determination of binding affinity relies on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments commonly used to validate the interaction between small molecules like this compound and tubulin.

Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of a compound on the in vitro assembly of microtubules from purified tubulin. Polymerization is monitored by the increase in light scattering (turbidity) at 340 nm.

Materials:

  • Purified tubulin (>99% pure)

  • G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)

  • Test compounds (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)

  • Positive controls (e.g., Colchicine for inhibition, Paclitaxel for promotion)

  • Negative control (solvent alone)

  • Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

  • Preparation: Reconstitute lyophilized tubulin in G-PEM buffer to a final concentration of 3 mg/mL on ice. Keep the solution on ice to prevent premature polymerization.

  • Reaction Setup: In a pre-warmed 96-well plate at 37°C, add G-PEM buffer and the test compound at various concentrations. Include wells for positive and negative controls.

  • Initiation: Add the reconstituted tubulin solution to each well to initiate the polymerization reaction. The final volume is typically 100 µL.

  • Measurement: Immediately place the plate in the spectrophotometer pre-heated to 37°C. Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. The IC50 value is determined by plotting the rate of polymerization (or the endpoint absorbance) against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS).

Materials:

  • Purified tubulin

  • Test compound (ligand)

  • Dialysis buffer (e.g., PBS or a suitable buffer for tubulin stability)

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation: Dialyze the purified tubulin extensively against the chosen ITC buffer. Dissolve the small molecule ligand in the final dialysis buffer to ensure no heat of dilution from buffer mismatch. Degas all solutions before use.

  • Concentration Determination: Accurately determine the concentrations of the protein and the ligand. Typically, the ligand concentration in the syringe should be 10-20 times that of the protein concentration in the sample cell. A common starting point is 10-20 µM protein in the cell and 100-200 µM ligand in the syringe.

  • Instrument Setup: Set the experimental temperature (e.g., 25°C). Load the tubulin solution into the sample cell and the ligand solution into the injection syringe.

  • Titration: Perform a series of small injections (e.g., 2-5 µL) of the ligand into the protein solution, with sufficient time between injections for the signal to return to baseline.

  • Control Experiment: Perform a control titration by injecting the ligand into the buffer alone to measure the heat of dilution.

  • Data Analysis: Subtract the heat of dilution from the binding data. Analyze the resulting isotherm by fitting it to a suitable binding model (e.g., a one-site binding model) to determine Kd, n, and ΔH.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (NHS, EDC, ethanolamine)

  • Purified tubulin

  • Test compound

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Ligand Immobilization: Immobilize purified tubulin onto the sensor chip surface, typically via amine coupling. This involves activating the carboxymethylated dextran surface with a mixture of EDC and NHS, injecting the tubulin solution, and then deactivating any remaining active esters with ethanolamine.

  • Analyte Preparation: Prepare a series of dilutions of the small molecule (analyte) in the running buffer.

  • Binding Measurement: Inject the different concentrations of the analyte over the sensor surface (containing the immobilized tubulin) and a reference surface (without tubulin). The binding is observed in real-time as an increase in the response units (RU).

  • Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of the compound.

  • Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte from the ligand surface.

  • Data Analysis: Subtract the reference channel data from the active channel data to obtain sensorgrams. Analyze the sensorgrams using appropriate software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Visualizing Mechanisms and Workflows

To further clarify the context of this compound's action and the methods used for its validation, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tubulin Purified Tubulin in Buffer ITC Isothermal Titration Calorimetry (ITC) Tubulin->ITC SPR Surface Plasmon Resonance (SPR) Tubulin->SPR Polymerization Tubulin Polymerization Assay Tubulin->Polymerization Compound This compound/Alternative in Buffer Compound->ITC Compound->SPR Compound->Polymerization Kd_Val Determine Kd (Binding Affinity) ITC->Kd_Val SPR->Kd_Val IC50_Val Determine IC50 (Inhibitory Potency) Polymerization->IC50_Val G This compound This compound Tubulin αβ-Tubulin Dimer (Colchicine Site) This compound->Tubulin Binds Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Dynamics Microtubule Dynamics (Assembly/Disassembly) Polymerization->Dynamics Disrupts Spindle Mitotic Spindle Formation Dynamics->Spindle Disrupts Arrest G2/M Phase Arrest Spindle->Arrest Leads to Apoptosis Apoptosis Arrest->Apoptosis Induces

References

Comparative Analysis of Crolibulin and its Analogs as Potent Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the potency, mechanism of action, and cellular effects of Crolibulin and its derivatives.

This compound (EPC2407) is a novel small molecule inhibitor of tubulin polymerization that has demonstrated significant anti-tumor activity. It belongs to the 4-aryl-4H-chromene class of compounds and binds to the colchicine-binding site on β-tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest at the G2/M phase, and induction of apoptosis[1]. This guide provides a comparative analysis of the potency of this compound and its analogs, supported by experimental data from various studies.

Potency of this compound and its Analogs

The potency of this compound and its analogs has been evaluated in various cancer cell lines and through in vitro tubulin polymerization assays. The half-maximal inhibitory concentration (IC50) is a common measure of potency, indicating the concentration of a compound required to inhibit a biological process by 50%.

Cell Viability Assays

The following table summarizes the IC50 values of this compound and several of its analogs in different human cancer cell lines. It is important to note that these values are compiled from different studies and experimental conditions may vary.

CompoundCell LineIC50 (µM)Reference
This compound (EPC2407) HT-29 (Colon)0.52[1]
Analog D19 U87 (Glioblastoma)0.90 ± 0.03[2]
Analog 5k HT-29, A549, MKN-45, MDA-MB-231, SMMC-77210.02 - 1.22[3]
Analog 2A VariousLow nanomolar range[4]
Analog 2B VariousLow nanomolar range[4]
Analog 2C VariousLow nanomolar range[4]
Analog 2F VariousLow nanomolar range[4]
Tubulin Polymerization Inhibition

The direct effect of these compounds on microtubule formation is assessed through tubulin polymerization assays. The IC50 values represent the concentration required to inhibit tubulin polymerization by 50%.

CompoundIC50 (µM)Reference
Analog 4c 17 ± 0.3[5]
Analog 35a 1.34 ± 0.3[6]
Analog 27q 1.98 ± 0.25[6]

Signaling Pathways

This compound and its analogs exert their anti-cancer effects by modulating key signaling pathways involved in cell cycle regulation and apoptosis.

G2/M Cell Cycle Arrest

By disrupting microtubule dynamics, this compound and its analogs trigger a mitotic checkpoint, leading to cell cycle arrest at the G2/M phase. This prevents cancer cells from dividing and proliferating.

G2M_Arrest This compound This compound & Analogs Tubulin Tubulin Polymerization This compound->Tubulin Inhibition Microtubules Microtubule Disruption Spindle Mitotic Spindle Assembly Defect Microtubules->Spindle Checkpoint Spindle Assembly Checkpoint Activation Spindle->Checkpoint G2M G2/M Arrest Checkpoint->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: this compound-induced G2/M cell cycle arrest pathway.

Apoptosis Induction

The sustained G2/M arrest and cellular stress caused by microtubule disruption ultimately lead to programmed cell death, or apoptosis. This process is mediated by a cascade of signaling molecules.

Apoptosis_Pathway This compound This compound & Analogs Microtubules Microtubule Disruption This compound->Microtubules Bcl2 Bcl-2 Family (e.g., Bcl-2, Bax) Microtubules->Bcl2 Modulation Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway activated by this compound.

PI3K/Akt Signaling Pathway

Recent studies suggest that the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation, can be modulated by tubulin inhibitors. Inhibition of this pathway can enhance the pro-apoptotic effects of these compounds. Some microtubule targeting agents have been shown to inhibit the PI3K/Akt pathway, contributing to their anti-cancer activity[7].

PI3K_Akt_Pathway TubulinInhibitor Tubulin Inhibitors (e.g., this compound Analogs) PI3K PI3K TubulinInhibitor->PI3K Inhibition Akt Akt PI3K->Akt Activation CellSurvival Cell Survival & Proliferation Akt->CellSurvival Promotion Apoptosis Apoptosis Akt->Apoptosis Inhibition

Caption: Modulation of the PI3K/Akt pathway by tubulin inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Workflow:

MTT_Workflow Start Seed cells in 96-well plate Treat Treat with this compound analogs (various conc.) Start->Treat Incubate1 Incubate for 48-72 hours Treat->Incubate1 AddMTT Add MTT reagent Incubate1->AddMTT Incubate2 Incubate for 2-4 hours AddMTT->Incubate2 AddSolvent Add solubilization solvent (e.g., DMSO) Incubate2->AddSolvent Measure Measure absorbance at 570 nm AddSolvent->Measure End Calculate IC50 Measure->End

Caption: Workflow for a typical MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or its analogs for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solvent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values by plotting the percentage of viability against the log of the compound concentration.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of compounds on the polymerization of purified tubulin into microtubules.

Workflow:

Tubulin_Polymerization_Workflow Start Prepare reaction mixture: - Purified tubulin - GTP - Buffer AddCompound Add this compound analog or control Start->AddCompound Incubate Incubate at 37°C to initiate polymerization AddCompound->Incubate Measure Monitor absorbance at 340 nm over time Incubate->Measure End Determine inhibition of polymerization Measure->End

Caption: Workflow for an in vitro tubulin polymerization assay.

Detailed Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin (e.g., 1-2 mg/mL), GTP (e.g., 1 mM), and a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 0.5 mM EGTA).

  • Compound Addition: Add the test compound (this compound analog) or a control vehicle to the reaction mixture.

  • Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

  • Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The increase in absorbance corresponds to the formation of microtubules.

  • Data Analysis: Determine the rate and extent of tubulin polymerization in the presence of the compound compared to the control to calculate the percentage of inhibition and the IC50 value.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Crolibulin
Reactant of Route 2
Crolibulin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。